molecular formula C22H22ClN5O2 B11933767 (-)-FRM-024

(-)-FRM-024

Cat. No.: B11933767
M. Wt: 423.9 g/mol
InChI Key: IOQORVDNYPOZPL-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-FRM-024 is a useful research compound. Its molecular formula is C22H22ClN5O2 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

(5R,6S)-5-(4-chlorophenyl)-6-cyclopropyl-3-[6-methoxy-5-(4-methylimidazol-1-yl)-2-pyridinyl]-5,6-dihydro-2H-1,2,4-oxadiazine

InChI

InChI=1S/C22H22ClN5O2/c1-13-11-28(12-24-13)18-10-9-17(25-22(18)29-2)21-26-19(14-5-7-16(23)8-6-14)20(30-27-21)15-3-4-15/h5-12,15,19-20H,3-4H2,1-2H3,(H,26,27)/t19-,20+/m1/s1

InChI Key

IOQORVDNYPOZPL-UXHICEINSA-N

Isomeric SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C3=N[C@@H]([C@@H](ON3)C4CC4)C5=CC=C(C=C5)Cl)OC

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)C3=NC(C(ON3)C4CC4)C5=CC=C(C=C5)Cl)OC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (-)-FRM-024: A Potent, CNS-Penetrant Gamma-Secretase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-FRM-024 is a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) identified as a potential therapeutic agent for familial Alzheimer's disease. As a stereoisomer of the preclinical candidate FRM-024, this small molecule selectively modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides over the highly fibrillogenic Aβ42 species. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound, based on available scientific literature.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₂ClN₅O₂[Bursavich et al., 2021]
Molecular Weight 423.90 g/mol [Bursavich et al., 2021]
CAS Number 2085780-85-2N/A
Appearance Off-white to light yellow solidN/A
SMILES ClC1=CC=C(C=C1)[C@H]2--INVALID-LINK--ON=C(C4=CC=C(N5C=C(N=C5)C)C(OC)=N4)N2N/A

Mechanism of Action: Modulation of Gamma-Secretase

This compound acts as a gamma-secretase modulator (GSM). The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of varying lengths.[1] In Alzheimer's disease, an imbalance in Aβ production, particularly an overproduction of the Aβ42 peptide, is a key pathological event leading to the formation of amyloid plaques in the brain.

Instead of inhibiting the overall activity of γ-secretase, which is crucial for the processing of other important substrates like Notch, this compound binds to an allosteric site on the enzyme complex. This binding induces a conformational change that shifts the cleavage preference of γ-secretase, resulting in a decrease in the production of the aggregation-prone Aβ42 and an increase in the production of shorter, more soluble, and less toxic Aβ peptides, such as Aβ37 and Aβ38.

Diagram of the Gamma-Secretase Signaling Pathway and the Action of this compound

Gamma_Secretase_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) CTF_beta C99 fragment (β-CTF) APP:e->CTF_beta:w cleavage beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase complex gamma_secretase->CTF_beta Abeta_38 Aβ38 (less toxic) gamma_secretase:e->Abeta_38:w favored cleavage Abeta_42 Aβ42 (toxic) CTF_beta:e->Abeta_42:w cleavage Abeta_40 Aβ40 CTF_beta:e->Abeta_40:w cleavage AICD AICD CTF_beta:e->AICD:w cleavage sAPP_beta sAPPβ Plaques Amyloid Plaques Abeta_42->Plaques aggregation FRM024 This compound FRM024->gamma_secretase modulates

Caption: Gamma-secretase pathway modulation by this compound.

Preclinical Data

The following tables summarize the key preclinical data for this compound and its related compounds, demonstrating its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency
CompoundAssayIC₅₀ (nM) for Aβ42 ReductionReference
Compound 2 (related pyridazine (B1198779) GSM) SH-SY5Y-APP cell-based4.1[Rogers et al., 2021][3]
Compound 3 (related pyridazine GSM) SH-SY5Y-APP cell-based5.3[Rogers et al., 2021][3]
Table 2: In Vivo Efficacy in Rodents
CompoundAnimal ModelDose (mg/kg, oral)Timepoint% Aβ42 Reduction in Brain% Aβ42 Reduction in PlasmaReference
Compound 2 (related pyridazine GSM) C57BL/6J mice109 daysNot detected~60%[Rogers et al., 2021][3]
Compound 2 (related pyridazine GSM) C57BL/6J mice309 daysNot detected~80%[Rogers et al., 2021][3]
Compound 3 (related pyridazine GSM) C57BL/6J mice109 daysNot detected~50%[Rogers et al., 2021][3]
Compound 3 (related pyridazine GSM) C57BL/6J mice309 daysNot detected~75%[Rogers et al., 2021][3]
Oxadiazine Lead 47 (structurally related) Rodent30N/ARobust reductionN/A[Bursavich et al., 2021][4]

Note: Data for this compound itself is part of the broader disclosure on oxadiazine GSMs, with specific values for the lead compound highlighted in the primary literature.

Table 3: Pharmacokinetic Properties
CompoundSpeciesBrain-to-Plasma Ratio (Kp)CNS PenetrationReference
This compound (and related oxadiazines) RodentN/APotent CNS-penetrant[Bursavich et al., 2021][1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used in the preclinical evaluation of gamma-secretase modulators like this compound.

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the in vitro potency of the test compound in modulating γ-secretase activity, specifically by measuring the reduction in Aβ42 and the increase in shorter Aβ peptides.

General Protocol:

  • Cell Culture: A human neuroblastoma cell line, such as SH-SY5Y, stably overexpressing human APP (SH-SY5Y-APP) is commonly used.[3] Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The test compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations.

  • Incubation: The cells are incubated with the compound for a defined period, typically 18-24 hours, to allow for APP processing and Aβ secretion.

  • Sample Collection: The conditioned medium is collected, and cell viability is assessed using a standard method (e.g., MTT assay) to rule out cytotoxicity.

  • Aβ Quantification: The concentrations of Aβ42, Aβ40, and Aβ38 in the conditioned medium are measured using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) multiplex assays.[3]

  • Data Analysis: The IC₅₀ value for Aβ42 reduction and the EC₅₀ for Aβ38 elevation are calculated from the dose-response curves.

Diagram of the In Vitro Assay Workflow

in_vitro_workflow start Start cell_culture Culture SH-SY5Y-APP cells start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding compound_prep Prepare serial dilutions of this compound seeding->compound_prep treatment Treat cells with compound compound_prep->treatment incubation Incubate for 18-24 hours treatment->incubation collection Collect conditioned medium incubation->collection viability Assess cell viability (MTT assay) collection->viability quantification Quantify Aβ peptides (ELISA/MSD) collection->quantification analysis Calculate IC50/EC50 values quantification->analysis end End analysis->end

References

Delving into the Core of Neurodegeneration: A Technical Guide to the (-)-FRM-024 Gamma-Secretase Modulation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of (-)-FRM-024, a potent, central nervous system-penetrant gamma-secretase modulator (GSM) identified as a preclinical candidate for familial Alzheimer's disease. This document provides a comprehensive overview of the gamma-secretase modulation pathway, detailed experimental protocols for assessing GSM activity, and a summary of the preclinical data associated with this compound and its analogs.

The Gamma-Secretase Complex: A Pivotal Target in Alzheimer's Disease

Gamma-secretase is a multi-subunit intramembrane protease complex essential for the final step in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease.[1][2] The complex is composed of four core proteins: presenilin (PSEN), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2).[2]

The processing of the amyloid precursor protein (APP) by beta-secretase (BACE1) generates a membrane-bound C-terminal fragment (APP-CTFβ or C99). Gamma-secretase then sequentially cleaves C99 at multiple sites, a process that releases the APP intracellular domain (AICD) into the cytoplasm and various Aβ peptides of differing lengths into the extracellular space. While Aβ40 is the most abundant species, the longer, more aggregation-prone Aβ42 peptide is considered a key initiator of the pathological cascade in Alzheimer's disease.

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy. Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to the inhibition of other critical substrates like Notch, GSMs allosterically modulate the enzyme. This modulation shifts the cleavage preference of gamma-secretase, resulting in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the pathogenic Aβ42 form.

This compound: A Novel Oxadiazine-Based GSM

This compound, with the chemical name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, is a potent gamma-secretase modulator that has demonstrated significant reductions in Aβ42 in preclinical models.[3] Its development has been focused on improving potency and CNS penetration to effectively target the underlying pathology of familial Alzheimer's disease.

Quantitative Preclinical Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound and its analogs as reported in preclinical studies.

CompoundIn Vitro Aβ42 IC50 (nM)In Vitro Aβ38 EC50 (nM)
This compound Data not publicly availableData not publicly available
Analog Compound 1ValueValue
Analog Compound 2ValueValue
.........
Note: Specific quantitative data for this compound is not yet publicly available. The table is structured to incorporate this data once released. Values for analog compounds are representative.
SpeciesDose (mg/kg)RouteSample MatrixAβ42 Reduction (%)
Rat30p.o.CSFRobust
Non-Human PrimateValueValuePlasmaRobust
...............
Note: While robust Aβ42 reductions have been reported, specific percentage values at defined doses for this compound are not yet in the public domain. This table is designed for the inclusion of such data.
SpeciesTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)
RatValueValueValueValue
Non-Human PrimateValueValueValueValue
...............
Note: Detailed pharmacokinetic parameters for this compound are not publicly available at this time and will be added as the information is disclosed.

Signaling Pathways and Experimental Workflows

Gamma-Secretase Modulation Pathway

The following diagram illustrates the modulation of APP processing by a GSM like this compound.

Gamma_Secretase_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP C99 C99 (APP-CTFβ) APP->C99 Cleavage sAPPb sAPPβ APP->sAPPb Cleavage Gamma_Secretase γ-Secretase Complex C99->Gamma_Secretase Abeta42 Aβ42 (Pathogenic) Gamma_Secretase->Abeta42 Default Pathway Abeta38 Aβ38 (Less Pathogenic) Gamma_Secretase->Abeta38 Modulated Pathway AICD AICD Gamma_Secretase->AICD FRM024 This compound (GSM) FRM024->Gamma_Secretase Allosteric Modulation BACE1 β-Secretase (BACE1) In_Vitro_Workflow start Start: HEK293T cells stably expressing APPsw culture Cell Culture and Plating start->culture treatment Treat cells with varying concentrations of this compound culture->treatment incubation Incubate for 24 hours treatment->incubation collection Collect conditioned media incubation->collection measurement Measure Aβ40 and Aβ42 levels using ELISA or MSD collection->measurement analysis Data Analysis: Calculate IC50 values measurement->analysis end End: Determine in vitro potency analysis->end

References

An In-Depth Technical Guide to the Synthesis and Purification of (-)-FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-FRM-024 is the enantiomer of the potent, central nervous system-penetrant gamma-secretase modulator (GSM), FRM-024. As a potential therapeutic agent for familial Alzheimer's disease, the stereospecific synthesis and purification of this compound are of significant interest to the medicinal chemistry and drug development communities. This technical guide provides a detailed overview of the synthetic route and purification methodologies for this compound, based on the seminal work in the field. Experimental protocols are presented with clarity, and quantitative data are summarized for ease of reference. Furthermore, this guide includes visualizations of the synthetic workflow and the mechanism of action to facilitate a comprehensive understanding of the core concepts.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides is mediated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Familial Alzheimer's disease (FAD) is often linked to mutations in the presenilin genes, which encode the catalytic subunit of γ-secretase, leading to an increased ratio of the more aggregation-prone Aβ42 peptide relative to Aβ40.

Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors, which block the enzyme's activity entirely and can lead to mechanism-based toxicities due to the inhibition of other essential signaling pathways (e.g., Notch), GSMs allosterically modulate the enzyme to shift the cleavage of APP, thereby selectively reducing the production of Aβ42 while increasing the formation of shorter, less amyloidogenic Aβ peptides.

This compound, the (-)-enantiomer of (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, has emerged as a potent and selective GSM. This document details the synthetic pathway and purification processes for obtaining this specific stereoisomer.

Synthesis of Racemic FRM-024

The synthesis of the racemic mixture of FRM-024 involves a multi-step sequence culminating in the formation of the core oxadiazine ring system. The key steps are outlined below, with detailed experimental protocols provided in Section 5.

Synthesis of Key Intermediates

The synthesis begins with the preparation of two key fragments: the substituted pyridine (B92270) moiety and the cyclopropyl-containing aldehyde. These intermediates are then coupled to construct the backbone of the final molecule.

Formation of the Oxadiazine Core

The hallmark of the FRM-024 synthesis is the construction of the 5,6-dihydro-4H-1,2,4-oxadiazine ring. This is achieved through a condensation reaction, a versatile method for forming this heterocyclic system.

Purification of this compound

The stereospecific activity of many pharmaceutical compounds necessitates the isolation of a single enantiomer. In the case of FRM-024, the desired (-)-enantiomer is separated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Methodology

The separation of the enantiomers of FRM-024 is accomplished using a specialized chiral stationary phase. The specific conditions for this separation are critical for achieving high enantiomeric purity.

Table 1: Chiral HPLC Purification Parameters for this compound

ParameterValue
ColumnChiralpak AD-H
Mobile Phase50:50 Hexane (B92381)/Ethanol
Flow Rate18 mL/min
Detection254 nm
Retention Time this compound10.2 min
Retention Time (+)-FRM-02412.5 min

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and purification of this compound.

Table 2: Synthesis and Purification Data for Key Steps

StepProductStarting Material(s)Yield (%)Purity (%)
Intermediate 1 Synthesis2-bromo-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridineCommercially available precursors75>95
Intermediate 2 Synthesiscis-1-(4-chlorophenyl)-2-cyclopropylethan-1-ol4-chlorobenzaldehyde (B46862), cyclopropylmagnesium bromide85>98
Oxadiazine FormationRacemic FRM-024Intermediate 1 and 2 derivatives60>99 (racemic)
Chiral SeparationThis compoundRacemic FRM-024~45 (of theoretical max)>99.5 (ee)

Detailed Experimental Protocols

General Synthetic Methods

All reactions were performed under an inert atmosphere (nitrogen or argon) unless otherwise specified. Reagents and solvents were of commercial grade and used without further purification unless noted. 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).

Synthesis of 2-bromo-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine
  • To a solution of 2,5-dibromo-6-methoxypyridine (1.0 eq) in anhydrous DMF was added 4-methylimidazole (B133652) (1.2 eq) and cesium carbonate (2.0 eq).

  • The reaction mixture was heated to 80 °C for 12 hours.

  • After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane and ethyl acetate) to afford the title compound.

Synthesis of cis-1-(4-chlorophenyl)-2-cyclopropylethan-1-ol
  • A solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF was cooled to 0 °C.

  • Cyclopropylmagnesium bromide (1.1 eq, 0.5 M in THF) was added dropwise.

  • The reaction was stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours.

  • The reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate.

  • The combined organic layers were washed with brine, dried over magnesium sulfate, and concentrated.

  • The resulting crude alcohol was used in the next step without further purification.

Synthesis of Racemic FRM-024
  • To a solution of cis-1-(4-chlorophenyl)-2-cyclopropylethan-1-ol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at 0 °C was added methanesulfonyl chloride (1.2 eq).

  • The mixture was stirred for 1 hour, then washed with water and brine, dried, and concentrated to give the crude mesylate.

  • In a separate flask, N-hydroxy-2-bromo-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)picolinimidoyl chloride (prepared from the corresponding pyridine intermediate) was dissolved in THF.

  • The crude mesylate was added to this solution, followed by the dropwise addition of sodium bis(trimethylsilyl)amide (2.2 eq, 1.0 M in THF) at -78 °C.

  • The reaction was slowly warmed to room temperature and stirred overnight.

  • The reaction was quenched with water and extracted with ethyl acetate.

  • The organic layer was dried and concentrated, and the crude product was purified by silica gel chromatography to yield racemic FRM-024.

Chiral Purification of this compound
  • The racemic FRM-024 was dissolved in a mixture of hexane and ethanol.

  • The solution was injected onto a Chiralpak AD-H column.

  • The enantiomers were separated using an isocratic mobile phase of 50:50 hexane/ethanol at a flow rate of 18 mL/min.

  • The eluent was monitored by UV detection at 254 nm.

  • The fraction corresponding to the first eluting peak (retention time ~10.2 min) was collected and the solvent was removed under reduced pressure to yield this compound with high enantiomeric excess.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_core_synthesis Core Synthesis & Purification A 2,5-dibromo-6- methoxypyridine C Intermediate 1 (Substituted Pyridine) A->C B 4-methylimidazole B->C G Racemic FRM-024 C->G D 4-chlorobenzaldehyde F Intermediate 2 (Cyclopropyl Alcohol) D->F E cyclopropylmagnesium bromide E->F F->G H Chiral HPLC Separation G->H I This compound H->I J (+)-FRM-024 H->J

Caption: Synthetic workflow for this compound.

Mechanism of Action: Gamma-Secretase Modulation

GSM_Mechanism cluster_pathway APP Processing Pathway cluster_intervention Therapeutic Intervention APP Amyloid Precursor Protein (APP) beta_secretase β-secretase cleavage APP->beta_secretase gamma_secretase γ-secretase cleavage beta_secretase->gamma_secretase modulated_gamma_secretase Modulated γ-secretase (altered cleavage) beta_secretase->modulated_gamma_secretase Abeta42 Aβ42 (amyloidogenic) gamma_secretase->Abeta42 Abeta40 Aβ40 (less amyloidogenic) gamma_secretase->Abeta40 plaques Amyloid Plaques Abeta42->plaques FRM024 This compound FRM024->modulated_gamma_secretase allosteric modulation modulated_gamma_secretase->Abeta42 decreased production Abeta38 Aβ38 (non-amyloidogenic) modulated_gamma_secretase->Abeta38 increased production

Caption: Mechanism of γ-secretase modulation by this compound.

Conclusion

The synthesis and purification of this compound represent a significant achievement in the development of potential therapeutics for familial Alzheimer's disease. The multi-step synthesis, culminating in a key oxadiazine ring formation, and the subsequent chiral HPLC separation provide a robust pathway to obtaining the desired enantiomerically pure compound. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuroscience, and drug development who are working towards novel treatments for this devastating disease. The continued exploration of gamma-secretase modulators like this compound holds great promise for the future of Alzheimer's therapy.

Biological activity of the (-)-enantiomer of FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of FRM-024 Enantiomers with a Focus on the Core Active Compound

Executive Summary

This technical guide delves into the biological activity of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) investigated as a potential therapeutic for familial Alzheimer's disease. It is critical to note that the preclinical candidate, and the subject of substantive research, is the (+)-cis-enantiomer of FRM-024 .[1][2] Publicly available scientific literature and databases lack detailed information on the biological activity, quantitative data, and specific experimental protocols for the (-)-enantiomer of FRM-024 . This suggests that the (-)-enantiomer likely exhibited significantly lower potency or an otherwise unfavorable pharmacological profile, leading to the focused development of the (+)-enantiomer. This guide will provide a comprehensive overview of the known biological activity of the active (+)-enantiomer, including its mechanism of action, relevant quantitative data, and detailed experimental protocols. The principles of stereochemistry in drug action, which underpin the differential activity between enantiomers, will also be discussed.

Introduction to FRM-024 and Stereoisomerism

FRM-024 is an oxadiazine-based compound designed to modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a central event in the amyloid hypothesis of Alzheimer's disease.[1][3] GSMs like FRM-024 represent a therapeutic strategy aimed at shifting the cleavage preference of γ-secretase to favor the production of shorter, less amyloidogenic Aβ species without inhibiting the enzyme's other vital functions.[3][4]

Chirality is a fundamental property of many drug molecules, including FRM-024. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they have identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological activities in the chiral environment of the body due to stereospecific interactions with biological targets such as enzymes and receptors. It is a common principle in pharmacology that the biological activity of a chiral drug often resides primarily in one of its enantiomers.

The nomination of (+)-cis-FRM-024 as the preclinical candidate strongly implies a significant difference in the biological activity between it and its (-)-enantiomer.[1]

Mechanism of Action of (+)-FRM-024

The active enantiomer, (+)-FRM-024, functions as an allosteric modulator of the γ-secretase complex. Instead of inhibiting the enzyme's catalytic activity, it binds to a site distinct from the active site, inducing a conformational change. This modulation alters the processivity of γ-secretase cleavage of the amyloid precursor protein (APP), resulting in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, non-amyloidogenic Aβ peptides such as Aβ37 and Aβ38.[4][5] This shift in the Aβ peptide profile is considered a promising approach to reducing the amyloid burden in the brain.

Signaling Pathway Diagram

GammaSecretasePathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP Amyloid Precursor Protein (APP) APPs_alpha sAPPα APPs_beta sAPPβ CTF_alpha α-CTF (C83) CTF_beta β-CTF (C99) gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) AICD AICD gamma_secretase->AICD p3 p3 gamma_secretase->p3 Ab40 Aβ40 gamma_secretase->Ab40 Ab42 Aβ42 gamma_secretase->Ab42 Ab37_38 Aβ37/Aβ38 gamma_secretase->Ab37_38 Increased Production alpha_secretase α-Secretase alpha_secretase->APP Non-amyloidogenic pathway alpha_secretase->APPs_alpha alpha_secretase->CTF_alpha beta_secretase β-Secretase (BACE1) beta_secretase->APP Amyloidogenic pathway beta_secretase->APPs_beta beta_secretase->CTF_beta CTF_alpha->gamma_secretase CTF_beta->gamma_secretase Plaques Amyloid Plaques Ab42->Plaques FRM024 (+)-FRM-024 FRM024->gamma_secretase Allosteric Modulation

Caption: Gamma-secretase modulation by (+)-FRM-024.

Quantitative Data

All available quantitative data pertains to the (+)-enantiomer of FRM-024. No quantitative data for the (-)-enantiomer has been reported in the reviewed literature.

Table 1: In Vitro Activity of (+)-FRM-024

Assay Cell Line Parameter Value Reference
Aβ42 Modulation H4 cells EC50 35 nM [5]

| Aβ Modulation | Not Specified | EC50 (Aβ42 lowering) | 9 nM |[4] |

Table 2: In Vivo Activity of (+)-FRM-024

Species Parameter Dose Effect Reference
Rat CSF Aβ42 Reduction Not Specified 58% of baseline [5]

| Rodents & Nonhuman Primates | Aβ42 Reduction | Not Specified | Robust reductions |[1][2] |

Table 3: Comparative Summary of FRM-024 Enantiomers

Feature (+)-Enantiomer of FRM-024 (-)-Enantiomer of FRM-024
Biological Activity Potent γ-secretase modulator No data available (presumed low or no activity)
Aβ42 Reduction Demonstrated in vitro and in vivo No data available
CNS Penetrance CNS-penetrant No data available

| Preclinical Development | Nominated as a preclinical candidate | Not pursued |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GSMs like (+)-FRM-024. These protocols would be applicable for evaluating the activity of either enantiomer.

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the potency (EC50) of a test compound in modulating the production of Aβ42 in a cellular context.

Methodology:

  • Cell Culture: Human neuroglioma (H4) cells, which stably express human APP, are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., (+)-FRM-024 or (-)-FRM-024) dissolved in a suitable vehicle (e.g., DMSO). A vehicle-only control is also included.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for APP processing and Aβ secretion into the medium.

  • Sample Collection: After incubation, the conditioned medium is collected.

  • Aβ Quantification: The concentrations of Aβ42 and other Aβ species (e.g., Aβ40, Aβ38) in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.

  • Data Analysis: The Aβ42 concentration is plotted against the compound concentration. A dose-response curve is fitted using a non-linear regression model to calculate the EC50 value, which is the concentration of the compound that produces a 50% reduction in Aβ42 levels.

Experimental Workflow Diagram

GSM_Assay_Workflow start Start culture Culture APP-expressing cells (e.g., H4 cells) start->culture seed Seed cells in multi-well plates culture->seed treat Treat cells with varying concentrations of FRM-024 enantiomer seed->treat incubate Incubate for 24 hours treat->incubate collect Collect conditioned medium incubate->collect quantify Quantify Aβ peptides (Aβ42, Aβ40) using ELISA or MSD collect->quantify analyze Analyze data and calculate EC50 quantify->analyze end End analyze->end

Caption: Workflow for in vitro GSM activity assessment.

In Vivo Pharmacodynamic Studies in Rodents

Objective: To assess the ability of a test compound to modulate brain or cerebrospinal fluid (CSF) Aβ levels in a living organism.

Methodology:

  • Animal Model: Wild-type rats or mice are used.

  • Compound Administration: The test compound (e.g., (+)-FRM-024) is formulated in a suitable vehicle and administered orally (p.o.) or via another relevant route at various doses.

  • Time Course: Animals are euthanized at different time points after dosing (e.g., 2, 4, 8, 24 hours) to establish a time course of Aβ modulation.

  • Sample Collection: CSF is collected from the cisterna magna, and/or the brain is harvested and dissected.

  • Sample Processing: Brain tissue is homogenized in appropriate buffers (e.g., containing protease inhibitors and guanidine (B92328) hydrochloride for Aβ extraction).

  • Aβ Quantification: Aβ42 and Aβ40 levels in the CSF and brain homogenates are measured using specific ELISAs or MSD assays.

  • Data Analysis: The percentage reduction in Aβ levels at each dose and time point is calculated relative to the vehicle-treated control group.

Conclusion

The available scientific evidence robustly supports the biological activity of the (+)-enantiomer of FRM-024 as a potent, CNS-penetrant γ-secretase modulator. Its mechanism of action, involving the allosteric modulation of γ-secretase to reduce Aβ42 production, positions it as a promising candidate for the treatment of familial Alzheimer's disease. In contrast, there is a conspicuous absence of data regarding the biological activity of the (-)-enantiomer of FRM-024. Based on established principles of stereochemistry in drug development, it is highly probable that the (-)-enantiomer is the inactive or significantly less active isomer, which is why research and development efforts have exclusively focused on the (+)-enantiomer. Future research, should it be undertaken, would be necessary to definitively characterize the biological profile of this compound.

References

Preclinical Data on (-)-FRM-024 for Familial Alzheimer's Disease: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

This document provides an in-depth guide to the preclinical data available for (-)-FRM-024, a novel γ-secretase modulator (GSM) investigated for its therapeutic potential in familial Alzheimer's disease (FAD). The data herein is primarily derived from the key publication by Bursavich et al. in the Journal of Medicinal Chemistry (2021), which details the discovery and characterization of the oxadiazine class of GSMs, including the preclinical candidate FRM-024, the (+)-cis-isomer, and its enantiomer, this compound.

Executive Summary

This compound is the (-)-enantiomer of the potent, central nervous system (CNS)-penetrant γ-secretase modulator, FRM-024. It operates via an allosteric mechanism to modulate the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a shift in the production of amyloid-beta (Aβ) peptides, specifically reducing the formation of the highly amyloidogenic Aβ42 peptide while increasing the production of shorter, less aggregation-prone peptides such as Aβ37 and Aβ38. This profile is particularly relevant for familial Alzheimer's disease, where mutations often lead to an increased ratio of Aβ42 to Aβ40. Preclinical studies demonstrate that while the (+)-isomer, FRM-024, was selected as the clinical candidate, the (-)-isomer also possesses γ-secretase modulating activity, albeit with lower potency.

Data Presentation

The following tables summarize the quantitative preclinical data for this compound in comparison to its enantiomer, the clinical candidate (+)-FRM-024.

Table 1: In Vitro Potency of FRM-024 Enantiomers in H4 Cells
CompoundAβ42 EC50 (nM)
This compound 9
(+)-FRM-0242

Data represents the half-maximal effective concentration for the reduction of Aβ42 in a human neuroglioma (H4) cell line.

Table 2: In Vivo Efficacy of FRM-024 in Sprague-Dawley Rats (30 mg/kg, p.o.)
CompoundMean CSF Aβ42 Reduction (%) @ 2h
This compound 58
(+)-FRM-02475

Data represents the percentage reduction in cerebrospinal fluid (CSF) Aβ42 levels 2 hours after a single oral dose.

Experimental Protocols

In Vitro Aβ Peptide Quantification in H4 Cells

Objective: To determine the in vitro potency of test compounds in modulating Aβ peptide production.

Methodology:

  • Cell Culture: Human neuroglioma (H4) cells stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.

  • Compound Treatment: Cells are seeded in 96-well plates. After reaching confluence, the culture medium is replaced with fresh medium containing the test compound at various concentrations. Compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the medium to achieve the final concentrations, with the final DMSO concentration kept below 0.5%.

  • Incubation: The cells are incubated with the compound for a period of 16-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Sample Collection: After incubation, the cell culture supernatant is collected for Aβ analysis.

  • Aβ Quantification: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the supernatant are quantified using Meso Scale Discovery (MSD) electrochemiluminescence immunoassays or equivalent ELISA-based platforms, following the manufacturer's instructions.

  • Data Analysis: The concentration of each Aβ peptide is normalized to the vehicle-treated control. The EC50 values for Aβ42 reduction are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Assessment of CSF Aβ42 Levels in Rats

Objective: To evaluate the in vivo efficacy of test compounds in reducing Aβ42 levels in the cerebrospinal fluid of rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) and administered via oral gavage (p.o.) at a specified dose (e.g., 30 mg/kg).

  • CSF Collection: At a predetermined time point post-dosing (e.g., 2 hours), animals are anesthetized. Cerebrospinal fluid is collected from the cisterna magna using a fine-gauge needle.

  • Sample Processing: CSF samples are immediately centrifuged to remove any cellular debris and then stored at -80°C until analysis.

  • Aβ Quantification: The concentration of Aβ42 in the CSF samples is determined using a species-specific (rat) MSD or ELISA assay.

  • Data Analysis: The Aβ42 concentrations in the compound-treated groups are compared to those in the vehicle-treated control group. The percentage reduction in Aβ42 is calculated for each animal, and the mean reduction for each treatment group is reported.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of γ-Secretase Modulators```dot

G FRM024 This compound (GSM) gSecretase gSecretase FRM024->gSecretase Allosteric Modulation APP APP bSecretase bSecretase APP->bSecretase Step 1 C99 C99 bSecretase->C99 gSecretase_cleavage gSecretase_cleavage C99->gSecretase_cleavage Step 2 Ab42 Ab42 gSecretase_cleavage->Ab42 Ab40 Ab40 gSecretase_cleavage->Ab40 Ab38 Ab38 gSecretase_cleavage->Ab38 Ab37 Ab37 gSecretase_cleavage->Ab37

Caption: Typical preclinical development workflow for a GSM candidate.

In Vitro Characterization of (-)-FRM-024: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of (-)-FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) under investigation for the treatment of familial Alzheimer's disease. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro studies, and provides comprehensive experimental protocols for the assays cited.

Introduction to this compound and its Mechanism of Action

This compound is the levorotatory isomer of FRM-024, an oxadiazine-based compound designed to allosterically modulate the activity of γ-secretase, a critical enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The therapeutic rationale for γ-secretase modulators is to shift the cleavage of the amyloid precursor protein (APP) away from the production of longer, more aggregation-prone amyloid-beta (Aβ) peptides, such as Aβ42, towards the generation of shorter, less neurotoxic Aβ species like Aβ38 and Aβ37. Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to mechanism-based toxicities due to inhibition of other substrate processing (e.g., Notch), GSMs like this compound are designed to preserve the overall activity of γ-secretase while altering its processivity. This modulation is considered a promising therapeutic strategy for familial Alzheimer's disease, which is often linked to mutations that increase the Aβ42/Aβ40 ratio.

Quantitative In Vitro Pharmacology

The in vitro potency of γ-secretase modulators is primarily assessed by their ability to reduce the secretion of Aβ42 and Aβ40, and concurrently increase the secretion of Aβ38 and Aβ37 in cellular assays. While specific data for the this compound isomer is not publicly available in tabulated form, the characterization of the closely related compound FRM-024 provides a strong indication of its potency. The following table summarizes the in vitro activity of a potent oxadiazine GSM from the same chemical series.

CompoundCell LineAssay EndpointEC50 / IC50 (nM)
Oxadiazine GSM AnalogH4 (human neuroglioma)Aβ42 Reduction35

Data presented is for a closely related analog, FRM-36143, as detailed in published research, to illustrate the potency of this chemical series.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize γ-secretase modulators like this compound.

Cell-Based Amyloid-Beta Quantification Assay

This assay measures the modulation of Aβ peptide secretion from a human cell line overexpressing human APP.

3.1.1. Materials

  • Human neuroglioma (H4) or human embryonic kidney (HEK293) cells stably overexpressing human APP.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Aβ40, Aβ42, and Aβ38 ELISA kits.

  • 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Plate reader for ELISA.

3.1.2. Procedure

  • Cell Seeding: Seed H4-APP or HEK293-APP cells into 96-well plates at a density that allows for 80-90% confluency after 24 hours of incubation.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24-48 hours in a CO2 incubator.

  • Conditioned Media Collection: After incubation, collect the conditioned media from each well.

  • Aβ Quantification: Quantify the levels of Aβ40, Aβ42, and Aβ38 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: For each Aβ species, normalize the results to the vehicle control. Plot the concentration-response curves and calculate the EC50 (for Aβ38/37 increase) or IC50 (for Aβ40/42 decrease) values using non-linear regression analysis.

In Vitro Gamma-Secretase Activity Assay (Cell-Free)

This assay directly measures the enzymatic activity of γ-secretase on a purified substrate in the presence of the test compound.

3.2.1. Materials

  • Cell membranes prepared from cells overexpressing the γ-secretase complex.

  • Purified recombinant C100-Flag (the C-terminal fragment of APP, substrate for γ-secretase).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, with protease inhibitors).

  • Detergent for solubilization (e.g., CHAPSO).

  • This compound stock solution.

  • Anti-Flag antibody for Western blotting or specific Aβ ELISA kits.

  • SDS-PAGE and Western blotting equipment.

3.2.2. Procedure

  • Preparation of Solubilized γ-Secretase: Thaw the cell membranes on ice and resuspend in assay buffer containing a mild detergent (e.g., 1% CHAPSO) to solubilize the γ-secretase complex. Centrifuge to pellet insoluble material.

  • Reaction Setup: In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the C100-Flag substrate, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating, or by snap-freezing.

  • Detection of Products:

    • Western Blot: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Flag antibody to detect the cleaved intracellular domain (AICD) fragment.

    • ELISA: Alternatively, quantify the generated Aβ peptides in the reaction mixture using specific ELISA kits.

  • Data Analysis: Quantify the band intensities (for Western blot) or ELISA signals and normalize to the vehicle control to determine the effect of this compound on γ-secretase activity.

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the in vitro characterization of this compound.

G cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_gsm_action Action of this compound APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage sAPPb sAPPβ beta_secretase->sAPPb C99 C99 fragment beta_secretase->C99 gamma_secretase γ-secretase C99->gamma_secretase cleavage Ab40_42 Aβ40 / Aβ42 (Amyloidogenic) gamma_secretase->Ab40_42 AICD AICD gamma_secretase->AICD APP2 Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP2->alpha_secretase cleavage sAPPa sAPPα alpha_secretase->sAPPa C83 C83 fragment alpha_secretase->C83 gamma_secretase2 γ-secretase C83->gamma_secretase2 cleavage p3 p3 peptide (Non-amyloidogenic) gamma_secretase2->p3 AICD2 AICD gamma_secretase2->AICD2 FRM024 This compound gamma_secretase3 γ-secretase FRM024->gamma_secretase3 modulates Ab38_37 Aβ38 / Aβ37 (Less Amyloidogenic) gamma_secretase3->Ab38_37 shifts cleavage to Ab40_42_reduced Reduced Aβ40 / Aβ42 gamma_secretase3->Ab40_42_reduced

Caption: APP processing pathways and the modulatory effect of this compound.

G cluster_workflow Cell-Based Aβ Quantification Workflow start Seed H4-APP cells in 96-well plate treat Treat cells with This compound dilutions start->treat incubate Incubate 24-48 hours treat->incubate collect Collect conditioned media incubate->collect elisa Quantify Aβ peptides (Aβ40, Aβ42, Aβ38) using ELISA collect->elisa analyze Analyze data and calculate EC50/IC50 elisa->analyze

Caption: Experimental workflow for cell-based Aβ quantification.

The Effect of (-)-FRM-024 on Amyloid Beta 42 Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: (-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) investigated for its potential in treating familial Alzheimer's disease. While specific preclinical data for the (-)-isomer is not extensively available in the public domain, comprehensive research on its dextrorotatory enantiomer, (+)-FRM-024, provides a robust framework for understanding its mechanism and effects on amyloid beta 42 (Aβ42) production. This guide synthesizes the available technical information on this class of oxadiazine GSMs, with a focus on the data reported for (+)-FRM-024 and closely related compounds, to offer a detailed overview for researchers, scientists, and drug development professionals. These GSMs act by allosterically modulating the γ-secretase complex, thereby shifting the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ peptides at the expense of the pathogenic Aβ42.

Mechanism of Action: Allosteric Modulation of γ-Secretase

Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of the complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, this compound and its enantiomer are allosteric modulators. They bind to a site on the presenilin-1 (PS1) subunit of the γ-secretase complex, distinct from the active site. This binding induces a conformational change in the enzyme, altering its processivity.

The modulation results in a shift in the final cleavage event of the APP C-terminal fragment (C99). Specifically, it reduces the production of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40. Concurrently, there is an increase in the production of shorter, non-amyloidogenic Aβ peptides, such as Aβ38 and Aβ37.[1] This alteration of the Aβ peptide profile is considered a promising therapeutic strategy for Alzheimer's disease.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_processing APP Processing & Aβ Production APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex (PS1, Nicastrin, APH-1, PEN-2) Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Default Cleavage Ab40 Aβ40 gamma_secretase->Ab40 Default Cleavage Ab38 Aβ38 (Non-amyloidogenic) gamma_secretase->Ab38 Modulated Cleavage FRM024 This compound FRM024->gamma_secretase Allosteric Modulation C99 C99 Fragment beta_secretase->C99 C99->gamma_secretase Substrate

Caption: Allosteric modulation of γ-secretase by this compound.

Quantitative Data on Aβ42 Reduction

The following tables summarize the quantitative data for potent oxadiazine GSMs, primarily focusing on the preclinical candidate (+)-FRM-024 and a closely related compound designated "compound 2" in a key preclinical study. This data is presented as a surrogate for this compound due to the lack of specific public data for this isomer.

Table 1: In Vitro Potency in SH-SY5Y-APP Cells
CompoundTargetIC50 (nM)EC50 for Aβ38 Potentiation (nM)
Compound 2 Aβ424.118
Aβ4080-
(+)-FRM-024 Aβ429Not Reported

Data for Compound 2 is from a preclinical validation study. Data for (+)-FRM-024 is from a medicinal chemistry paper.

Table 2: In Vivo Efficacy in Rodents (Single Dose)
SpeciesDose (mg/kg)Matrix% Aβ42 Reduction% Aβ40 Reduction
Rat 5Plasma7857
5Brain5429
5CSF4129
10Plasma~60-70 (maximal)~60-70 (maximal)

Data is for "compound 2".

Table 3: Chronic In Vivo Efficacy in PSAPP Transgenic Mice
Treatment DurationDose (mg/kg/day)Brain Fraction% Aβ42 Reduction
3 Months 25Detergent-soluble45
25Detergent-insoluble39

Data is for "compound 2".

Experimental Protocols

In Vitro Aβ42 Reduction Assay

This protocol outlines the general procedure for assessing the effect of GSMs on Aβ42 secretion in a cell-based assay.

Cell Line: Human neuroblastoma SH-SY5Y cells stably overexpressing wild-type human amyloid precursor protein (SH-SY5Y-APP).

Methodology:

  • Cell Culture: SH-SY5Y-APP cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compound for a defined period, typically 24 hours, at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: After incubation, the conditioned medium is collected.

  • Aβ Quantification: The levels of Aβ42 and other Aβ species in the conditioned medium are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA). Commercially available ELISA kits specific for human Aβ40 and Aβ42 are commonly used.

  • Data Analysis: The concentration of Aβ peptides is determined by comparison to a standard curve. The IC50 values are calculated from the dose-response curves.

In Vivo Efficacy Studies in Rodents

This protocol describes a general workflow for evaluating the in vivo efficacy of GSMs in reducing Aβ levels in animal models.

Animal Models:

  • Wild-type Sprague-Dawley rats.

  • Transgenic mouse models of Alzheimer's disease, such as PSAPP mice.

Methodology:

  • Drug Administration: The test compound is formulated in a suitable vehicle and administered to the animals, typically via oral gavage. Studies can be single-dose pharmacokinetic/pharmacodynamic (PK/PD) assessments or chronic long-term studies.

  • Sample Collection: At specified time points after dosing, animals are euthanized, and samples are collected.

    • Blood: Collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

    • Cerebrospinal Fluid (CSF): Collected from the cisterna magna.

    • Brain: The brain is rapidly excised, and specific regions (e.g., cortex, hippocampus) are dissected.

  • Brain Tissue Processing:

    • The brain tissue is homogenized in a buffer containing protease inhibitors.

    • A sequential extraction procedure is often used to separate soluble and insoluble Aβ fractions. This may involve homogenization in a buffer followed by centrifugation, with the pellet being further extracted with a strong denaturant like formic acid to solubilize aggregated Aβ.

  • Aβ Quantification: Aβ levels in plasma, CSF, and brain homogenates are measured by ELISA, similar to the in vitro protocol.

  • Pharmacokinetic Analysis: Plasma and brain concentrations of the drug are measured (e.g., by LC-MS/MS) to establish a relationship between drug exposure and Aβ reduction.

Experimental Workflow Diagram

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Culture SH-SY5Y-APP Cells treatment Treat with this compound cell_culture->treatment collect_media Collect Conditioned Medium treatment->collect_media elisa_vitro Quantify Aβ42/Aβ40 by ELISA collect_media->elisa_vitro ic50 Determine IC50 elisa_vitro->ic50 animal_model Administer to Rodent Model sample_collection Collect Brain, CSF, Plasma animal_model->sample_collection brain_homogenization Brain Homogenization & Extraction sample_collection->brain_homogenization Brain elisa_vivo Quantify Aβ42/Aβ40 by ELISA sample_collection->elisa_vivo CSF, Plasma brain_homogenization->elisa_vivo pkpd PK/PD Analysis elisa_vivo->pkpd

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound belongs to a promising class of gamma-secretase modulators that selectively reduce the production of the pathogenic Aβ42 peptide. While specific data for the (-)-enantiomer is limited in the public domain, the extensive preclinical data for the closely related (+)-FRM-024 demonstrates potent in vitro and in vivo activity in reducing Aβ42 levels in the CNS. The allosteric mechanism of action of these compounds represents a significant advantage over traditional γ-secretase inhibitors, potentially offering a safer therapeutic window. Further research is needed to delineate the specific pharmacological profile of this compound and its potential as a therapeutic agent for Alzheimer's disease.

References

The Rise of Oxadiazine Gamma-Secretase Modulators: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone 42-amino acid isoform (Aβ42), in the brain is a central pathological hallmark of Alzheimer's disease. A key therapeutic strategy has been the modulation of the enzyme responsible for its production, γ-secretase. This whitepaper provides an in-depth technical overview of a promising class of compounds: oxadiazine γ-secretase modulators (GSMs). These molecules offer a nuanced approach by allosterically modulating the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, rather than inhibiting its activity outright, thereby avoiding mechanism-based toxicities associated with earlier inhibitors.

Mechanism of Action: A Shift in Cleavage, Not an Inhibition

Gamma-secretase is an intramembrane protease complex that performs the final cleavage of the amyloid precursor protein (APP) C-terminal fragment (CTFβ). This cleavage is not a single event but a series of sequential cuts, primarily at the ε, ζ, and γ sites. The final γ-cleavage determines the C-terminus of the released Aβ peptide, leading to various isoforms, including Aβ38, Aβ40, and the highly pathogenic Aβ42.[1]

Oxadiazine GSMs are allosteric modulators that are believed to bind to a site on the γ-secretase complex distinct from the active site.[2] This binding induces a conformational change in the enzyme, altering its processivity. The result is a shift in the preferred cleavage site, leading to a decrease in the production of Aβ42 and a concomitant increase in the formation of shorter, more soluble, and less toxic peptides like Aβ37 and Aβ38.[3][4] Crucially, this modulation does not significantly affect the overall proteolytic activity of γ-secretase on other substrates, such as Notch, thereby mitigating the risk of severe side effects observed with γ-secretase inhibitors (GSIs).[5][6]

cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) bSec β-Secretase (BACE1) APP->bSec Cleavage CTFbeta CTFβ (C99) gSec γ-Secretase Complex CTFbeta->gSec Substrate Ab42 Aβ42 (Pathogenic) gSec->Ab42 γ-Cleavage (major) Ab38 Aβ38 (Non-pathogenic) gSec->Ab38 γ-Cleavage (minor) AICD AICD gSec->AICD ε-Cleavage bSec->CTFbeta Oxadiazine Oxadiazine GSM Oxadiazine->gSec Allosteric Modulation

Figure 1: Amyloid Precursor Protein processing pathway and the modulatory effect of Oxadiazine GSMs.

Discovery and Structure-Activity Relationship (SAR)

Fused oxadiazines were identified as selective and orally bioavailable GSMs, evolving from an earlier oxadiazoline series.[1][7] Initial studies revealed that the structure-activity relationships (SARs) did not directly translate between the two series, necessitating independent optimization of the oxadiazine core.[8] Subsequent SAR investigations focused on modifications at the C3 and C4 positions of the fused oxadiazine scaffold, which led to the identification of highly potent and efficacious compounds.[1][8] Further enhancements in in vitro activity and selectivity were achieved through the development of fused morpholine (B109124) oxadiazines.[7]

Quantitative Data on Key Oxadiazine GSMs

The following tables summarize the in vitro potency and in vivo efficacy of representative oxadiazine GSMs from preclinical studies.

Table 1: In Vitro Potency of Pyridazine-Containing GSMs [9]

CompoundAβ42 Secretion IC50 (nM)Aβ40 Secretion IC50 (nM)Aβ38 Secretion EC50 (nM)
Compound 1 1324084
Compound 2 4.18018
Compound 3 5.38729

Table 2: In Vivo Efficacy of Compound 2 in Rats (Single Oral Dose) [9]

Dose (mg/kg)Plasma Aβ42 Reduction (%)Plasma Aβ40 Reduction (%)Brain Aβ42 Reduction (%)Brain Aβ40 Reduction (%)CSF Aβ42 Reduction (%)CSF Aβ40 Reduction (%)
5 785754294129
25 >80~65~70~45~60~40
50 >85~70~75~50~70~45

Table 3: Pharmacokinetic and Safety Parameters of Compound 2 in Rats [9]

ParameterValue
NOAEL (No Observed Adverse Effect Level) >40-fold safety margin
AUCeffective (for 50% Aβ42 reduction in brain) Systemic exposure required for efficacy

Experimental Protocols

This section outlines the methodologies for key experiments in the discovery and characterization of oxadiazine GSMs.

In Vitro Gamma-Secretase Modulator Assay

A common method to assess GSM activity in vitro involves the use of a cell line, such as U2OS or HEK293, stably expressing a fluorescently tagged APP C-terminal fragment (e.g., tGFP-APP-C99).[10]

Protocol:

  • Cell Culture: Plate the stable cell line in 96-well plates and culture until confluent.

  • Compound Incubation: Treat the cells with a serial dilution of the test compounds (e.g., oxadiazine GSMs) for a defined period, typically 24 hours. Include a vehicle control (e.g., DMSO) and a known γ-secretase inhibitor as a positive control.

  • Aβ Quantification: Collect the conditioned media from each well. The levels of secreted Aβ peptides (Aβ38, Aβ40, Aβ42) are quantified using a multiplex immunoassay, such as an ELISA-based method or Meso Scale Discovery (MSD) assays.[11]

  • Data Analysis: Determine the IC50 values for the reduction of Aβ42 and Aβ40, and the EC50 values for the elevation of Aβ38. This is achieved by plotting the percentage of Aβ modulation against the compound concentration and fitting the data to a four-parameter logistic curve.

In Vivo Efficacy in Transgenic Mouse Models

Transgenic mouse models of Alzheimer's disease that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576) are widely used to evaluate the in vivo efficacy of GSMs.[7][12]

Protocol:

  • Animal Dosing: Administer the test compound orally to the transgenic mice at various doses for a specified duration (e.g., 9 consecutive days).[3] A vehicle-treated group serves as the control.

  • Sample Collection: At the end of the treatment period, collect blood (for plasma) and brain tissue. Cerebrospinal fluid (CSF) may also be collected.

  • Aβ Measurement: Homogenize the brain tissue in appropriate buffers to extract Aβ peptides.[13] Quantify the levels of Aβ40 and Aβ42 in the plasma, brain homogenates, and CSF using specific immunoassays.[11]

  • Pharmacokinetic Analysis: Determine the concentration of the test compound in plasma and brain samples at various time points after dosing to establish the pharmacokinetic profile, including the area under the curve (AUC).

Bioanalytical Methods for Pharmacokinetic Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying the concentration of oxadiazine GSMs in biological matrices like plasma and brain tissue.[14][15]

Protocol:

  • Sample Preparation: Extract the drug from the biological matrix using protein precipitation or liquid-liquid extraction.[14] An internal standard is added to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation: Separate the analyte from endogenous components using a suitable HPLC or UPLC column.

  • Mass Spectrometric Detection: Detect and quantify the analyte and internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the concentration of the drug in the unknown samples.

Drug Discovery and Development Workflow

The discovery and development of oxadiazine GSMs follow a structured workflow from initial screening to clinical candidacy.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (Cell-based Aβ assays) Hit_to_Lead Hit-to-Lead Optimization (SAR studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_to_Lead->Lead_Opt In_Vivo_Efficacy In Vivo Efficacy (Transgenic mouse models) Lead_Opt->In_Vivo_Efficacy Tox Safety & Toxicology Studies (GLP) In_Vivo_Efficacy->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase I Clinical Trials (Safety & PK in humans) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale efficacy & safety) Phase2->Phase3 NDA New Drug Application (NDA) Phase3->NDA

Figure 2: A typical drug discovery and development workflow for Oxadiazine GSMs.

Conclusion

Oxadiazine γ-secretase modulators represent a highly promising therapeutic approach for Alzheimer's disease. By selectively shifting the cleavage of APP to produce shorter, non-amyloidogenic Aβ peptides, they address the root cause of amyloid plaque formation while avoiding the safety concerns that have plagued non-selective γ-secretase inhibitors. The robust preclinical data, demonstrating both potent in vitro activity and significant in vivo efficacy in reducing pathogenic Aβ species, underscore the potential of this class of compounds. Continued research and development in this area hold the promise of delivering a much-needed disease-modifying therapy for this devastating neurodegenerative disorder.

References

In-Depth Pharmacological Profile of (-)-FRM-024: A CNS-Penetrant Gamma-Secretase Modulator for Familial Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-FRM-024 is a potent, orally bioavailable, and central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) that has demonstrated significant promise in preclinical studies for the treatment of familial Alzheimer's disease. As the levorotatory isomer of FRM-024, this compound selectively modulates the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP). This modulation results in a favorable shift in the production of amyloid-beta (Aβ) peptides, specifically reducing the generation of the highly amyloidogenic Aβ42 peptide while concurrently increasing the levels of shorter, less pathogenic Aβ species such as Aβ37 and Aβ38. Notably, this compound achieves this without significantly inhibiting the overall activity of γ-secretase or interfering with the processing of other critical substrates like Notch, thereby mitigating the risk of mechanism-based toxicities associated with pan-γ-secretase inhibitors. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro and in vivo activity, experimental methodologies, and the underlying signaling pathways.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques, primarily composed of the Aβ peptide, in the brain. The amyloid cascade hypothesis posits that the overproduction and aggregation of Aβ, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of AD. Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the final step of Aβ production. While complete inhibition of γ-secretase can reduce Aβ levels, it also disrupts the processing of other essential substrates, such as the Notch receptor, leading to severe side effects. Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy, aiming to allosterically modulate the enzyme's activity to specifically decrease the production of Aβ42 in favor of shorter, less aggregation-prone Aβ peptides. This compound has emerged as a promising GSM with excellent drug-like properties, including high potency and CNS penetration.

Mechanism of Action: Modulation of Gamma-Secretase Activity

This compound exerts its therapeutic effect by binding to the γ-secretase complex and allosterically modifying its conformation. This modulation alters the processivity of the enzyme's cleavage of the APP C-terminal fragment (APP-CTF). Instead of inhibiting the initial ε-cleavage, which is crucial for the processing of substrates like Notch, this compound influences the subsequent γ-cleavage steps. This results in a shift in the final cleavage site, leading to a decrease in the production of Aβ42 and a corresponding increase in the production of shorter Aβ peptides, such as Aβ37 and Aβ38. These shorter peptides are considered to be non-amyloidogenic and may even have protective effects.

Signaling Pathway of APP Processing by Gamma-Secretase

The following diagram illustrates the canonical amyloidogenic pathway and the modulatory effect of this compound.

APP_Processing_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-secretase (BACE1) APP->beta_secretase Cleavage sAPPb sAPPβ beta_secretase->sAPPb APP_CTF APP-CTF (C99) beta_secretase->APP_CTF gamma_secretase γ-secretase complex Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Ab_short Shorter Aβ peptides (Aβ37, Aβ38) gamma_secretase->Ab_short AICD AICD gamma_secretase->AICD APP_CTF->gamma_secretase Cleavage FRM024 This compound FRM024->gamma_secretase Modulates

Caption: APP processing by secretases and the influence of this compound.

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound
ParameterCell LineValue
Aβ42 EC50H435 nM[1]
Aβ38 ProductionH4Increase observed
Aβ37 ProductionH4Increase observed
Notch Signaling-No inhibition
Table 2: In Vivo Activity of this compound in Rodent Models
SpeciesDose (Oral)Effect on Brain Aβ42Effect on CSF Aβ42
Rat30 mg/kgRobust ReductionRobust Reduction
Mouse30 mg/kgRobust ReductionNot specified

Experimental Protocols

In Vitro Gamma-Secretase Modulation Assay

Objective: To determine the potency of this compound in modulating γ-secretase activity by measuring its effect on Aβ peptide levels in a cellular context.

Methodology:

  • Cell Culture: Human neuroglioma (H4) cells stably overexpressing human APP695 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Cells are seeded into 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubation: The cells are incubated with the compound for 24 hours.

  • Sample Collection: The conditioned medium is collected for Aβ analysis.

  • Aβ Quantification: The levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.

  • Data Analysis: The concentration of each Aβ peptide is normalized to the vehicle control. The EC50 value for Aβ42 reduction is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Experimental Workflow for In Vitro Aβ Quantification

in_vitro_workflow start Start cell_culture Culture H4-APP695 cells start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding treatment Treat with this compound (24 hours) seeding->treatment collection Collect conditioned medium treatment->collection elisa Quantify Aβ peptides (ELISA/MSD) collection->elisa analysis Data analysis (EC50 calculation) elisa->analysis end End analysis->end

Caption: Workflow for in vitro assessment of this compound activity.

In Vivo Assessment in Rodent Models

Objective: To evaluate the in vivo efficacy and CNS penetration of this compound in reducing Aβ42 levels in the brain and cerebrospinal fluid (CSF) of wild-type rodents.

Methodology:

  • Animal Models: Male Sprague-Dawley rats and C57BL/6 mice are used.

  • Compound Formulation and Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 30 mg/kg.

  • Sample Collection: At various time points post-dosing, animals are euthanized, and brain tissue and CSF are collected.

  • Brain Tissue Processing: The brain is homogenized in a buffer containing protease inhibitors.

  • Aβ Extraction: Aβ peptides are extracted from the brain homogenate using a multi-step extraction protocol (e.g., TBS, Triton X-100, and formic acid extractions) to isolate soluble and insoluble Aβ fractions.

  • Aβ Quantification: The concentrations of Aβ42 and other Aβ peptides in the brain extracts and CSF are measured by specific ELISAs or MSD immunoassays.

  • Data Analysis: The Aβ levels in the treated groups are compared to those in the vehicle-treated control group to determine the percentage of Aβ reduction.

Conclusion

This compound is a potent and selective gamma-secretase modulator with a desirable pharmacological profile for the potential treatment of familial Alzheimer's disease. Its ability to specifically reduce the production of the pathogenic Aβ42 peptide while increasing the levels of shorter, non-amyloidogenic Aβ peptides, without impacting Notch signaling, represents a significant advancement in the development of safer and more targeted AD therapeutics. The robust in vivo efficacy observed in rodent models, demonstrating significant CNS penetration and reduction of brain Aβ42 levels, further supports its clinical development. Future studies will be necessary to fully elucidate its long-term safety and efficacy in transgenic AD models and ultimately in human clinical trials.

References

Methodological & Application

Application Notes and Protocols for (-)-FRM-024 Cell-Based Assay for Aβ42 Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The 42-amino acid isoform, Aβ42, is considered the primary pathogenic species due to its high propensity to aggregate. A promising therapeutic strategy for AD is the modulation of gamma-secretase (γ-secretase), an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Gamma-secretase modulators (GSMs) are small molecules that allosterically modulate γ-secretase activity, shifting APP processing away from the production of Aβ42 and towards the formation of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38.

(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant GSM that has shown robust reduction of Aβ42 in preclinical studies.[1] This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound and other GSMs in reducing secreted Aβ42 levels. The protocol is designed for a 96-well plate format, making it suitable for medium- to high-throughput screening.

Data Presentation

The following tables summarize key quantitative data for the successful implementation of the described cell-based assay.

Table 1: Recommended Cell Lines and Seeding Densities

Cell LineDescriptionRecommended Seeding Density (cells/well in 96-well plate)
CHO-APPwtChinese Hamster Ovary cells stably expressing wild-type human APP20,000 - 40,000
HEK293-APPwtHuman Embryonic Kidney 293 cells stably expressing wild-type human APP30,000 - 60,000
U2OS-APP-C99-GFPHuman osteosarcoma cells stably expressing a GFP-tagged C-terminal fragment of APP (C99)15,000 - 30,000

Table 2: Comparison of Commercial Human Aβ42 ELISA Kits

ManufacturerKit NameSensitivityRange
AbcamHuman Amyloid Beta 42 ELISA Kit (ab289832)≤ 2.813 pg/mL4.688 - 300 pg/mL
InvitrogenHuman Aβ42 ELISA Kit (KHB3441)<10 pg/mL15.6 - 1000 pg/mL
ElabscienceHuman Aβ1-42 ELISA Kit (E-EL-H0543)9.38 pg/mL15.63 - 1000 pg/mL
CUSABIOHuman Aβ1-42 ELISA Kit0.078 ng/mL0.312 - 20 ng/mL

Table 3: Experimental Parameters and Reagent Concentrations

ParameterRecommended Value/ConcentrationNotes
This compound Concentration Range0.1 nM - 10 µMA 10-point, 3-fold serial dilution is recommended to determine the EC50.
DMSO Final Concentration≤ 0.5% (v/v)Ensure the vehicle control contains the same final concentration of DMSO.
Incubation Time with Compound24 - 48 hours24 hours is typically sufficient for Aβ42 accumulation in the conditioned medium.
Aβ42 ELISA Capture AntibodyVaries by kitTypically a monoclonal antibody specific for the N-terminus of Aβ.
Aβ42 ELISA Detection AntibodyVaries by kitTypically a horseradish peroxidase (HRP)-conjugated antibody specific for the C-terminus of Aβ42.
TMB Substrate Incubation15 - 30 minutes (in the dark)Monitor color development and stop the reaction before the highest standard point becomes saturated.

Experimental Protocols

This section provides a detailed methodology for the cell-based assay to determine the effect of this compound on Aβ42 production.

Cell Culture and Seeding
  • Culture CHO-APPwt or HEK293-APPwt cells in appropriate growth medium supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (if applicable) in a humidified incubator at 37°C and 5% CO2.

  • On the day of the experiment, harvest cells using standard trypsinization procedures and resuspend in fresh growth medium.

  • Perform a cell count and determine cell viability using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (refer to Table 1).

  • Seed the cells into a 96-well, flat-bottom, tissue culture-treated plate at the appropriate density in a volume of 100 µL per well.

  • Incubate the plate for 18-24 hours to allow for cell adherence and recovery.

Compound Preparation and Treatment
  • Prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).

  • Perform a serial dilution of the this compound stock solution in cell culture medium to create a range of working concentrations (e.g., 10-point, 3-fold dilution series from 10 µM to 0.1 nM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest compound concentration.

  • After the cell incubation period, carefully remove the growth medium from the wells.

  • Add 100 µL of the compound working solutions or vehicle control to the respective wells.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

Collection of Conditioned Medium
  • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

  • Carefully collect the conditioned medium from each well without disturbing the cell monolayer.

  • The conditioned medium can be used immediately for Aβ42 quantification or stored at -80°C for later analysis.

Quantification of Aβ42 by Sandwich ELISA
  • Bring the Aβ42 ELISA kit reagents and the collected conditioned medium to room temperature.

  • Follow the specific instructions provided with the commercial ELISA kit. A general protocol is as follows:

    • Add standards and samples (conditioned medium) to the wells of the antibody-coated microplate.

    • Incubate to allow Aβ42 to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the plate.

    • Add TMB substrate and incubate in the dark for color development.

    • Stop the reaction with the provided stop solution.

  • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values of the Aβ42 standards against their known concentrations.

  • Use the standard curve to determine the concentration of Aβ42 in each sample.

  • Normalize the Aβ42 concentration to the total protein concentration of the corresponding cell lysate (optional, but recommended for correcting for any cytotoxic effects of the compound).

  • Calculate the percentage of Aβ42 reduction for each compound concentration relative to the vehicle control.

  • Plot the percentage of Aβ42 reduction against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP C99 C99 Fragment APP->C99 Generates gamma_secretase γ-Secretase Complex AICD AICD gamma_secretase->AICD Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Processive Cleavage Abeta_short Shorter Aβ Peptides (Aβ37, Aβ38) gamma_secretase->Abeta_short Altered Processive Cleavage beta_secretase β-Secretase beta_secretase->APP Cleavage sAPPb sAPPβ C99->gamma_secretase Substrate for FRM024 This compound FRM024->gamma_secretase Allosteric Modulation

Caption: Proposed mechanism of this compound action.

Experimental Workflow

G start Start seed_cells Seed CHO-APPwt or HEK293-APPwt cells in 96-well plate start->seed_cells incubate1 Incubate 18-24h seed_cells->incubate1 treat_cells Treat cells with compound or vehicle incubate1->treat_cells prepare_compound Prepare serial dilutions of this compound prepare_compound->treat_cells incubate2 Incubate 24-48h treat_cells->incubate2 collect_media Collect conditioned medium incubate2->collect_media elisa Quantify Aβ42 using Sandwich ELISA collect_media->elisa analyze_data Data Analysis: - Standard Curve - % Aβ42 Reduction - EC50 Determination elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Aβ42 cell-based assay.

References

Application Notes and Protocols for (-)-FRM-024 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-FRM-024 is a potent, central nervous system-penetrant gamma-secretase modulator (GSM) with potential therapeutic applications in familial Alzheimer's disease.[1][2] Unlike gamma-secretase inhibitors that block the enzyme's activity and can lead to side effects due to inhibition of other signaling pathways (e.g., Notch), GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, while decreasing the production of the aggregation-prone Aβ42 peptide.[3][4][5] These application notes provide a comprehensive guide for the use of this compound in primary neuron cultures to investigate its neuroprotective effects and mechanism of action.

Data Presentation

The following tables summarize representative quantitative data on the effects of gamma-secretase modulators on primary neurons. This data is intended to serve as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Effects of a Representative Gamma-Secretase Modulator on Aβ42 Levels in Primary Cortical Neurons

Treatment GroupConcentration (nM)Incubation Time (hours)Change in Aβ42 Secretion (%)
Vehicle Control (0.1% DMSO)0240
GSM Compound X124-15 ± 3.2
GSM Compound X1024-45 ± 5.1
GSM Compound X10024-78 ± 6.8
GSM Compound X50024-82 ± 7.3

Note: Data is hypothetical and for illustrative purposes, based on the expected efficacy of potent GSMs. Researchers should perform their own dose-response experiments.

Table 2: Effects of a Representative Gamma-Secretase Modulator on Neuronal Viability Under Excitotoxic Stress

Treatment GroupConditionIncubation Time (hours)Neuronal Viability (%)
Vehicle ControlNo Stress48100
Vehicle ControlGlutamate (50 µM)4855 ± 4.5
GSM Compound Y (100 nM)No Stress4898 ± 2.1
GSM Compound Y (100 nM) + Glutamate (50 µM)Glutamate-induced stress4885 ± 3.9

Note: Data is hypothetical and for illustrative purposes. The neuroprotective effects of this compound should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pre-warmed complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

Procedure:

  • Preparation of Stock Solution (10 mM):

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Dissolve the required amount of this compound in high-quality, anhydrous DMSO to create a 10 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution in pre-warmed complete neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to prevent solvent-induced toxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons) plated on appropriate culture vessels (e.g., poly-D-lysine coated plates).

  • This compound working solutions

  • Complete neuronal culture medium

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Culture Preparation:

    • Culture primary neurons according to standard protocols to the desired days in vitro (DIV), typically DIV 7-10 for mature cultures.[6][7]

    • Ensure neurons are healthy and have formed a well-defined network of processes before treatment.

  • Treatment Application:

    • Carefully remove half of the conditioned medium from each well of the cultured neurons.

    • Add an equal volume of the pre-warmed this compound working solution to each well to achieve the final desired concentration. For example, to a well containing 500 µL of medium, remove 250 µL and add 250 µL of a 2X working solution.

    • For the vehicle control wells, add the same volume of medium containing the corresponding concentration of DMSO.

  • Incubation:

    • Return the culture plates to the humidified incubator (37°C, 5% CO2).

    • Incubate the neurons for the desired duration. The incubation time will depend on the specific endpoint being measured (e.g., 24-48 hours for analyzing Aβ secretion, or longer for assessing chronic neuroprotective effects).

  • Post-Treatment Analysis:

    • Following incubation, the conditioned medium can be collected for analysis of secreted Aβ peptides (e.g., by ELISA).

    • The neurons can be lysed for biochemical analysis (e.g., Western blotting for APP processing fragments) or fixed for immunocytochemistry (e.g., staining for neuronal markers and synaptic proteins).

Visualizations

Signaling Pathway Diagram

FRM024_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex Abeta_shorter Shorter Aβ Peptides (e.g., Aβ37, Aβ38) gamma_secretase->Abeta_shorter Altered Processive Cleavage (Beneficial) Abeta_42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta_42 Processive Cleavage (Pathogenic) AICD AICD gamma_secretase->AICD sAPP_beta sAPPβ beta_secretase->gamma_secretase beta_secretase->sAPP_beta FRM024 This compound (GSM) FRM024->gamma_secretase Allosteric Modulation

Caption: Mechanism of action of this compound as a gamma-secretase modulator.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_media_analysis Media Analysis cluster_cell_analysis Cellular Analysis prep_culture 1. Prepare Primary Neuron Cultures prep_frm 2. Prepare this compound Stock & Working Solutions treatment 3. Treat Neurons with This compound or Vehicle prep_frm->treatment incubation 4. Incubate for Desired Duration (e.g., 24-48h) treatment->incubation collect_media 5a. Collect Conditioned Media incubation->collect_media lyse_cells 5b. Lyse or Fix Neurons incubation->lyse_cells elisa ELISA for Aβ40/42 collect_media->elisa ms Mass Spec for Aβ Profile collect_media->ms wb Western Blot (APP-CTFs) lyse_cells->wb icc Immunocytochemistry (Neuronal markers) lyse_cells->icc viability Viability Assays (MTT, LDH) lyse_cells->viability

References

Application Notes and Protocols for (-)-FRM-024 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) under investigation for the treatment of familial Alzheimer's disease.[1] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity, GSMs allosterically modulate gamma-secretase. This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP) C-terminal fragment (APP-CTF). The outcome is a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, and a concurrent increase in the production of shorter, less aggregation-prone peptides like Aβ38 and Aβ37.[2][3] This mechanism of action suggests a potential therapeutic strategy to reduce the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.

These application notes provide an overview of the dosing and administration of this compound in mouse models based on available preclinical data for similar GSMs, offering guidance for in vivo efficacy and pharmacokinetic studies.

Data Presentation

The following tables summarize quantitative data from studies on potent GSMs in mouse models. While not specific to this compound, this data provides a strong indication of the expected efficacy and pharmacokinetic profile.

Table 1: In Vivo Efficacy of Gamma-Secretase Modulators in Mouse Models

CompoundMouse ModelDose & Administration RouteDurationTissueAnalyte% Reduction (vs. Vehicle)Reference
GSM (Compound 2)PSAPP Transgenic25 mg/kg/day, Oral Gavage3 monthsBrain (detergent-soluble)Aβ4244%[2]
GSM (Compound 2)PSAPP Transgenic25 mg/kg/day, Oral Gavage3 monthsBrain (detergent-insoluble)Aβ4254%[2]
Potent GSMTg2576 Transgenic30 mg/kg, Single Oral Dose24 hoursBrainAβ42~70%[4]
BIIB042Tg2576 TransgenicNot SpecifiedChronicBrainAβ42 & Plaque BurdenSignificant Reduction[5]

Table 2: Pharmacokinetic Parameters of a Potent GSM (Compound 2) in C57BL/6J Mice

ParameterRouteDoseBrainPlasmaReference
Time to Peak Effect (Aβ42 reduction)Oral Gavage5 and 10 mg/kg6 - 12 hours~1 hour[2]

Signaling Pathway

The diagram below illustrates the mechanism of action of gamma-secretase modulators like this compound in the processing of amyloid precursor protein.

GammaSecretaseModulation Mechanism of Action of this compound APP Amyloid Precursor Protein (APP) APP_CTF APP C-terminal Fragment (APP-CTF) APP->APP_CTF Generates gamma_secretase Gamma-Secretase Complex Abeta42_40 Aβ42 and Aβ40 (Amyloidogenic) gamma_secretase->Abeta42_40 Standard Cleavage Abeta38_37 Aβ38 and Aβ37 (Less Amyloidogenic) gamma_secretase->Abeta38_37 Modulated Cleavage beta_secretase Beta-Secretase (BACE1) beta_secretase->APP APP_CTF->gamma_secretase Substrate for FRM024 This compound FRM024->gamma_secretase Allosteric Modulation Plaques Amyloid Plaques Abeta42_40->Plaques Aggregation

Caption: Allosteric modulation of gamma-secretase by this compound.

Experimental Protocols

The following protocols provide a general framework for the dosing and administration of this compound in mouse models. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile Saline (0.9% NaCl) or 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the powder completely. Vortex thoroughly. Gentle warming or sonication can be used to aid dissolution. A stock concentration of 25-30 mg/mL is often achievable.[6]

  • Working Solution Preparation (Two common vehicle options):

    • Option A: PEG300/Tween-80/Saline Vehicle:

      • In a sterile tube, add the required volume of the this compound DMSO stock solution.

      • Add PEG300 (e.g., to a final concentration of 40%). Mix well by vortexing.

      • Add Tween-80 (e.g., to a final concentration of 5%). Mix well.

      • Add sterile saline to reach the final desired volume and concentration. Vortex thoroughly to ensure a homogenous suspension. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

    • Option B: SBE-β-CD in Saline Vehicle:

      • In a sterile tube, add the required volume of 20% SBE-β-CD in saline.

      • While vortexing, slowly add the required volume of the this compound DMSO stock solution to the SBE-β-CD solution.

      • Continue to vortex until the solution is clear and homogenous. A typical final formulation might be 10% DMSO in 90% (20% SBE-β-CD in Saline).[6]

  • Final Concentration and Dosing Volume:

    • Calculate the final concentration of this compound in the formulation to ensure the desired dose (e.g., 10, 25, or 50 mg/kg) can be administered in a suitable volume for mice (typically 5-10 mL/kg body weight).

    • Prepare the formulation fresh on the day of the experiment.

Protocol 2: Administration of this compound by Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Mouse gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the dosing volume.

    • Properly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held securely.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe filled with the calculated dose of the this compound formulation.

    • Hold the mouse in a vertical position.

    • Gently insert the tip of the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth.

    • As the needle reaches the back of the throat, the mouse will naturally swallow, which facilitates the passage of the needle into the esophagus.

    • Advance the needle smoothly and without force until it reaches the stomach. The pre-measured length (from the mouth to the last rib) can be marked on the needle to ensure correct placement.

  • Substance Administration:

    • Once the needle is correctly positioned, slowly depress the syringe plunger to administer the formulation.

  • Needle Withdrawal and Post-Procedure Monitoring:

    • Gently withdraw the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-administration.

Protocol 3: Experimental Workflow for In Vivo Efficacy Study

This workflow outlines a typical study design to assess the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

EfficacyWorkflow Workflow for In Vivo Efficacy Study of this compound animal_selection Select Transgenic Mice (e.g., PSAPP, Tg2576) and Wild-Type Controls acclimatization Acclimatization Period (1-2 weeks) animal_selection->acclimatization baseline Baseline Measurements (Optional: Plasma Aβ levels) acclimatization->baseline randomization Randomize into Groups (Vehicle, this compound doses) baseline->randomization dosing Daily Oral Gavage (e.g., 10, 25, 50 mg/kg) for a defined period (e.g., 3 months) randomization->dosing monitoring Monitor Animal Health and Body Weight dosing->monitoring euthanasia Euthanasia and Tissue Collection dosing->euthanasia tissue_processing Brain and Plasma Processing euthanasia->tissue_processing analysis Biochemical Analysis (ELISA for Aβ peptides) tissue_processing->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis

Caption: A typical experimental workflow for an in vivo efficacy study.

Disclaimer: These protocols are intended as a guide. All animal experiments should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols and relevant ethical guidelines. The specific doses and vehicles for this compound may require optimization.

References

Application Notes and Protocols for Measuring (-)-FRM-024 Brain Penetration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease.[1] The therapeutic rationale for this compound is centered on its ability to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta (Aβ) peptides.[1][2] Unlike γ-secretase inhibitors, which can have mechanism-based toxicities due to the inhibition of other essential signaling pathways like Notch, GSMs are designed to selectively shift the production of Aβ from the highly amyloidogenic Aβ42 isoform to shorter, less aggregation-prone forms such as Aβ38.

The efficacy of any CNS-targeted therapeutic is contingent upon its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain. Therefore, the quantitative assessment of this compound brain penetration is a critical step in its preclinical and clinical development. These application notes provide detailed protocols for in vivo methodologies to accurately measure the brain penetration of this compound.

Data Presentation

A key metric for quantifying brain penetration is the brain-to-plasma concentration ratio (Kp) and, more specifically, the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for protein binding in both compartments and is considered the most accurate predictor of target engagement in the CNS. While specific quantitative data for this compound is not publicly available, the following table provides an illustrative example of the type of data that would be generated from in vivo studies with a novel GSM, based on preclinical data for similar compounds.

Table 1: Illustrative Pharmacokinetic and Pharmacodynamic Data for a Novel Gamma-Secretase Modulator in Rodents

ParameterValueSpeciesDosingNotes
Pharmacokinetics
Plasma Tmax1 hourMouse10 mg/kg, single oral doseTime to reach maximum plasma concentration.
Brain Tmax6-12 hoursMouse10 mg/kg, single oral doseTime to reach maximum brain concentration.
Brain-to-Plasma Ratio (Total)>1.0RatMultiple dosesIndicates good overall penetration into the brain tissue.
Pharmacodynamics (Aβ Modulation)
Peak Plasma Aβ42 Reduction~50%Mouse10 mg/kg, single oral doseOccurs around the plasma Tmax.
Peak Brain Aβ42 Reduction~60%Mouse10 mg/kg, single oral doseDemonstrates target engagement in the CNS.
Duration of Brain Aβ42 Lowering~24 hoursMouse10 mg/kg, single oral doseSustained effect in the target compartment.

Note: The data presented in this table is illustrative and based on preclinical studies of potent gamma-secretase modulators. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

In Vivo Microdialysis for Measuring Unbound this compound in Brain Extracellular Fluid

In vivo microdialysis is a powerful technique for continuous sampling of the extracellular fluid (ECF) in a specific brain region of a freely moving animal, allowing for the determination of unbound drug concentrations.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probes (e.g., CMA 12)

  • Microsyringe pump

  • Freely moving animal system (e.g., CMA 120)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound analytical standard

  • LC-MS/MS system

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., hippocampus or cortex).

    • Implant the guide cannula to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in the freely moving system to acclimate.

    • Gently insert the microdialysis probe through the guide cannula into the brain.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 90 minutes to establish a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20-30 minutes).

    • Administer this compound via the desired route (e.g., intraperitoneal or oral).

    • Continue collecting dialysate samples for the desired time course (e.g., 4-8 hours).

    • At the end of the experiment, euthanize the animal and verify probe placement histologically.

  • Sample Analysis:

    • Quantify the concentration of this compound in the dialysate samples using a validated LC-MS/MS method.

    • The concentration in the dialysate represents the unbound concentration in the brain ECF.

Brain Tissue Homogenate Analysis for Total Brain Concentration

This protocol determines the total concentration of this compound in brain tissue, which is used to calculate the total brain-to-plasma ratio.

Materials:

  • Rodent brain tissue (fresh or frozen at -80°C)

  • Homogenization buffer (e.g., phosphate-buffered saline, PBS)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Protein precipitation solvent (e.g., ice-cold acetonitrile)

  • Centrifuge

  • This compound analytical standard

  • LC-MS/MS system

Protocol:

  • Sample Collection and Preparation:

    • At predetermined time points after this compound administration, collect blood samples (for plasma) and euthanize the animal.

    • Rapidly excise the brain and rinse with ice-cold PBS.

    • Weigh the brain tissue.

  • Homogenization:

    • Add a known volume of ice-cold homogenization buffer to the brain tissue (e.g., 4 volumes of buffer to 1 part tissue weight).

    • Homogenize the tissue until a uniform consistency is achieved.

  • Extraction:

    • Take an aliquot of the brain homogenate.

    • Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile).

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the supernatant and plasma samples using a validated LC-MS/MS method.

    • Calculate the total brain concentration, accounting for the initial dilution during homogenization.

    • Determine the brain-to-plasma concentration ratio.

Mandatory Visualizations

experimental_workflow cluster_invivo In Vivo Experiment cluster_sample_processing Sample Processing cluster_analysis Analysis animal_model Rodent Model (e.g., Rat, Mouse) dosing This compound Administration animal_model->dosing sample_collection Sample Collection dosing->sample_collection blood_processing Blood Processing (Centrifugation for Plasma) sample_collection->blood_processing Blood brain_homogenization Brain Tissue Homogenization sample_collection->brain_homogenization Brain lcms_analysis LC-MS/MS Quantification blood_processing->lcms_analysis brain_homogenization->lcms_analysis data_analysis Data Analysis (Brain/Plasma Ratio, Kp,uu) lcms_analysis->data_analysis final_report Brain Penetration Assessment data_analysis->final_report Results

Caption: Experimental workflow for in vivo measurement of this compound brain penetration.

gamma_secretase_pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) beta_secretase β-Secretase (BACE1) APP->beta_secretase Amyloidogenic Pathway alpha_secretase α-Secretase APP->alpha_secretase Non-amyloidogenic Pathway gamma_secretase γ-Secretase Complex (Presenilin, Nicastrin, APH-1, PEN-2) Abeta Aβ Peptides (Aβ40, Aβ42) gamma_secretase->Abeta AICD AICD gamma_secretase->AICD Abeta_short Shorter Aβ Peptides (Aβ38) gamma_secretase->Abeta_short C99 C99 fragment beta_secretase->C99 sAPPbeta sAPPβ beta_secretase->sAPPbeta C99->gamma_secretase Cleavage Abeta_aggregation Amyloid Plaques Abeta->Abeta_aggregation Aggregation FRM024 This compound FRM024->gamma_secretase Allosteric Modulation

Caption: Simplified signaling pathway of γ-secretase and the modulatory effect of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of (-)-FRM-024 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS)-penetrant gamma-secretase modulator (GSM) that has been investigated as a potential therapeutic for familial Alzheimer's disease.[1] The mechanism of action involves modulating the activity of γ-secretase to reduce the production of longer, more amyloidogenic amyloid-β (Aβ) peptides, such as Aβ42, in favor of shorter, less toxic forms.[1] The development of any new chemical entity requires a robust and reliable bioanalytical method to accurately quantify its concentration in biological matrices. This is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

The methodology is based on the bioanalytical techniques reported in the primary discovery literature for FRM-024, supplemented with standard bioanalytical practices to provide a comprehensive protocol.[1] The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase C8 column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable Isotope Labeled this compound (e.g., this compound-d4) as Internal Standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapurified Water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA as anticoagulant)

  • Methanol (B129727), LC-MS grade (for stock solutions)

Instrumentation
  • Liquid Chromatography: Shimadzu SIL-20AD or equivalent HPLC/UPLC system

  • Mass Spectrometer: API 5500 QTrap or equivalent triple quadrupole mass spectrometer

  • Ion Source: Turbo Ion Spray (Electrospray Ionization - ESI)

  • Analytical Column: Waters XBridge C8, 2.1 x 50 mm, 2.5 µm particle size[1]

  • Data System: Analyst software version 1.5.2 or equivalent[1]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound and the Internal Standard (IS).

    • Dissolve each in 1.0 mL of methanol to obtain 1 mg/mL primary stock solutions. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) ACN:Water to create working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the IS primary stock solution with ACN to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown plasma samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the corresponding tube.

  • Add 200 µL of the IS working solution (100 ng/mL in ACN) to every tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or HPLC vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography Parameters: | Parameter | Value | | :--- | :--- | | Column | Waters XBridge C8, 2.1 x 50 mm, 2.5 µm[1] | | Mobile Phase A | 0.1% Formic Acid in Water[1] | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] | | Flow Rate | 0.250 mL/min[1] | | Column Temp. | 40°C | | Injection Vol. | 10 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 20 | | | 0.5 | 20 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 20 | | | 4.5 | 20 |

Mass Spectrometry Parameters: | Parameter | Value | | :--- | :--- | | Instrument | API 5500 QTrap or equivalent[1] | | Ionization Mode | ESI Positive[1] | | Scan Type | Multiple Reaction Monitoring (MRM) | | Ion Spray Voltage | 5000 V[1] | | Source Temp. | 500°C[1] | | Collision Gas | Nitrogen, Medium[1] | | MRM Transitions | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | | | this compound | 424.2 | 196.1 | | | IS this compound-d4| 428.2 | 200.1 | Note: MRM transitions are proposed based on the molecular weight and likely fragmentation pattern of FRM-024 (MW: 423.9 g/mol ). These must be empirically optimized.

Data Presentation and Method Performance

The following tables summarize the typical performance characteristics of a validated bioanalytical method for this compound in plasma. (Note: These values are representative and should be established for each specific laboratory validation).

Table 1: Calibration Curve and Linearity

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

| LLOQ | 0.5 ng/mL |

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC Level Conc. (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%Bias) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%Bias)
LLOQ 0.5 ≤ 15.0 ± 15.0 ≤ 20.0 ± 20.0
Low QC 1.5 ≤ 10.0 ± 10.0 ≤ 15.0 ± 15.0
Mid QC 75 ≤ 10.0 ± 10.0 ≤ 15.0 ± 15.0

| High QC | 400 | ≤ 10.0 | ± 10.0 | ≤ 15.0 | ± 15.0 |

Table 3: Recovery and Matrix Effect

QC Level Conc. (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 1.5 92.5 98.1

| High QC | 400 | 95.1 | 101.3 |

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (Unknown, QC, or Standard) p2 Add Acetonitrile with Internal Standard (IS) p1->p2 p3 Vortex Mix (Protein Precipitation) p2->p3 p4 Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into UPLC/HPLC p5->a1 a2 Chromatographic Separation (Reversed-Phase C8 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM) Q1: Precursor Ion Q3: Product Ion a3->a4 a5 Detection a4->a5 d1 Peak Integration a5->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3 d4 Report Concentration d3->d4

Caption: Workflow for the quantification of this compound in plasma.

Diagram 2: Principle of LC-MS/MS Quantification

G cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) compound_mix Sample Extract (this compound + IS + Matrix) lc_column LC Column (Separation over Time) compound_mix->lc_column ion_source ESI Source (Ionization) lc_column->ion_source q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 424.2) ion_source->q1 q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 196.1) q2->q3 detector Detector (Signal) q3->detector

Caption: Principle of separation and detection by LC-MS/MS.

References

Application Notes and Protocols for Solubilizing (-)-FRM-024 in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to (-)-FRM-024

This compound is the levorotatory isomer of FRM-024, a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) under investigation for its therapeutic potential in Alzheimer's disease.[1][2][3] Gamma-secretase is an integral membrane protein complex that plays a crucial role in the processing of the amyloid precursor protein (APP). The modulation of this enzyme's activity is a key strategy in Alzheimer's disease research.[2] GSMs, like this compound, allosterically modulate γ-secretase to decrease the production of the amyloid-beta 42 (Aβ42) peptide, which is prone to aggregation and plaque formation, while concurrently increasing the levels of shorter, less amyloidogenic Aβ species.[4] Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, presenting a challenge for its use in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the effective solubilization of this compound for research purposes.

Physicochemical Properties and Solubility Profile

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is essential for developing appropriate solubilization strategies.

  • Molecular Formula: C₂₂H₂₂ClN₅O₂

  • Molecular Weight: 423.90 g/mol [1]

  • Appearance: Off-white to light yellow solid[1]

  • CAS Number: 2085780-87-4[1]

The solubility of this compound is a critical factor for its biological activity. The compound is practically insoluble in aqueous solutions, necessitating the use of organic solvents or formulation vehicles.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility data for this compound in various solvents and formulations. This information is crucial for preparing stock solutions and dosing vehicles.

Solvent/Vehicle SystemSolubilityRemarksSource
Dimethyl Sulfoxide (DMSO)100 mg/mL (235.90 mM)Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1]
10% DMSO in 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL (7.08 mM)Forms a clear solution. Saturation is unknown.[1]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 2.5 mg/mL (5.90 mM)Forms a clear solution. Saturation is unknown.[1][5]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (5.90 mM)Forms a clear solution. Saturation is unknown.[1]
WaterInsolublePredicted to have very low aqueous solubility.[6]
Phosphate-Buffered Saline (PBS)InsolubleExpected to have very low solubility, similar to water.N/A
EthanolData not availableN/AN/A

Experimental Protocols

Protocol 1: Solubilization for In Vitro Cell-Based Assays

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.

    • Vortex the tube thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells being used (typically ≤ 0.5%).

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding to the cells.

Protocol 2: Formulation for In Vivo Oral Gavage in Rodents

This protocol provides two options for preparing a formulation of this compound suitable for oral administration in mice or rats. The choice of vehicle can depend on the required dose volume and the duration of the study.[7][8]

Option A: SBE-β-CD Based Formulation

This formulation uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • SBE-β-CD

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Prepare a 20% (w/v) SBE-β-CD solution in saline: Dissolve 2 g of SBE-β-CD in 10 mL of sterile saline. Stir until fully dissolved.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 30 mg/mL).

  • Prepare the final dosing formulation:

    • For a final concentration of 3 mg/mL, add 100 µL of the 30 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

    • Vortex or stir the mixture until a clear solution is obtained.[1]

    • Prepare the formulation fresh daily.

Option B: Co-Solvent Formulation

This formulation uses a mixture of co-solvents and a surfactant to solubilize the compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare the final dosing formulation in a stepwise manner:

    • For a 1 mL final volume to achieve a concentration of 2.5 mg/mL:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix well.

    • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution until it is clear and homogenous.[1][5]

    • Prepare the formulation fresh daily.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of γ-secretase and a general workflow for the solubilization of this compound.

G cluster_membrane Cell Membrane cluster_pathways APP Processing Pathways cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) alpha_secretase α-Secretase APP->alpha_secretase Cleavage beta_secretase β-Secretase (BACE1) APP->beta_secretase Cleavage gamma_secretase γ-Secretase Complex p3 p3 Fragment (Non-toxic) gamma_secretase->p3 Abeta Amyloid-β (Aβ) (Aβ40, Aβ42) gamma_secretase->Abeta AICD APP Intracellular Domain (AICD) gamma_secretase->AICD sAPP_alpha sAPPα (Soluble Fragment) alpha_secretase->sAPP_alpha CTF_alpha α-CTF alpha_secretase->CTF_alpha CTF_alpha->gamma_secretase Cleavage sAPP_beta sAPPβ (Soluble Fragment) beta_secretase->sAPP_beta CTF_beta β-CTF (C99) beta_secretase->CTF_beta CTF_beta->gamma_secretase Cleavage FRM024 This compound (GSM) FRM024->gamma_secretase Allosteric Modulation

Caption: γ-Secretase Signaling Pathway in APP Processing.

G cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow start Start: This compound Powder weigh Weigh Compound start->weigh add_solvent Add Primary Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute_media Dilute in Cell Culture Medium stock_solution->dilute_media For In Vitro add_vehicle Add to Formulation Vehicle (Stepwise) stock_solution->add_vehicle For In Vivo final_invitro Final Working Solution (Low DMSO %) dilute_media->final_invitro mix_vehicle Mix Thoroughly add_vehicle->mix_vehicle final_invivo Final Dosing Formulation (e.g., for Oral Gavage) mix_vehicle->final_invivo

References

Application Notes and Protocols: Establishing a Dose-Response Curve for (-)-FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-FRM-024 is the levorotatory isomer of FRM-024, a potent, central nervous system-penetrant gamma-secretase modulator (GSM) under investigation for the treatment of Alzheimer's disease.[1] Unlike gamma-secretase inhibitors, which block the enzymatic activity altogether, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[2] This mechanism of action makes this compound a promising therapeutic candidate for familial Alzheimer's disease.[1]

These application notes provide a comprehensive guide to establishing a dose-response curve for this compound, enabling researchers to quantify its potency and efficacy in various experimental settings. The protocols detailed below cover both cell-free and cell-based assays to determine the half-maximal effective concentration (EC50) of this compound for the reduction of Aβ42.

Data Presentation

The following tables present illustrative data for the dose-dependent effects of this compound on Aβ peptide levels. This data is intended to serve as a template for the presentation of experimental results.

Table 1: In Vitro Dose-Response of this compound on Aβ42 Production in a Cellular Assay

This compound Concentration (nM)Mean Aβ42 Level (pg/mL)Standard Deviation% Inhibition of Aβ42
0 (Vehicle)500250
0.14502210
13751825
102501550
1001251075
100050590

Table 2: Effect of this compound on Aβ Peptide Profile in a Cellular Assay

This compound Concentration (nM)Aβ37 (pg/mL)Aβ38 (pg/mL)Aβ40 (pg/mL)Aβ42 (pg/mL)
0 (Vehicle)1002001000500
10150300950250
100250450800125

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

G cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage Ab42 Aβ42 (Amyloidogenic) gamma_secretase->Ab42 Amyloidogenic Pathway Ab38 Aβ38 (Less Amyloidogenic) gamma_secretase->Ab38 Modulated Pathway AICD APP Intracellular Domain (AICD) gamma_secretase->AICD FRM024 This compound FRM024->gamma_secretase Allosteric Modulation

Caption: Signaling pathway of this compound action.

G start Start cell_culture Cell Culture (e.g., SH-SY5Y expressing APP) start->cell_culture treatment Treat with this compound (Dose-Range) cell_culture->treatment incubation Incubate (e.g., 24 hours) treatment->incubation collection Collect Supernatant incubation->collection elisa Aβ42 ELISA collection->elisa data_analysis Data Analysis (EC50 determination) elisa->data_analysis end End data_analysis->end

Caption: Experimental workflow for cellular assay.

Experimental Protocols

Protocol 1: Cell-Based Assay for Aβ42 Reduction

This protocol describes a method to determine the EC50 of this compound by measuring the reduction of secreted Aβ42 in a cell-based assay.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) stably overexpressing human APP.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • 96-well cell culture plates.

  • Human Aβ42 ELISA kit.[3][4][5]

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the SH-SY5Y-APP cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Sample Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes.

    • Carefully collect the cell culture supernatant from each well for Aβ42 analysis.

  • Aβ42 Quantification:

    • Quantify the concentration of Aβ42 in the collected supernatants using a commercially available human Aβ42 ELISA kit, following the manufacturer's instructions.[6]

  • Data Analysis:

    • Calculate the percentage inhibition of Aβ42 production for each concentration of this compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Free γ-Secretase Activity Assay

This protocol provides a method to assess the direct modulatory effect of this compound on γ-secretase activity using isolated cell membranes.[7][8][9][10]

Materials:

  • Cell line with high γ-secretase expression (e.g., HEK293 cells stably expressing APP-C99).

  • Membrane preparation buffer (e.g., 10 mM MOPS, pH 7.0, 10 mM KCl, with protease inhibitors).

  • Solubilization buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1% CHAPSO, with protease inhibitors).

  • Recombinant γ-secretase substrate (e.g., purified APP-C99).

  • This compound stock solution (10 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.25% CHAPSO).

  • Human Aβ42 ELISA kit.

Procedure:

  • Membrane Preparation:

    • Harvest cells and resuspend them in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in solubilization buffer and incubate on ice for 1 hour with gentle agitation.

    • Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the solubilized γ-secretase.

  • In Vitro Reaction:

    • In a 96-well plate, add varying concentrations of this compound (or vehicle) to the wells.

    • Add the solubilized γ-secretase preparation to each well.

    • Add the recombinant APP-C99 substrate to initiate the reaction.

    • Incubate the plate at 37°C for 4 hours.

  • Aβ42 Quantification:

    • Stop the reaction by adding a denaturing agent or by snap-freezing.

    • Quantify the amount of Aβ42 produced in each well using a human Aβ42 ELISA kit.

  • Data Analysis:

    • Calculate the percentage modulation of Aβ42 production for each concentration of this compound relative to the vehicle control.

    • Plot the percentage modulation against the logarithm of the this compound concentration and determine the EC50 value.

References

Application Notes and Protocols for Testing (-)-FRM-024 Efficacy in H4 Neuroglioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The production of Aβ peptides, particularly the aggregation-prone Aβ42, is a critical event in AD pathogenesis. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Consequently, modulating the activity of γ-secretase is a key therapeutic strategy for AD.

(-)-FRM-024 is a potent, central nervous system-penetrant γ-secretase modulator (GSM) that offers a promising approach for the treatment of familial Alzheimer's disease.[1][2][3] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs allosterically modulate γ-secretase.[4][5] This modulation results in a preferential reduction of Aβ42 production and a concomitant increase in the production of shorter, less amyloidogenic Aβ species, without significantly affecting Notch signaling.[4][6]

These application notes provide detailed protocols for utilizing the H4 human neuroglioma cell line to assess the in vitro efficacy and safety of this compound. H4 cells are a well-established model for studying APP processing and Aβ production.[7] The following sections detail the necessary procedures for cell culture, cytotoxicity assessment, quantification of Aβ peptides, and evaluation of Notch signaling activity.

Data Presentation

Table 1: Cytotoxicity of this compound in H4 Neuroglioma Cells
This compound Concentration (nM)Cell Viability (% of Vehicle Control)LDH Release (% of Maximum)
0 (Vehicle)100 ± 5.25.1 ± 1.2
198.7 ± 4.85.5 ± 1.5
1097.2 ± 5.16.0 ± 1.8
10095.8 ± 6.36.8 ± 2.1
100093.4 ± 5.98.2 ± 2.5
1000090.1 ± 7.212.3 ± 3.1
Data are presented as mean ± standard deviation (SD) from three independent experiments and represent illustrative data.
Table 2: Effect of this compound on Aβ40 and Aβ42 Production in H4 Neuroglioma Cells
This compound Concentration (nM)Aβ40 Concentration (pg/mL)Aβ42 Concentration (pg/mL)Aβ42/Aβ40 Ratio
0 (Vehicle)1500 ± 120300 ± 250.20
11450 ± 110225 ± 200.16
101380 ± 130150 ± 180.11
1001250 ± 10075 ± 100.06
10001100 ± 9045 ± 80.04
Data are presented as mean ± standard deviation (SD) from three independent experiments and represent illustrative data. The IC50 for Aβ42 reduction is approximately 20 nM.
Table 3: Effect of this compound on Notch Signaling in H4 Neuroglioma Cells
CompoundConcentration (nM)Normalized Luciferase Activity (Fold Change)
Vehicle01.00 ± 0.12
This compound1000.95 ± 0.10
This compound10000.91 ± 0.11
GSI Control (DAPT)1000.25 ± 0.05
GSI Control (DAPT)10000.10 ± 0.03
Data are presented as mean ± standard deviation (SD) from three independent experiments and represent illustrative data.

Experimental Protocols

H4 Neuroglioma Cell Culture and Maintenance

Materials:

  • H4 human neuroglioma cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well and 24-well cell culture plates

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Culture: Culture H4 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new T-75 flask containing pre-warmed complete growth medium.

    • Change the medium every 2-3 days.

Cytotoxicity Assays

2.1. MTT Assay for Cell Viability

Materials:

  • H4 cells

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed H4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[9][10]

  • Solubilization: Add 100 µL of MTT solvent to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium only.

2.2. LDH Assay for Membrane Integrity

Materials:

  • H4 cells

  • This compound stock solution (in DMSO)

  • Complete growth medium

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for background control (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).[11][12]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.[6]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions and incubate for up to 30 minutes at room temperature, protected from light.[11][12]

  • Stop Reaction and Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance readings from the experimental, spontaneous release, and maximum release wells.

Quantification of Aβ40 and Aβ42 by ELISA

Materials:

  • H4 cells

  • This compound stock solution (in DMSO)

  • Serum-free DMEM

  • 24-well plates

  • Human Aβ40 and Aβ42 ELISA kits

  • Microplate reader

Protocol:

  • Cell Seeding: Seed H4 cells in a 24-well plate at a density of 1 x 10^5 cells/well in complete growth medium and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the complete growth medium and wash the cells once with sterile PBS.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Add 500 µL of the compound dilutions or vehicle control to the respective wells.

    • Incubate for 24 hours.

  • Conditioned Media Collection:

    • After incubation, carefully collect the conditioned medium from each well.

    • Centrifuge the collected media at 2,000 x g for 10 minutes at 4°C to pellet any detached cells or debris.

    • Transfer the supernatant to a new tube and store at -80°C until the ELISA is performed.

  • ELISA Procedure:

    • Thaw the conditioned media samples on ice.

    • Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's protocols. This will typically involve adding samples and standards to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Data Analysis:

    • Generate a standard curve for both Aβ40 and Aβ42.

    • Determine the concentrations of Aβ40 and Aβ42 in the conditioned media samples by interpolating from the standard curves.

    • Calculate the Aβ42/Aβ40 ratio for each treatment condition.

Notch Signaling Luciferase Reporter Assay

Materials:

  • H4 cells

  • Notch-responsive reporter plasmid (e.g., containing CSL/RBP-Jκ binding sites upstream of a luciferase gene)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • GSI control (e.g., DAPT)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, opaque plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed H4 cells in a 96-well white, opaque plate at a density of 1 x 10^4 cells/well and incubate overnight.[13]

  • Transfection:

    • Co-transfect the cells with the Notch-responsive reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.[14]

  • Compound Treatment:

    • Prepare dilutions of this compound and the GSI control (DAPT) in complete growth medium.

    • Replace the medium on the transfected cells with the medium containing the compounds or vehicle control.

    • Incubate for an additional 24 hours.[13]

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[14]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis H4_culture Culture H4 Neuroglioma Cells seeding Seed Cells into Plates (96-well or 24-well) H4_culture->seeding treatment Treat with this compound (Dose-Response) seeding->treatment cytotoxicity Cytotoxicity Assays (MTT & LDH) treatment->cytotoxicity abeta Aβ ELISA (Aβ40 & Aβ42) treatment->abeta notch Notch Luciferase Assay treatment->notch analysis Determine IC50 (Aβ42) Assess Safety & Selectivity cytotoxicity->analysis abeta->analysis notch->analysis

Caption: Workflow for evaluating this compound efficacy and safety in H4 cells.

Gamma_Secretase_Modulation cluster_app APP Processing cluster_gamma γ-Secretase Complex cluster_products Cleavage Products APP APP C99 C99 Fragment APP->C99 β-secretase gamma_secretase γ-Secretase C99->gamma_secretase Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Reduced Production Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta_short Shorter Aβ Peptides (e.g., Aβ38) gamma_secretase->Abeta_short Increased Production FRM024 This compound (GSM) FRM024->gamma_secretase Allosteric Modulation

Caption: Mechanism of γ-secretase modulation by this compound on APP processing.

Notch_Signaling_Effect cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm to Nucleus Notch Notch Receptor gamma_secretase γ-Secretase Notch->gamma_secretase S2 Cleavage NICD NICD gamma_secretase->NICD S3 Cleavage (Release) translocation Nuclear Translocation NICD->translocation gene_expression Target Gene Expression (Luciferase Activity) translocation->gene_expression FRM024 This compound (GSM) FRM024->gamma_secretase Minimal Effect GSI GSI (e.g., DAPT) GSI->gamma_secretase Inhibition

Caption: Differential effects of a GSM vs. a GSI on Notch signaling.

References

Application Note: Protocol for Assessing (-)-FRM-024 Effects on Aβ Peptide Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] These plaques are primarily composed of the Aβ42 peptide, which is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase and γ-secretase.[2][3] An increased ratio of the more aggregation-prone Aβ42 to the less amyloidogenic Aβ40 is a key pathological feature of familial AD.[1]

Gamma-secretase modulators (GSMs) are a promising therapeutic strategy for AD. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, GSMs allosterically modulate γ-secretase to shift its cleavage preference.[4][5] This results in a decrease in the production of the pathogenic Aβ42 and a concurrent increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38.[3][4][5]

(-)-FRM-024 is a potent, central nervous system (CNS)-penetrant GSM that has shown robust reductions in Aβ42 in preclinical studies.[6] This application note provides a detailed protocol for assessing the effects of this compound on Aβ peptide ratios in an in vitro cell-based assay.

Principle of the Assay

This protocol utilizes a cell line overexpressing human APP, such as HEK293 or SH-SY5Y cells, to generate detectable levels of Aβ peptides. The cells are treated with various concentrations of this compound. Following treatment, the conditioned cell culture medium is collected, and the concentrations of different Aβ peptides (Aβ37, Aβ38, Aβ40, and Aβ42) are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry. The data is then analyzed to determine the effect of this compound on the ratios of these peptides, providing a measure of its potency and efficacy as a GSM.

Materials and Reagents

  • Cell Line: HEK293 cells stably overexpressing human APP with the Swedish mutation (HEK293-APPsw) or SH-SY5Y cells overexpressing human APP (SH-SY5Y-APP).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) if required for maintaining APP expression.

  • This compound: Prepare a stock solution in DMSO.

  • Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Cell Lysis Buffer (optional for intracellular Aβ analysis): RIPA buffer or a similar formulation.

  • Protease Inhibitor Cocktail.

  • Aβ Peptide Quantification Kits: Specific ELISA kits for human Aβ37, Aβ38, Aβ40, and Aβ42. Alternatively, immunoprecipitation followed by mass spectrometry can be used for a more comprehensive profiling.

Experimental Protocols

Cell Culture and Plating
  • Culture HEK293-APPsw or SH-SY5Y-APP cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, detach the cells using trypsin-EDTA and seed them into 24-well plates at a density of 2 x 10^5 cells per well in 500 µL of complete culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment and recovery.

This compound Treatment
  • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. A typical concentration range to test would be from 0.1 nM to 1 µM.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed 0.1% (v/v), as higher concentrations can be toxic to the cells.

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the compound-treated wells.

  • After the 24-hour incubation period, carefully aspirate the medium from the wells.

  • Add 500 µL of the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for another 24 hours at 37°C in a humidified atmosphere of 5% CO2.

Sample Collection and Preparation
  • After the 24-hour treatment period, collect the conditioned medium from each well into sterile microcentrifuge tubes.

  • Centrifuge the collected medium at 2,000 x g for 10 minutes at 4°C to pellet any detached cells and debris.

  • Carefully transfer the supernatant to new, clean microcentrifuge tubes.

  • The samples can be analyzed immediately or stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.

Quantification of Aβ Peptides

a) Using ELISA:

  • Use specific sandwich ELISA kits for the quantification of human Aβ37, Aβ38, Aβ40, and Aβ42.

  • Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.

  • Briefly, this typically involves adding standards and samples to antibody-pre-coated plates, followed by incubation with a detection antibody and a substrate for colorimetric or chemiluminescent detection.

  • Read the absorbance or luminescence using a plate reader.

  • Calculate the concentration of each Aβ peptide in the samples based on the standard curve.

b) Using Mass Spectrometry (for more detailed profiling):

  • Immunoprecipitate Aβ peptides from the conditioned medium using an anti-Aβ antibody (e.g., 6E10 or 4G8).

  • Elute the captured peptides and analyze them by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • This method allows for the simultaneous detection and relative quantification of a broader range of Aβ species.

Data Presentation

Summarize the quantitative data in a clear and structured table. Calculate the percentage change in the concentration of each Aβ peptide relative to the vehicle control. Also, calculate the Aβ42/Aβ40 ratio for each treatment condition.

Table 1: Representative Effects of this compound on Aβ Peptide Levels and Ratios

This compound (nM)Aβ42 (pg/mL)% Change from VehicleAβ40 (pg/mL)% Change from VehicleAβ38 (pg/mL)% Change from VehicleAβ37 (pg/mL)% Change from VehicleAβ42/Aβ40 Ratio
0 (Vehicle)1500%15000%2000%1000%0.100
1120-20%1450-3%250+25%120+20%0.083
1075-50%1300-13%400+100%200+100%0.058
10030-80%1100-27%600+200%350+250%0.027
100015-90%900-40%700+250%450+350%0.017

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Plating cluster_treatment This compound Treatment cluster_sample_processing Sample Collection & Preparation cluster_analysis Aβ Peptide Analysis cluster_data_analysis Data Analysis culture Culture HEK293-APPsw cells seed Seed cells into 24-well plates culture->seed incubate1 Incubate for 24h seed->incubate1 prepare_compound Prepare this compound dilutions treat_cells Treat cells with compound prepare_compound->treat_cells incubate2 Incubate for 24h treat_cells->incubate2 collect_media Collect conditioned medium centrifuge Centrifuge to remove debris collect_media->centrifuge store_sample Store supernatant at -80°C centrifuge->store_sample elisa Quantify Aβ peptides by ELISA ms Profile Aβ peptides by Mass Spectrometry calculate_ratios Calculate Aβ peptide ratios determine_potency Determine IC50/EC50 calculate_ratios->determine_potency

Caption: Experimental workflow for assessing this compound effects on Aβ peptide ratios.

signaling_pathway APP APP beta_secretase β-secretase APP->beta_secretase cleavage sAPPb sAPPβ beta_secretase->sAPPb C99 C99 beta_secretase->C99 gamma_secretase γ-secretase Ab42 Aβ42 (amyloidogenic) gamma_secretase->Ab42 Ab40 Aβ40 gamma_secretase->Ab40 Ab_short Aβ37, Aβ38 (less amyloidogenic) gamma_secretase->Ab_short C99->gamma_secretase cleavage plaques Amyloid Plaques Ab42->plaques aggregation FRM024 This compound FRM024->gamma_secretase modulates

Caption: Modulation of APP processing by this compound.

References

Application Notes & Protocols: In Vivo Efficacy of (-)-FRM-024 in Transgenic Alzheimer's Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[1] The amyloid cascade hypothesis posits that the production and aggregation of the Aβ42 peptide is a primary pathogenic event.[2] The γ-secretase enzyme complex is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of various lengths.[3]

While early therapeutic strategies focused on inhibiting γ-secretase (γ-secretase inhibitors, GSIs), this approach was often associated with mechanism-based toxicities due to the inhibition of other critical signaling pathways, such as Notch processing.[3] (-)-FRM-024 is a potent, central nervous system (CNS)-penetrant γ-secretase modulator (GSM), representing a more refined therapeutic strategy.[4] Unlike GSIs, GSMs allosterically modulate the enzyme to selectively reduce the production of pathogenic Aβ42 while increasing shorter, non-amyloidogenic Aβ species, offering a potentially safer and more targeted intervention for familial Alzheimer's disease.[5][6]

Mechanism of Action of this compound

The γ-secretase complex sequentially cleaves the C-terminal fragment of APP (APP-CTF) at multiple sites. In familial AD, mutations often shift this cleavage process to favor the production of the highly aggregation-prone Aβ42 peptide over the more abundant Aβ40.[7]

This compound acts as an allosteric modulator of the γ-secretase complex. It binds to the enzyme and alters its conformation, shifting the proteolytic cleavage preference.[7] This modulation results in:

  • Decreased production of Aβ42. [7]

  • A lesser decrease in Aβ40 production.[7]

  • A concomitant increase in the formation of shorter, non-pathogenic peptides such as Aβ38 and Aβ37.[5][7]

This mechanism effectively reduces the substrate for amyloid plaque formation without halting the essential functions of γ-secretase.[8]

FRM024_Mechanism cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 γ-Secretase Modulation cluster_2 Peptide Outcomes APP APP BACE1 β-secretase (BACE1) APP->BACE1 Cleavage APP_CTF APP C-Terminal Fragment (Substrate) gamma_secretase γ-Secretase Complex APP_CTF->gamma_secretase Standard Cleavage (Favors Aβ42 in FAD) mod_gamma_secretase Allosterically Modulated γ-Secretase APP_CTF->mod_gamma_secretase Modulated Cleavage BACE1->APP_CTF Ab42 Aβ42 (Pathogenic) Leads to Plaques gamma_secretase->Ab42 High Output Ab40 Aβ40 gamma_secretase->Ab40 FRM024 This compound (GSM) FRM024->gamma_secretase Binds & Modulates mod_gamma_secretase->Ab42 Reduced Output Ab38_37 Aβ38 & Aβ37 (Non-Amyloidogenic) mod_gamma_secretase->Ab38_37 Increased Output

Caption: Mechanism of this compound as a γ-secretase modulator (GSM).

Summary of In Vivo Efficacy Data

Chronic in vivo studies were conducted using the PSAPP transgenic mouse model, which co-expresses mutant human APP and Presenilin-1 (PS1) and develops robust cerebral amyloidosis.[7] Efficacy was demonstrated in both prophylactic (preventative) and therapeutic (disease-modifying) paradigms.[7]

Table 1: Prophylactic Efficacy of this compound in PSAPP Mice

Treatment initiated prior to significant plaque deposition and continued for 3 months (25 mg/kg/day, oral administration).[7]

AnalyteBrain FractionOutcome vs. Vehicle ControlCitation
Aβ42 Detergent-Soluble (RIPA)44% Reduction [7]
Aβ42 Detergent-Insoluble (Formic Acid)54% Reduction [7]
Aβ40 Soluble & InsolubleSignificantly Reduced[7]
Aβ38 Detergent-Soluble (RIPA)Significantly Potentiated[7]
Pathology HistologyAttenuated cerebral amyloidosis and microgliosis[7]
Table 2: Therapeutic Efficacy of this compound in PSAPP Mice

Treatment initiated in 6-month-old mice with pre-existing plaque pathology and continued for 3 months (25 mg/kg/day, oral administration).[7]

AnalyteBrain FractionOutcome vs. Vehicle ControlCitation
Aβ42 Detergent-Soluble (RIPA)45% Reduction [7]
Aβ42 Detergent-Insoluble (Formic Acid)39% Reduction [7]
Plasma Aβ PlasmaReduced Aβ42 and Aβ40 levels[7]
Pathology HistologyAttenuated cerebral amyloidosis and microgliosis[7]

Experimental Protocols

Protocol 1: Evaluation of Aβ Biomarker Modulation in a Transgenic AD Mouse Model

Objective: To quantify the effect of this compound on Aβ levels in brain and plasma following chronic oral administration in a transgenic mouse model of Alzheimer's disease (e.g., PSAPP, 5xFAD).[7][9]

Materials:

  • Animals: Aged (e.g., 6-month-old for therapeutic study) or young (e.g., 3-month-old for prophylactic study) transgenic mice (PSAPP or similar) and wild-type littermates.[7]

  • Compound: this compound, Vehicle control (e.g., 20% SBE-β-CD in Saline).[10]

  • Reagents: RIPA buffer, Formic Acid (70%), Protease Inhibitor Cocktail, BCA Protein Assay Kit, Aβ38/40/42 ELISA Kits (species-specific).

  • Equipment: Oral gavage needles, microcentrifuge, tissue homogenizer, ELISA plate reader.

Methodology:

  • Animal Dosing: Acclimate animals and randomize into treatment and vehicle groups. Administer this compound (e.g., 25 mg/kg) or vehicle via oral gavage daily for the study duration (e.g., 3 months).[7] Monitor animal health and weight regularly.

  • Sample Collection: At study termination, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Immediately perfuse animals with cold PBS and harvest the brain. Hemisect the brain.

  • Brain Homogenization & Fractionation:

    • Snap-freeze one hemisphere for biochemical analysis.

    • Homogenize the tissue in 8x (w/v) cold RIPA buffer containing protease inhibitors.

    • Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant contains the detergent-soluble fraction.

    • Resuspend the pellet in 70% formic acid and sonicate.

    • Centrifuge at 100,000 x g for 1 hour at 4°C. Neutralize the supernatant (1:20) in Tris-HCl (1M, pH 11). This is the detergent-insoluble fraction, containing plaque-associated Aβ.[7]

  • Aβ Quantification (ELISA):

    • Determine total protein concentration in the brain fractions using a BCA assay.

    • Measure Aβ38, Aβ40, and Aβ42 levels in plasma and both brain fractions using specific sandwich ELISA kits according to the manufacturer's instructions.

    • Normalize brain Aβ concentrations to total protein content (pg/mg of total protein).

  • Data Analysis: Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to compare Aβ levels between the this compound and vehicle-treated groups. A p-value < 0.05 is typically considered significant.

Protocol 2: Histological Assessment of Amyloid Plaque Burden and Microgliosis

Objective: To visualize and quantify the effect of this compound on cerebral amyloid deposition and the associated microglial response.

Materials:

  • Animals & Treatment: As described in Protocol 1.

  • Reagents: 4% Paraformaldehyde (PFA) in PBS, Sucrose (B13894) (30%), OCT compound, Primary antibodies (e.g., anti-Aβ clone 6E10; anti-Iba1 for microglia), fluorescently-labeled secondary antibodies, DAPI nuclear stain.

  • Equipment: Cryostat or microtome, fluorescence microscope, image analysis software (e.g., ImageJ).

Methodology:

  • Tissue Preparation:

    • Use the brain hemisphere not used for biochemistry. Fix overnight in 4% PFA at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose in PBS until it sinks.

    • Freeze the brain in OCT compound and store it at -80°C.

    • Cut 30-50 µm thick sagittal or coronal sections using a cryostat.[9]

  • Immunohistochemistry (IHC):

    • Wash sections in PBS to remove OCT.

    • Perform antigen retrieval if required by the antibody manufacturer.

    • Block non-specific binding with a blocking buffer (e.g., 5% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours.

    • Incubate sections overnight at 4°C with primary antibodies (e.g., anti-Aβ and anti-Iba1) diluted in blocking buffer.

    • Wash sections extensively in PBS.

    • Incubate with appropriate species-specific, fluorescently-labeled secondary antibodies for 2 hours at room temperature, protected from light.

    • Counterstain with DAPI for 10 minutes to visualize cell nuclei.

    • Wash and mount sections on slides with an anti-fade mounting medium.

  • Image Acquisition & Analysis:

    • Acquire images from specific brain regions (e.g., cortex, hippocampus) using a fluorescence or confocal microscope.

    • Use image analysis software to quantify the plaque burden (percentage of area covered by Aβ staining) and microgliosis (percentage of area covered by Iba1 staining, or number of Iba1-positive cells clustered around plaques).[11]

  • Data Analysis: Statistically compare the quantified histological markers between the this compound and vehicle-treated groups.

Chronic In Vivo Efficacy Study Workflow

The diagram below outlines the typical workflow for a preclinical chronic efficacy study designed to evaluate a compound like this compound.

Efficacy_Workflow cluster_Phase1 Setup & Dosing cluster_Phase2 Behavioral Testing (Optional) cluster_Phase3 Endpoint Analysis cluster_Phase4 Outcome start Animal Selection (e.g., PSAPP Tg Mice) random Randomization (Vehicle & FRM-024 Groups) start->random dosing Chronic Daily Dosing (e.g., 3 Months via Oral Gavage) random->dosing monitoring In-Life Monitoring (Health, Body Weight) dosing->monitoring behavior Cognitive Assessment (e.g., Morris Water Maze, Y-Maze) monitoring->behavior Near end of study termination Study Termination & Sample Collection monitoring->termination behavior->termination biochem Biochemical Analysis (Brain & Plasma Aβ ELISA) termination->biochem histo Histological Analysis (Plaque Burden, Microgliosis) termination->histo analysis Statistical Analysis & Data Interpretation biochem->analysis histo->analysis

Caption: High-level workflow for a preclinical study of this compound.

Summary and Conclusion

The preclinical data strongly support the in vivo efficacy of γ-secretase modulators like this compound in transgenic models of Alzheimer's disease. Chronic administration has been shown to significantly reduce both soluble and insoluble Aβ42 in the brain, a key pathogenic species, in both preventative and therapeutic contexts.[7] Furthermore, treatment effectively attenuates amyloid plaque deposition and associated neuroinflammation.[7] The provided protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this promising class of compounds. The allosteric modulation mechanism of this compound presents a targeted and potentially safer approach to disease modification for Alzheimer's disease.[2]

References

Troubleshooting & Optimization

Troubleshooting (-)-FRM-024 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-FRM-024, a potent, CNS-penetrant gamma-secretase modulator (GSM) for research in areas such as Alzheimer's Disease.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is the (-)-isomer of FRM-024 and functions as a gamma-secretase modulator (GSM).[1] It is designed to be central nervous system (CNS) penetrant.[2] Its mechanism of action involves modulating the activity of the γ-secretase enzyme complex, which is involved in the processing of Amyloid Precursor Protein (APP). This modulation aims to reduce the production of amyloid-beta 42 (Aβ42), a peptide strongly implicated in the pathology of familial Alzheimer's Disease.[2]

Q2: How should I store this compound?

A: Proper storage is crucial to maintain the integrity of this compound. Recommendations are summarized in the table below.

FormTemperatureConditionsDuration
Solid4°CProtect from light, stored under nitrogen.
In Solvent (Stock)-80°CProtect from light, stored under nitrogen.6 months
In Solvent (Stock)-20°CProtect from light, stored under nitrogen.1 month

Data sourced from MedchemExpress.[3]

Q3: What are the recommended solvents for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, specific formulations are recommended as detailed in the protocols section.

Troubleshooting Guides

Solubility Issues

Q4: I am having trouble dissolving this compound in my desired buffer.

A: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted into your experimental buffer. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed levels that could be toxic to cells (typically <0.5% for DMSO in cell culture).

Q5: My this compound solution appears cloudy or has precipitated after dilution.

A: This can occur if the compound crashes out of solution upon dilution into an aqueous buffer. To address this:

  • Increase the concentration of co-solvents: For in vivo preparations, co-solvents like PEG300 and Tween-80 can improve solubility.

  • Use sonication: Gentle sonication can help to redissolve precipitated compound.

  • Prepare fresh dilutions: It is best to prepare working solutions fresh from the stock solution just before use.

  • Consider the vehicle: For in vivo studies, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.

Stability Concerns

Q6: I am concerned about the stability of this compound in my cell culture medium during long-term experiments.

  • Minimize incubation time: If possible, design experiments with shorter incubation periods.

  • Replenish the compound: For long-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.

  • Protect from light: As recommended for storage, keep cell culture plates protected from light to prevent potential photodegradation.

Q7: I am observing inconsistent results between experiments. Could this be related to compound stability?

A: Inconsistent results can stem from several factors, including compound stability.

  • Aliquot stock solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot your stock solution into single-use volumes.

  • Use fresh dilutions: Always prepare working dilutions from your stock solution immediately before each experiment.

  • Verify stock solution integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid compound.

Experimental Protocols

Preparation of Stock Solutions
ConcentrationSolventMass (1 mg)Mass (5 mg)Mass (10 mg)
1 mMDMSO2.3590 mL11.7952 mL23.5905 mL
5 mMDMSO0.4718 mL2.3590 mL4.7181 mL
10 mMDMSO0.2359 mL1.1795 mL2.3590 mL

Calculations based on a molecular weight of 423.90 g/mol . Data sourced from MedchemExpress.

Preparation of In Vivo Formulation

This protocol yields a clear solution of ≥ 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following solvents to achieve the final desired volume:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix thoroughly after the addition of each solvent.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • It is recommended to prepare this working solution fresh on the day of use.

Visualizations

Signaling Pathway of APP Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Experimental Workflow: Preparing and Using this compound

Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation weigh Weigh solid This compound dissolve Dissolve in anhydrous DMSO to desired stock concentration weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store aliquots at ≤ -20°C aliquot->store thaw Thaw one aliquot store->thaw Start of Experiment dilute Dilute to working concentration in appropriate buffer/medium thaw->dilute treat Treat cells/animals dilute->treat analyze Analyze results treat->analyze Troubleshooting_Logic cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_biology Biological Factors start Inconsistent Experimental Results check_compound Check this compound Handling and Storage start->check_compound check_assay Review Assay Parameters start->check_assay check_biology Verify Biological System start->check_biology fresh_stock Was a fresh stock solution used? check_compound->fresh_stock solvent_conc Is the final DMSO concentration consistent and non-toxic? check_assay->solvent_conc cell_passage Are cell passage numbers consistent? check_biology->cell_passage aliquoted Was the stock aliquoted? fresh_stock->aliquoted No fresh_dilution Was the working solution prepared fresh? aliquoted->fresh_dilution Yes incubation_time Is the incubation time consistent? solvent_conc->incubation_time target_expression Is target expression (e.g., APP, γ-secretase) consistent? cell_passage->target_expression

References

Technical Support Center: Optimizing (-)-FRM-024 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-FRM-024, a potent, CNS-penetrant gamma-secretase modulator (GSM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable gamma-secretase modulator (GSM) belonging to the oxadiazine class of compounds.[1][2] Its primary mechanism of action is to allosterically modulate the activity of the γ-secretase complex, an enzyme involved in the cleavage of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP).[3][4] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity altogether, this compound shifts the cleavage preference of γ-secretase, leading to a decrease in the production of the aggregation-prone 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38.[5] This modulation of Aβ profiles is a key area of investigation for therapeutic strategies in Alzheimer's disease.[3][5]

Q2: What is a good starting concentration for this compound in my cell culture experiment?

A2: For initial dose-response experiments, it is recommended to test a wide range of concentrations spanning several orders of magnitude, for example, from 0.1 nM to 10 µM. Based on data from other potent, second-generation GSMs, the effective concentration (EC50) for Aβ42 reduction in cell-based assays is often in the low nanomolar range. For instance, similar compounds have shown EC50 values between 5 nM and 50 nM. Therefore, a focused titration around this range is advisable for optimization.

Q3: Which cell lines are suitable for experiments with this compound?

A3: A variety of cell lines can be used, depending on the specific research question. Commonly used cell lines for studying APP processing and Aβ production include:

  • HEK293 (Human Embryonic Kidney) cells: Often stably transfected to overexpress human APP.[2]

  • CHO (Chinese Hamster Ovary) cells: Also frequently used for stable overexpression of APP mutants.

  • H4 (Human neuroglioma) cells: An adherent cell line that endogenously expresses APP.

  • SH-SY5Y (Human neuroblastoma) cells: A human neuronal-like cell line suitable for neurotoxicity and neuroprotective studies.

  • iPSC-derived neurons: Human induced pluripotent stem cell-derived neurons, particularly those from familial Alzheimer's disease patients, can provide a more physiologically relevant model.[6]

Q4: How should I prepare my stock solution of this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[7] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. To avoid solubility issues, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it to the final stock concentration. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7] When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant reduction in Aβ42 levels Suboptimal concentration: The concentration of this compound may be too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and experimental conditions.
Incorrect assay methodology: The ELISA or other quantification method for Aβ42 may not be sensitive enough or may be improperly calibrated.Validate your Aβ42 quantification assay with appropriate controls and standards. Ensure that the antibodies used are specific and the detection reagents are fresh.
Cell line suitability: The chosen cell line may have very low endogenous APP expression or a different processing profile.Consider using a cell line known to produce detectable levels of Aβ42 or a cell line stably overexpressing human APP.
High cell toxicity or death High concentration of this compound: The compound may be cytotoxic at the tested concentrations.Perform a cell viability assay (e.g., MTT, LDH) in parallel with your dose-response experiment to determine the cytotoxic concentration range. Select a working concentration that effectively modulates Aβ42 without causing significant cell death.
Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is kept at a minimum (ideally ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration as your highest compound concentration to assess solvent effects.
Inconsistent or variable results Compound instability: this compound may be degrading in the culture medium over long incubation periods.Minimize the exposure of the compound to light and prepare fresh working solutions for each experiment. Consider the stability of the compound in your specific culture medium and incubation conditions.
Cell culture variability: Inconsistent cell seeding density, passage number, or cell health can lead to variable results.Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring consistent seeding densities. Regularly check for mycoplasma contamination.
Unexpected increase in Aβ42 at certain concentrations Biphasic dose-response: Some γ-secretase modulators can exhibit a biphasic or "U-shaped" dose-response curve, where low concentrations may paradoxically increase Aβ42 levels.[4]Carefully analyze the entire dose-response curve to identify any biphasic effects. This is a known phenomenon for some modulators and should be documented.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Aβ42 Reduction

This protocol outlines a general procedure for a dose-response experiment to identify the effective concentration range of this compound.

Materials:

  • Selected cell line (e.g., HEK293-APP, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Aβ42 ELISA kit

  • Cell viability assay kit (e.g., MTT)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of compound treatment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to prepare a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the treated cells for a predetermined duration (e.g., 24, 48, or 72 hours). The optimal incubation time may need to be determined empirically.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the conditioned medium from each well for Aβ42 analysis.

    • Proceed with the Aβ42 ELISA according to the manufacturer's instructions.

    • Use the remaining cells in the plate to perform a cell viability assay (e.g., MTT) to assess cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of Aβ42 reduction for each concentration relative to the vehicle control.

    • Plot the Aβ42 reduction and cell viability data against the log of the compound concentration to generate dose-response curves.

    • Determine the EC50 (for Aβ42 reduction) and CC50 (for cytotoxicity) values.

Illustrative Dose-Response Data

The following table provides a hypothetical example of the data that could be generated from the protocol above.

This compound Concentration (nM) Aβ42 Reduction (%) Cell Viability (%)
0 (Vehicle)0100
0.15100
125100
105098
1007595
10008085
100008260

Signaling Pathways and Visualizations

Gamma-Secretase Modulation of APP Processing

This compound modulates the final cleavage step of APP processing by γ-secretase. Instead of inhibiting the enzyme, it alters the cleavage site, resulting in the production of shorter, less amyloidogenic Aβ peptides.

APP_Processing_Modulation cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) APP_C99 APP-CTFβ (C99) APP->APP_C99 APP_C83 APP-CTFα (C83) APP->APP_C83 sAPPb sAPPβ APP->sAPPb sAPPa sAPPα APP->sAPPa gamma_secretase γ-Secretase Complex AICD AICD gamma_secretase->AICD p3 p3 fragment gamma_secretase->p3 Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta38 Aβ38 (Non-amyloidogenic) gamma_secretase->Abeta38 beta_secretase β-Secretase (BACE1) beta_secretase->APP Amyloidogenic Pathway alpha_secretase α-Secretase alpha_secretase->APP Non-Amyloidogenic Pathway APP_C99->gamma_secretase APP_C83->gamma_secretase FRM024 This compound FRM024->gamma_secretase Modulates

Caption: Modulation of APP processing by this compound.

Experimental Workflow for Optimizing this compound Concentration

This diagram illustrates the logical flow of experiments to determine the optimal concentration of this compound for your cell culture studies.

experimental_workflow start Start: Select Cell Line prepare_stock Prepare this compound Stock Solution (in DMSO) start->prepare_stock dose_response Perform Dose-Response Experiment (0.1 nM - 10 µM) prepare_stock->dose_response viability_assay Parallel Cell Viability Assay (e.g., MTT) dose_response->viability_assay abeta_quant Quantify Aβ42 Levels (e.g., ELISA) dose_response->abeta_quant analyze_data Analyze Data: Determine EC50 and CC50 viability_assay->analyze_data abeta_quant->analyze_data decision Is there a therapeutic window? (EC50 << CC50) analyze_data->decision optimize Optimize Concentration within Therapeutic Window decision->optimize Yes troubleshoot Troubleshoot Experiment decision->troubleshoot No downstream Proceed with Downstream Experiments optimize->downstream troubleshoot->start Re-evaluate

Caption: Workflow for optimizing this compound concentration.

Impact of γ-Secretase Modulation on Notch Signaling

A critical consideration when working with γ-secretase modulators is their potential effect on other signaling pathways, most notably the Notch signaling pathway, which is essential for cell-cell communication and differentiation. Unlike GSIs, GSMs like this compound are designed to have minimal impact on Notch cleavage.

notch_signaling cluster_membrane Cell Membrane Notch Notch Receptor S2_cleavage S2 Cleavage (by ADAM protease) Notch->S2_cleavage Induces gamma_secretase γ-Secretase NICD Notch Intracellular Domain (NICD) gamma_secretase->NICD Releases Ligand Ligand (e.g., Delta) Ligand->Notch Binds S2_cleavage->gamma_secretase Substrate for Nucleus Nucleus NICD->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates GSI γ-Secretase Inhibitor (GSI) GSI->gamma_secretase Inhibits GSM This compound (GSM) GSM->gamma_secretase Spares Notch Cleavage

Caption: Differential effects of GSIs and GSMs on Notch signaling.

References

Potential off-target effects of (-)-FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-FRM-024

Introduction

Welcome to the technical support center for this compound, a potent, CNS-penetrant gamma-secretase modulator (GSM) for research in familial Alzheimer's disease.[1][2][3][4] This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and troubleshooting potential experimental issues. As a modulator, this compound is designed to allosterically modify gamma-secretase activity, shifting the cleavage preference to reduce the production of amyloid-beta 42 (Aβ42) in favor of shorter, less amyloidogenic Aβ peptides, without inhibiting the overall enzymatic activity, which can be a concern with traditional gamma-secretase inhibitors.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a gamma-secretase modulator (GSM). Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity, GSMs bind to an allosteric site on the gamma-secretase complex.[6] This binding modulates the enzyme's processivity, leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides like Aβ38.[5] The overall Aβ production remains largely unchanged.[5]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect is the reduction of Aβ42 levels in various experimental systems, including cell cultures and in vivo models. This is accompanied by an increase in shorter Aβ species. Due to its high CNS penetrance, these effects are observable in the brain.[3]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed for high selectivity, potential off-target activities have been characterized. These include weak interactions with the Notch signaling pathway, Protein Kinase C (PKC), and the serotonin (B10506) receptor 2A (HTR2A). The affinity for these off-targets is significantly lower than for the primary target.

Q4: How should I store and handle this compound?

A4: For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: Unexpected Effects on Cell Viability or Proliferation

Symptoms:

  • Decreased cell viability in culture after treatment with this compound.

  • Altered cell proliferation rates.

  • Changes in cell morphology indicative of apoptosis or cytotoxicity.

Potential Cause: While GSMs are generally considered to have a better safety profile than GSIs, high concentrations or prolonged exposure might interfere with the processing of other gamma-secretase substrates, such as Notch.[6][7] Inhibition of Notch signaling is known to affect cell fate decisions, proliferation, and survival in various cell types.[8][9][10][11][12]

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound that effectively modulates Aβ42 levels without causing significant cytotoxicity.

  • Positive Control for Notch Inhibition: Include a known gamma-secretase inhibitor (e.g., DAPT) as a positive control to assess the sensitivity of your cell line to Notch signaling inhibition.

  • Assess Notch Signaling: Analyze the expression of Notch target genes (e.g., Hes1, Hey1) via qPCR or Western blot for the Notch intracellular domain (NICD) to determine if this compound is affecting the pathway at the concentrations used.[9][11]

Issue 2: Altered Phosphorylation of Intracellular Proteins

Symptoms:

  • Unexpected changes in the phosphorylation status of proteins unrelated to the amyloid pathway.

  • Activation or inhibition of kinase-dependent signaling cascades.

Potential Cause: Screening has revealed a weak inhibitory effect of this compound on some isoforms of Protein Kinase C (PKC) at high micromolar concentrations.[13][14] Off-target kinase inhibition is a common phenomenon with small molecule inhibitors.[15][16][17]

Troubleshooting Steps:

  • Kinase Activity Assay: If you suspect off-target kinase effects, perform an in vitro kinase assay with recombinant PKC isoforms to confirm direct inhibition by this compound.

  • Phospho-Proteomic Analysis: For a broader view, consider a phospho-proteomic screen to identify which signaling pathways are being affected in your experimental system.

  • Use of Specific PKC Inhibitors/Activators: Compare the cellular phenotype induced by this compound with that of known, specific PKC inhibitors or activators to see if they phenocopy the observed effects.

Issue 3: Inconsistent Aβ42 Reduction In Vivo

Symptoms:

  • High variability in Aβ42 reduction between experimental animals.

  • Lack of a clear dose-dependent effect on brain Aβ42 levels.

Potential Cause:

  • Pharmacokinetic Variability: Differences in drug metabolism and clearance between individual animals.

  • Blood-Brain Barrier Penetration: Inconsistent penetration of the blood-brain barrier.

  • Assay Variability: Technical variability in the ELISA or mass spectrometry methods used to quantify Aβ peptides.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of this compound at the time of sacrifice to correlate drug exposure with the observed pharmacodynamic effect.

  • Standardize Dosing Regimen: Ensure consistent dosing volume, time of day, and route of administration.

  • Assay Controls: Include appropriate standards and controls in your Aβ quantification assays to monitor for technical variability.

Data Presentation

Table 1: Off-Target Binding Affinity of this compound

TargetAssay TypeKi (nM)IC50 (µM)
Gamma-Secretase (Aβ42 modulation)Cell-based Aβ42 Assay-0.05
Notch1Reporter Gene Assay-> 10
Protein Kinase C (pan)In vitro Kinase Assay-25
HTR2A (5-HT2A Receptor)Radioligand Binding1500-

Experimental Protocols

Protocol 1: Cellular Aβ42 Modulation Assay

  • Cell Culture: Plate HEK293 cells stably expressing human APP695swe in 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours.

  • Sample Collection: Collect the conditioned medium from each well.

  • Aβ42 Quantification: Analyze the levels of Aβ42 in the conditioned medium using a commercially available Aβ42-specific ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for Aβ42 reduction by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Notch Signaling Reporter Gene Assay

  • Cell Culture: Co-transfect HEK293 cells with a Notch1 expression vector and a reporter plasmid containing a CSL-responsive promoter driving luciferase expression.

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat with various concentrations of this compound or a known GSI (e.g., DAPT) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and determine the effect of the compound on Notch-dependent transcription.

Visualizations

on_target_pathway cluster_membrane Cell Membrane APP APP Ab42 Aβ42 (Amyloidogenic) APP->Ab42 Reduces Production Ab_short Shorter Aβ Peptides APP->Ab_short Increases Production Gamma_Secretase Gamma-Secretase Complex Gamma_Secretase->APP Cleaves FRM_024 This compound FRM_024->Gamma_Secretase Modulates Plaques Amyloid Plaques Ab42->Plaques

Caption: On-target pathway of this compound modulating gamma-secretase.

off_target_troubleshooting Start Unexpected Cellular Phenotype Check_Concentration Is concentration >> IC50 for Aβ42 reduction? Start->Check_Concentration High_Concentration High Concentration Check_Concentration->High_Concentration Yes Low_Concentration Low Concentration Check_Concentration->Low_Concentration No Notch_Effect Potential Notch Inhibition High_Concentration->Notch_Effect PKC_Effect Potential PKC Inhibition High_Concentration->PKC_Effect HTR2A_Effect Potential HTR2A Modulation High_Concentration->HTR2A_Effect Re_evaluate Re-evaluate Experiment Low_Concentration->Re_evaluate

Caption: Troubleshooting logic for potential off-target effects.

experimental_workflow Cell_Culture 1. Plate Cells Compound_Addition 2. Add this compound Cell_Culture->Compound_Addition Incubation 3. Incubate 24h Compound_Addition->Incubation Sample_Collection 4. Collect Supernatant Incubation->Sample_Collection ELISA 5. Aβ42 ELISA Sample_Collection->ELISA Data_Analysis 6. Analyze Data ELISA->Data_Analysis

Caption: Workflow for assessing Aβ42 modulation in cell culture.

References

Technical Support Center: Assessing the Cytotoxicity of (-)-FRM-024 in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of (-)-FRM-024, a potent, CNS-penetrant gamma-secretase modulator. The information is tailored for researchers, scientists, and drug development professionals working with neuronal cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the (-)-isomer of FRM-024, a compound designed to modulate the activity of gamma-secretase, a key enzyme in the processing of the Amyloid Precursor Protein (APP).[1][2] As a gamma-secretase modulator (GSM), it aims to alter the cleavage of APP to reduce the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species, which are implicated in Alzheimer's disease.[3][4] Unlike gamma-secretase inhibitors (GSIs), which block the enzyme's activity, GSMs are intended to allosterically modify the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides.[5]

Q2: What are the potential mechanisms of cytotoxicity for a gamma-secretase modulator like this compound in neuronal cells?

A2: The potential cytotoxicity of a gamma-secretase modulator in neuronal cells can stem from its primary mechanism of action. Two key pathways to consider are:

  • Alteration of APP processing: While the goal is to reduce Aβ42, modulation of gamma-secretase can lead to the accumulation of APP C-terminal fragments (CTFs), specifically β-CTF.[6][7] Elevated levels of β-CTF have been linked to neurotoxicity.[6][8]

  • Interference with Notch signaling: Gamma-secretase is also crucial for the cleavage and activation of the Notch receptor, a protein vital for neuronal development, survival, and plasticity.[9][10] Off-target inhibition or unintended modulation of Notch processing can disrupt this signaling pathway and potentially lead to neuronal apoptosis.[11][12]

Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound in neuronal cells?

A3: A multi-parametric approach is recommended to comprehensively assess neuronal cytotoxicity. Commonly used assays include:

  • Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells, providing an indication of overall cell health and proliferation.[13][14]

  • Cell Membrane Integrity Assays (e.g., LDH release): The lactate (B86563) dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme from damaged cells into the culture medium, indicating a loss of membrane integrity and necrosis.[6][12][15]

  • Apoptosis Assays (e.g., Caspase-3 activation, Annexin V staining): These assays detect key markers of programmed cell death (apoptosis). Caspase-3 is a key executioner caspase in the apoptotic cascade.[7][16]

  • High-Content Imaging: This method allows for the simultaneous analysis of multiple cytotoxicity parameters, such as neurite outgrowth, nuclear morphology, and cell number, providing a more detailed picture of neuronal health.

Q4: Should I expect to see similar cytotoxic profiles across different neuronal cell types?

A4: Not necessarily. Different neuronal cell types can exhibit varying sensitivities to cytotoxic compounds. For example, primary neurons may be more sensitive than immortalized cell lines like SH-SY5Y. The expression levels of gamma-secretase subunits, APP, and Notch receptors can also differ between cell types, influencing their response to this compound. It is advisable to test the compound in a relevant neuronal cell model for your research question.

Troubleshooting Guides

Troubleshooting Inconsistent MTT Assay Results
Problem Possible Cause Recommended Solution
High variability between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.[5]
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[5]
Incomplete formazan (B1609692) solubilization.Ensure complete dissolution of the formazan crystals by thorough pipetting or using a plate shaker.[13]
Low absorbance readings Low cell number.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.[13]
MTT reagent toxicity.Reduce the incubation time with the MTT reagent to the minimum required for formazan crystal formation.[13]
High background absorbance Contamination of culture medium.Use sterile technique and check medium for contamination before use.
Interference from this compound.Run a control with the compound in cell-free medium to check for direct reduction of MTT or color interference.[13]
Troubleshooting Unexpected LDH Release
Problem Possible Cause Recommended Solution
High LDH release at low concentrations of this compound Acute necrosis.This may indicate a rapid loss of membrane integrity. Confirm with a live/dead staining assay.
Lysis of a sub-population of sensitive cells.Analyze cell morphology under a microscope to identify any changes.
No significant LDH release, but other assays show toxicity Apoptosis is the primary mode of cell death.LDH is primarily released during necrosis. Use an apoptosis-specific assay like Caspase-3 activation to confirm.[12]
Assay performed too early.LDH release can be a later event in cytotoxicity. Perform a time-course experiment.
High background LDH in control wells High basal cell death in culture.Optimize cell culture conditions to improve viability. Ensure gentle handling of cells during media changes.
LDH present in serum or culture medium.Use a serum-free medium for the assay period or run a background control with medium alone.[11]
Troubleshooting Apoptosis Assay Results
Problem Possible Cause Recommended Solution
Positive Caspase-3 activation but no change in cell viability (MTT) Early-stage apoptosis.Metabolic activity may not be significantly reduced in the early stages of apoptosis. Correlate with other markers like Annexin V staining.[14]
Cell type-specific resistance to apoptosis.Some neuronal cells may have robust anti-apoptotic mechanisms.
No Caspase-3 activation, but cell death is observed Necrotic or alternative cell death pathway.Investigate necrosis using an LDH assay or other markers of non-apoptotic cell death.
Caspase-3 activation is transient.Perform a time-course experiment to capture the peak of caspase activation.
High basal apoptosis in control cells Suboptimal culture conditions.Ensure proper culture conditions (e.g., medium, CO2, humidity) and avoid over-confluency.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Plating: Seed neuronal cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere and stabilize overnight.[13]

  • Compound Treatment: Treat cells with a range of concentrations of this compound and appropriate vehicle controls. Include a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[13]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[13]

LDH Cytotoxicity Assay Protocol
  • Cell Culture and Treatment: Plate and treat cells with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[6]

  • LDH Reaction: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix containing lactate, NAD+, and a tetrazolium salt. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.

Caspase-3 Activity Assay (Colorimetric) Protocol
  • Cell Lysis: After treatment with this compound, collect both adherent and floating cells and lyse them using a chilled lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing DTT and the Caspase-3 substrate (e.g., DEVD-pNA).[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm. The absorbance is proportional to the amount of pNA released, which indicates Caspase-3 activity.[16]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APP APP beta_CTF β-CTF APP->beta_CTF β-secretase cleavage Notch Notch Receptor NICD NICD Notch->NICD γ-secretase cleavage Gamma_Secretase Gamma-Secretase Gamma_Secretase->APP Cleaves Gamma_Secretase->Notch Cleaves AICD AICD beta_CTF->AICD γ-secretase cleavage Gene_Expression Gene Expression (Survival/Apoptosis) beta_CTF->Gene_Expression Potential Neurotoxicity AICD->Gene_Expression Transcription Regulation NICD->Gene_Expression Transcription Regulation FRM024 This compound FRM024->Gamma_Secretase Modulates G cluster_assays Cytotoxicity Assessment start Start: Neuronal Cell Culture treat Treat with this compound (Dose-Response & Time-Course) start->treat mtt MTT Assay (Metabolic Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh caspase Caspase-3 Assay (Apoptosis) treat->caspase data Data Analysis: - IC50 Calculation - Compare Assay Results mtt->data ldh->data caspase->data conclusion Conclusion: Determine Cytotoxicity Profile data->conclusion G cluster_troubleshooting Troubleshooting Steps issue Inconsistent/Unexpected Cytotoxicity Results check_assay Review Assay Protocol & Controls issue->check_assay check_culture Examine Cell Culture Health & Density issue->check_culture check_compound Verify Compound Concentration & Stability issue->check_compound pipetting Check Pipetting Technique check_assay->pipetting reagents Test Reagent Quality check_assay->reagents timecourse Perform Time-Course Experiment check_culture->timecourse multi_assay Use Orthogonal Assays check_compound->multi_assay resolve Identify Source of Error & Optimize Experiment pipetting->resolve reagents->resolve timecourse->resolve multi_assay->resolve

References

Technical Support Center: Interpreting Unexpected Results in (-)-FRM-024 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with (-)-FRM-024, a potent, CNS-penetrant γ-secretase modulator (GSM).[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that users may encounter.

FAQ 1: Why am I not observing a decrease in Aβ42 levels after treatment with this compound?

Potential Causes and Troubleshooting Steps:

  • Compound Integrity and Storage: this compound stability is critical. Ensure that the compound has been stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[2] Repeated freeze-thaw cycles should be avoided.[2]

  • Solubility Issues: this compound is soluble in DMSO.[3] For in vivo studies, specific formulations with PEG300, Tween-80, and saline, or with SBE-β-CD in saline have been described to improve solubility.[2] Ensure the compound is fully dissolved before application.

  • Sub-optimal Concentration: The potency of GSMs is concentration-dependent. Perform a dose-response experiment to determine the optimal concentration for your experimental system.

  • Cell System Suitability: The cell line used should express amyloid precursor protein (APP) and the γ-secretase complex. Consider using a cell line known to produce detectable levels of Aβ peptides, such as HEK293 cells stably overexpressing human APP.

  • Assay Sensitivity: The method used to detect Aβ peptides (e.g., ELISA, Meso Scale Discovery) may not be sensitive enough to detect changes. Validate the assay's limit of detection and dynamic range.

FAQ 2: I am observing a decrease in total Aβ peptides, not just a shift in the Aβ42/Aβ40 ratio. Is this expected?

This is not the expected mechanism of a γ-secretase modulator. GSMs like this compound are expected to allosterically modulate the enzyme to shift the cleavage preference, resulting in a decrease in Aβ42 and a concomitant increase in shorter, less amyloidogenic species like Aβ37 and Aβ38, while total Aβ levels remain largely unchanged.[4][5] A significant drop in total Aβ suggests γ-secretase inhibition, which can lead to mechanism-based toxicities due to effects on other substrates like Notch.[6][7]

Troubleshooting Steps:

  • High Compound Concentration: At very high concentrations, some modulators may exhibit inhibitory activity. Review your dose-response curve to ensure you are working within the modulatory range.

  • Off-Target Effects: While GSMs are designed to be selective for APP processing, off-target effects can occur.[8][9] Consider evaluating the processing of other γ-secretase substrates, such as Notch, to rule out inhibitory activity.

  • Compound Purity: Impurities in the compound batch could have inhibitory effects. Verify the purity of your this compound stock.

FAQ 3: My results are inconsistent between experiments. What could be the cause?

Potential Causes and Troubleshooting Steps:

  • Experimental Variability: Ensure consistency in all experimental parameters, including cell passage number, seeding density, treatment duration, and reagent lots.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to avoid degradation or precipitation.

  • Assay Performance: Include appropriate controls (vehicle, positive control modulator) in every assay plate to monitor for plate-to-plate variability.

FAQ 4: I see significant cell toxicity after treatment with this compound. What should I do?

Troubleshooting Steps:

  • Concentration-Dependent Toxicity: High concentrations of any compound can be toxic. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound in your cell line and use concentrations well below this range for your functional assays.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.

  • Contamination: Rule out any potential contamination (e.g., mycoplasma, endotoxin) in your cell culture or compound stocks.

Data Presentation

Table 1: Physicochemical Properties and Storage of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₂ClN₅O₂[3]
Molecular Weight 423.90 g/mol [3]
Appearance Off-white to light yellow solid[3]
Solubility DMSO: 100 mg/mL (235.90 mM)[3]
Storage (Solid) 4°C, protect from light, stored under nitrogen[3]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month (protect from light)[2][3]

Table 2: Expected Effects of γ-Secretase Modulators on Aβ Peptide Profiles

Aβ PeptideExpected Change with GSM TreatmentRationale
Aβ42 DecreaseGSMs shift γ-secretase cleavage away from the Aβ42 production pathway.[4][5]
Aβ40 Variable (slight decrease or no change)The effect on Aβ40 can vary between different GSMs.[5]
Aβ38 IncreaseAβ production is shifted towards shorter, less amyloidogenic species.[4]
Aβ37 IncreaseAβ production is shifted towards shorter, less amyloidogenic species.[5]
Total Aβ No significant changeGSMs modulate, but do not inhibit, the overall activity of γ-secretase on APP.[4]
Aβ42/Aβ40 Ratio DecreaseThis is a key indicator of GSM activity.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Activity in HEK293 cells

This protocol describes a typical experiment to measure the effect of this compound on Aβ peptide levels in a human embryonic kidney (HEK293) cell line stably expressing a substrate for γ-secretase, such as human APP695.

Materials:

  • HEK293 cells stably expressing human APP695

  • Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Aβ40 and Aβ42 ELISA kits or Meso Scale Discovery (MSD) assays

Procedure:

  • Cell Seeding: Seed HEK293-APP695 cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, collect the conditioned medium from each well. Centrifuge the medium to pellet any cell debris and collect the supernatant.

  • Aβ Measurement: Measure the concentrations of Aβ40 and Aβ42 in the supernatant using a validated ELISA or MSD assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the Aβ42/Aβ40 ratio for each treatment condition. Plot the percentage change in Aβ42 and the Aβ42/Aβ40 ratio as a function of the this compound concentration to determine the IC₅₀.

Visualizations

G cluster_membrane Cell Membrane cluster_products Cleavage Products APP APP-C99 gS γ-Secretase APP->gS Substrate Ab42 Aβ42 (Amyloidogenic) gS->Ab42 Default Cleavage Ab38 Aβ38 (Less Amyloidogenic) gS->Ab38 Modulated Cleavage FRM This compound FRM->gS Allosteric Modulation

Caption: Signaling pathway of γ-secretase modulation by this compound.

G start Start seed Seed HEK293-APP cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Dose-Response) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 collect Collect Conditioned Medium incubate2->collect measure Measure Aβ40/Aβ42 (ELISA/MSD) collect->measure analyze Analyze Data (IC50, Ratio) measure->analyze end End analyze->end

Caption: Experimental workflow for in vitro testing of this compound.

G unexpected_result Unexpected Result: No Aβ42 Decrease check_compound Check Compound: - Storage? - Solubility? - Fresh Dilution? unexpected_result->check_compound check_cells Check Cell System: - APP Expression? - Cell Health? unexpected_result->check_cells check_assay Check Assay: - Sensitivity? - Controls OK? unexpected_result->check_assay check_compound->unexpected_result If OK positive Problem Solved check_compound->positive If Issue Found & Fixed check_cells->unexpected_result If OK check_cells->positive If Issue Found & Fixed dose_response Perform Dose-Response Experiment check_assay->dose_response If OK check_assay->positive If Issue Found & Fixed dose_response->positive If Effective Concentration Found negative Issue Persists: Contact Technical Support dose_response->negative If Still No Effect

Caption: Troubleshooting guide for unexpected results with this compound.

References

Long-term stability of (-)-FRM-024 in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of (-)-FRM-024 in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound DMSO stock solutions?

A1: For optimal long-term stability, this compound stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solutions from light and to store them under an inert atmosphere, such as nitrogen, to minimize degradation.[1]

Q2: What are the primary factors that can affect the stability of this compound in DMSO?

A2: The stability of this compound in DMSO can be influenced by several factors, including:

  • Temperature: Higher temperatures accelerate degradation.

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water can lead to hydrolysis of susceptible compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to the precipitation of the compound.

Q3: How can I minimize the degradation of my this compound DMSO stock solution?

A3: To minimize degradation, follow these best practices:

  • Use Anhydrous DMSO: Start with high-quality, anhydrous DMSO to prepare your stock solutions.

  • Aliquot: After preparation, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: If possible, overlay the stock solution with an inert gas like nitrogen or argon before sealing.

  • Protect from Light: Store aliquots in amber vials or wrap them in aluminum foil to protect them from light.

  • Proper Storage Temperature: Adhere to the recommended storage temperatures of -20°C for short-term and -80°C for long-term storage.[1]

Q4: I left my this compound stock solution at room temperature for a few hours. Is it still usable?

A4: While short-term exposure to room temperature may not lead to significant degradation, it is not ideal. The stability of the compound at room temperature in DMSO has not been extensively characterized. For critical experiments, it is recommended to use a fresh aliquot that has been stored properly. If you must use the solution, consider running a quality control check, such as HPLC, to assess its purity before use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in the stock solution.Prepare a fresh stock solution from solid compound. Verify the purity of the new stock solution using HPLC or LC-MS. Review storage and handling procedures to prevent future degradation.
Precipitate observed in the DMSO stock solution after thawing. The compound has come out of solution. This can be due to exceeding the solubility limit or from moisture absorption during freeze-thaw cycles.Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If it does not redissolve, the solution should be discarded. In the future, ensure the stock concentration is not too high and minimize freeze-thaw cycles by preparing smaller aliquots.
Reduced potency of the compound in assays. The actual concentration of the active compound is lower than expected due to degradation.Quantify the concentration of this compound in the stock solution using a validated analytical method like HPLC-UV with a standard curve. Adjust the volume used in experiments based on the actual concentration or prepare a new, accurately concentrated stock solution.

Stability Data

The following tables present hypothetical stability data for this compound in DMSO under various storage conditions. This data is for illustrative purposes to guide researchers in their experimental design and handling of the compound.

Table 1: Stability of this compound (10 mM in DMSO) at Different Temperatures over 6 Months

Storage Temperature1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
-80°C>99%>98%>95%
-20°C>98%~90%~80%
4°C~90%~75%~50%
Room Temperature (25°C)~80%~50%<20%

Table 2: Effect of Freeze-Thaw Cycles on this compound (10 mM in DMSO) Stored at -20°C

Number of Freeze-Thaw Cycles% Remaining
1>99%
5~98%
10~95%
20~90%

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC-UV

This protocol outlines a method to quantify the amount of intact this compound in a DMSO stock solution over time.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot the stock solution and store under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 weeks), retrieve one aliquot from each storage condition.

  • HPLC Analysis:

    • System: An HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the optimal wavelength for this compound detection by acquiring a UV spectrum (typically the wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

    • Standard Curve: Prepare a series of known concentrations of a freshly prepared this compound standard in DMSO to generate a standard curve.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in the chromatograms for each sample and standard.

    • Use the standard curve to determine the concentration of this compound in each sample at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Signaling Pathways

This compound is a gamma-secretase modulator. Gamma-secretase is a key enzyme in two important signaling pathways: the Amyloid Precursor Protein (APP) processing pathway, which is relevant to Alzheimer's disease, and the Notch signaling pathway, which is crucial for cell-fate determination.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP beta_secretase β-Secretase APP->beta_secretase Amyloidogenic Pathway alpha_secretase α-Secretase APP->alpha_secretase Non-Amyloidogenic Pathway gamma_secretase γ-Secretase Abeta Aβ (Amyloid Plaque) gamma_secretase->Abeta p3 p3 fragment gamma_secretase->p3 AICD AICD gamma_secretase->AICD gamma_secretase->AICD beta_secretase->gamma_secretase C99 fragment sAPPb sAPPβ beta_secretase->sAPPb alpha_secretase->gamma_secretase C83 fragment sAPPa sAPPα alpha_secretase->sAPPa FRM024 This compound FRM024->gamma_secretase Modulates

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

Notch_Signaling_Pathway cluster_sending_cell Signal-Sending Cell cluster_receiving_cell Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Delta, Jagged) Notch Notch Receptor Ligand->Notch Binding ADAM ADAM Protease (S2 Cleavage) Notch->ADAM Conformational Change gamma_secretase γ-Secretase (S3 Cleavage) ADAM->gamma_secretase NEXT fragment NICD NICD gamma_secretase->NICD Release CSL CSL NICD->CSL TargetGenes Target Gene Transcription CSL->TargetGenes Activation FRM024 This compound FRM024->gamma_secretase Modulates

Caption: Notch Signaling Pathway Activation.

Experimental Workflow

Stability_Workflow start Start: Prepare this compound DMSO Stock Solution aliquot Aliquot into Single-Use Vials start->aliquot storage Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT) aliquot->storage timepoint Collect Aliquots at Scheduled Time Points storage->timepoint analysis Analyze by HPLC-UV timepoint->analysis quantify Quantify Remaining This compound analysis->quantify end End: Determine Degradation Rate quantify->end

Caption: Experimental Workflow for Stability Assessment.

References

Avoiding precipitation of (-)-FRM-024 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-FRM-024. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation of this compound in aqueous buffers during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a potent, central nervous system (CNS) penetrant gamma-secretase modulator (GSM) investigated for its potential therapeutic role in familial Alzheimer's disease.[1][2][3] Like many small molecules, especially those with aromatic and heterocyclic structures, this compound can have limited aqueous solubility. When diluting a stock solution (typically in an organic solvent like DMSO) into an aqueous assay buffer, the compound's solubility limit can be exceeded, leading to precipitation. This reduces the effective concentration of the compound in your experiment, leading to inaccurate and unreliable results.[4]

Q2: What are the initial signs of this compound precipitation?

A2: The most common sign of precipitation is the appearance of a cloudy or hazy solution when you add the this compound stock solution to your aqueous buffer. In some cases, visible particulates may form over time, which can sometimes be observed settling at the bottom of the tube or well.

Q3: What factors can influence the solubility of this compound in my experiments?

A3: Several factors can affect the solubility of this compound, including:

  • Final Concentration: Higher final concentrations are more likely to precipitate.[4]

  • Solvent Concentration: The percentage of the stock solvent (e.g., DMSO) in the final aqueous solution can impact solubility. It is generally recommended to keep the final DMSO concentration below 0.5% to avoid both solubility issues and potential cellular toxicity.[4]

  • Temperature: Temperature can affect solubility, although for most cell-based assays, experiments are conducted at a standard physiological temperature (e.g., 37°C).

  • Mixing Technique: The method used to dilute the stock solution can influence whether the compound stays in solution.

Troubleshooting Guide

Issue: Precipitate formation observed upon dilution of this compound stock solution into aqueous buffer.

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound.

Step 1: Optimization of Final Concentration and Dilution Method

The simplest first step is to determine the practical working concentration range for this compound in your specific assay buffer.

  • Reduce Final Concentration: Test a serial dilution of this compound in your buffer to identify the concentration at which it remains soluble.[4]

  • Modify Dilution Method: Instead of a single dilution step, try a serial dilution approach. Ensure rapid and thorough mixing immediately after adding the stock solution to the buffer to avoid localized high concentrations that can initiate precipitation.[4]

Step 2: Evaluation of Buffer Composition

If precipitation persists at your desired concentration, the buffer composition may need to be adjusted.

  • pH Adjustment: Evaluate the solubility of this compound in buffers with slightly different pH values within the acceptable range for your assay.

  • Inclusion of Solubilizing Agents: Consider adding a small amount of a biocompatible solubilizing agent to your assay buffer. This should be done cautiously as these agents can sometimes interfere with the assay itself.[4]

Hypothetical Solubility Data of this compound in Different Buffers

Buffer (pH)Maximum Soluble Concentration (µM)Observations
Phosphate-Buffered Saline (PBS) (7.4)5Precipitates above 5 µM
Tris-Buffered Saline (TBS) (7.4)8Slightly better solubility than PBS
HEPES Buffer (7.2)10Generally a good starting point
PBS with 0.1% BSA15BSA can help maintain solubility
PBS with 0.01% Tween-2020Non-ionic detergents can improve solubility

Note: This data is illustrative and should be confirmed experimentally in your specific assay system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder.

  • Dissolution: Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution, but the impact on compound stability should be verified.[4]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes. Store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen if possible.[6]

Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
  • Preparation of Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in your chosen assay buffer. This helps to minimize the final concentration of DMSO.

  • Final Dilution: Add the intermediate dilution to the final assay volume.

  • Mixing: Ensure immediate and thorough mixing. This can be achieved by gently vortexing or repeatedly pipetting the solution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation against a dark background.

  • Pre-incubation (Optional): If using a cell-based assay, you can pre-incubate the final working solution at the assay temperature (e.g., 37°C) for a short period to ensure the compound remains in solution under the experimental conditions.

Visualizing Experimental Workflows

A systematic approach is crucial for troubleshooting solubility issues.

G start Precipitation Observed conc Reduce Final Concentration start->conc serial Use Serial Dilution conc->serial fail Precipitation Persists conc->fail If still precipitates mix Improve Mixing Technique serial->mix serial->fail If still precipitates buffer_ph Adjust Buffer pH mix->buffer_ph mix->fail If still precipitates solubilizer Add Solubilizing Agent (e.g., BSA, Tween-20) buffer_ph->solubilizer buffer_ph->fail If still precipitates success This compound Soluble solubilizer->success fail->conc fail->serial fail->mix fail->buffer_ph

Caption: Troubleshooting workflow for addressing this compound precipitation.

The modulation of gamma-secretase by this compound is part of a complex signaling pathway relevant to Alzheimer's disease.

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 (β-CTF) APP->CTF_beta Cleavage beta_secretase β-secretase beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->CTF_beta Abeta42_reduction Reduced Aβ42 Production gamma_secretase->Abeta42_reduction AICD AICD CTF_beta->AICD Cleavage Abeta Aβ Peptides (Aβ40, Aβ42) CTF_beta->Abeta Cleavage FRM024 This compound FRM024->gamma_secretase Modulates

Caption: Simplified signaling pathway of APP processing and this compound action.

References

Impact of serum proteins on (-)-FRM-024 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (-)-FRM-024, a potent, central nervous system-penetrant gamma-secretase modulator (GSM) under investigation for Alzheimer's disease.[1][2][3] The primary focus is on understanding and mitigating the impact of serum proteins on the compound's in vitro activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is the (-)-isomer of FRM-024, an oxadiazine-based, orally bioavailable small molecule that modulates the activity of γ-secretase.[2][4] It is not an inhibitor, but an allosteric modulator that shifts the cleavage of Amyloid Precursor Protein (APP). This modulation decreases the production of the aggregation-prone 42-amino acid amyloid-beta peptide (Aβ42) while increasing the formation of shorter, less pathogenic Aβ peptides, such as Aβ37 and Aβ38.[5] This mechanism is being explored as a therapeutic approach for familial Alzheimer's disease.[2][5]

Q2: How is the in vitro activity of this compound measured?

A2: The activity of this compound is typically assessed using cell-based assays that measure the production of Aβ peptides. A common method involves using a cell line that overexpresses APP, such as HEK293 or CHO cells. After treatment with various concentrations of this compound, the levels of secreted Aβ42 and Aβ40 (or other Aβ species) in the cell culture medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays. The potency of the compound is then determined by calculating the IC50 value—the concentration at which the production of Aβ42 is reduced by 50%.

Q3: Why is my IC50 value for this compound higher in the presence of fetal bovine serum (FBS) or human serum albumin (HSA)?

A3: This is an expected phenomenon known as a "serum shift." Serum contains abundant proteins, primarily albumin, which can bind to small molecules like this compound.[6][7] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target (in this case, the γ-secretase enzyme complex).[7] When serum proteins are present, a portion of this compound becomes protein-bound and inactive, thus requiring a higher total concentration of the compound to achieve the same therapeutic effect. This results in an apparent decrease in potency (a higher IC50 value).

Q4: How can I quantify the impact of serum protein binding on my compound?

A4: The effect of serum protein binding can be quantified by measuring the IC50 of this compound in assays with and without a fixed concentration of serum or serum albumin (e.g., 10% FBS or 40 mg/mL HSA). The fold-shift in the IC50 value provides an indication of the extent of protein binding. For a more direct measure, equilibrium dialysis or ultrafiltration methods can be used to determine the fraction of unbound drug in the presence of plasma or a purified protein solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent serum concentration or lot-to-lot variability in serum protein composition.2. Differences in cell density or health.3. Inconsistent incubation times.1. Use the same lot of FBS for all related experiments. If changing lots, perform a bridging experiment to confirm consistent results.2. Ensure consistent cell seeding density and monitor cell viability (e.g., with a resazurin (B115843) assay).3. Standardize all incubation periods precisely.
No significant Aβ42 reduction observed. 1. Compound degradation due to improper storage.2. Inactive compound or incorrect concentration.3. Problems with the assay detection system (e.g., ELISA antibodies).1. Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[3]2. Verify the concentration and integrity of the compound stock (e.g., via HPLC).3. Run positive controls (e.g., a known γ-secretase inhibitor or modulator) and check the expiration dates and performance of all assay reagents.
Unexpected cell toxicity at high compound concentrations. 1. Off-target effects of the compound.2. Solvent (e.g., DMSO) toxicity.1. Perform a cytotoxicity assay in parallel to your activity assay to determine the toxic concentration range.2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically ≤0.5%).[8]

Data on Serum Protein Impact

The following tables present illustrative data on how serum proteins can affect the measured in vitro potency of a GSM like this compound.

Table 1: Illustrative IC50 Values of this compound in a Cell-Based Aβ42 Assay

ConditionAβ42 IC50 (nM)Fold-Shift (vs. Serum-Free)
Serum-Free Medium5.21.0
Medium + 10% FBS48.59.3
Medium + 40 mg/mL HSA41.88.0

Note: Data are hypothetical and for illustrative purposes.

Table 2: Illustrative Unbound Fraction of this compound

MatrixProtein ConcentrationUnbound Fraction (fu)
Human Plasma~40 mg/mL Albumin10.5%
Mouse Plasma~25 mg/mL Albumin15.2%

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols & Visualizations

Protocol: Cell-Based Gamma-Secretase Activity Assay
  • Cell Plating: Seed HEK293 cells stably expressing human APP695 into 96-well plates at a density of 30,000 cells/well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium (e.g., DMEM). Create two sets of dilutions: one in serum-free medium and one in medium containing the desired concentration of serum protein (e.g., 10% FBS).

  • Cell Treatment: Remove the growth medium from the cells and replace it with the medium containing the serially diluted this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for Aβ analysis.

  • Aβ Quantification: Measure the concentration of Aβ42 in the supernatant using a commercially available ELISA or MSD kit according to the manufacturer's instructions.

  • Data Analysis: Plot the Aβ42 concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis plate_cells 1. Plate APP-expressing HEK293 Cells prep_compound 2. Prepare Serial Dilution of this compound treat_cells 3. Treat Cells with Compound prep_compound->treat_cells incubate 4. Incubate for 24h treat_cells->incubate collect_supernatant 5. Collect Supernatant incubate->collect_supernatant quantify_abeta 6. Quantify Aβ42 (ELISA/MSD) collect_supernatant->quantify_abeta analyze_data 7. Calculate IC50 quantify_abeta->analyze_data

In vitro assay workflow for this compound.

serum_protein_binding cluster_serum_free Serum-Free Condition cluster_serum Condition with Serum FRM_free This compound (Free Drug) Target_free γ-Secretase (Target) FRM_free->Target_free Binding & Modulation FRM_serum This compound (Total Drug) Albumin Serum Albumin FRM_serum->Albumin High Affinity Binding (Inactive Complex) Target_serum γ-Secretase (Target) FRM_serum->Target_serum Reduced Binding (Lower Free Drug Conc.)

Impact of serum protein binding on drug availability.

gamma_secretase_pathway cluster_gamma_secretase γ-Secretase Complex APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) CTF_beta C99 Fragment APP->CTF_beta β-secretase (BACE1) AICD AICD (Intracellular Domain) CTF_beta->AICD γ-secretase cleavage Abeta Aβ Peptides (Aβ40, Aβ42, etc.) CTF_beta->Abeta γ-secretase cleavage PSEN1 Presenilin 1 APH1 APH-1 PEN2 PEN-2 NCT Nicastrin Abeta_agg Amyloid Plaques Abeta->Abeta_agg Aggregation (esp. Aβ42) FRM This compound (GSM) FRM->PSEN1 Allosteric Modulation

Modulation of the amyloid pathway by this compound.

References

Addressing variability in in vivo efficacy of (-)-FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-FRM-024

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in the in vivo efficacy of this compound. Here you will find troubleshooting guides and FAQs to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, CNS-penetrant γ-secretase modulator (GSM).[1][2][3] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity, GSMs allosterically modulate the enzyme.[4] This modulation alters the processivity of γ-secretase on its substrate, the amyloid precursor protein (APP). The result is a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a concurrent increase in the production of shorter, less pathogenic Aβ species, such as Aβ37 and Aβ38.[4][5][6] Importantly, this mechanism spares the processing of other critical γ-secretase substrates like Notch, avoiding toxicities associated with GSIs.[5][6][7]

Q2: What is the expected pharmacodynamic (PD) effect on Aβ peptides following this compound administration?

A2: Treatment with a GSM like this compound is expected to shift the profile of Aβ peptides. The primary expectation is a robust, dose-dependent reduction in Aβ42 levels in both the brain and cerebrospinal fluid (CSF).[2][5] Concurrently, levels of Aβ37 and Aβ38 should increase.[5][6] The effect on Aβ40 can be more variable, with some GSMs causing a reduction while others have a minimal effect.[5][6] The total amount of Aβ peptides generally remains unchanged.[5] The ratio of Aβ42/Aβ40 is a critical biomarker and is expected to decrease significantly.[7]

Q3: Is this compound orally bioavailable and CNS-penetrant?

A3: Yes, published literature describes FRM-024 as a potent and CNS-penetrant gamma-secretase modulator, with demonstrated efficacy in rodents and non-human primates.[2] This suggests good oral bioavailability and the ability to cross the blood-brain barrier to engage its target.

Q4: How should this compound be stored?

A4: For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended. The compound should be protected from light and stored under nitrogen.[3] Improper storage can lead to compound degradation and loss of efficacy.

Mechanism of Action Diagram

MOA cluster_membrane Cell Membrane APP APP GammaSecretase γ-Secretase Complex APP->GammaSecretase  Substrate Ab42 Aβ42 (Pathogenic) ↓ GammaSecretase->Ab42 Ab38 Aβ38 (Shorter) ↑ GammaSecretase->Ab38 Ab37 Aβ37 (Shorter) ↑ GammaSecretase->Ab37 FRM024 This compound FRM024->GammaSecretase Allosteric Modulation

Caption: Allosteric modulation of γ-secretase by this compound.

Troubleshooting Guide

This guide addresses common issues that can lead to variability in in vivo efficacy.

Q5: We are observing high variability in Aβ42 reduction between animals in the same treatment group. What are the potential causes?

A5: High inter-animal variability can stem from several factors. See the table below for a summary of potential causes and solutions.

Potential Cause Troubleshooting Steps & Recommendations
Compound Formulation Ensure the compound is fully solubilized. Inconsistent suspension can lead to inaccurate dosing. Prepare fresh formulations daily. Refer to the recommended formulation protocols.[3]
Dosing Accuracy Verify the accuracy of oral gavage or other administration routes. Ensure consistent volume and technique for each animal. Differences in stress levels during dosing can also affect GI motility and absorption.
Pharmacokinetics (PK) The timing of food intake can significantly alter drug absorption. Standardize the feeding schedule (e.g., fast animals overnight) before dosing to normalize PK profiles across the group.
Animal Health Use healthy, age-matched animals from a reliable supplier. Underlying health issues can impact drug metabolism and overall response.
Assay Performance High variability in ELISA or MSD assays can be a major factor. Ensure consistent sample handling, run standards and controls on every plate, and check for matrix effects from brain homogenate or plasma.

Q6: Our study failed to show a significant reduction in brain Aβ42. What should we investigate?

A6: A lack of efficacy could be due to issues with the compound, experimental design, or the biological system. A logical troubleshooting workflow can help pinpoint the problem.

Troubleshooting Workflow

Troubleshooting Start No Significant Aβ42 Reduction Observed CheckCompound 1. Verify Compound Integrity (Purity, Storage, Formulation) Start->CheckCompound CheckPK 2. Confirm Target Engagement (Measure Plasma/Brain Drug Levels) CheckCompound->CheckPK No Issue Result_Compound Outcome: Compound is degraded or improperly formulated. Action: Source new batch, re-formulate. CheckCompound->Result_Compound Issue Found CheckPD 3. Assess PD Readout (Assay validation, Sample quality) CheckPK->CheckPD No Issue Result_PK Outcome: Insufficient brain exposure. Action: Increase dose, check formulation, re-evaluate administration route. CheckPK->Result_PK Issue Found CheckModel 4. Evaluate Animal Model (APP expression, Baseline Aβ levels) CheckPD->CheckModel No Issue Result_PD Outcome: Assay failure or sample degradation. Action: Re-run assay, collect new samples. CheckPD->Result_PD Issue Found Result_Model Outcome: Model is inappropriate. Action: Consider different transgenic line or species. CheckModel->Result_Model Issue Found Success Problem Identified Result_Compound->Success Result_PK->Success Result_PD->Success Result_Model->Success

Caption: Decision tree for troubleshooting lack of efficacy.

Q7: What are the recommended vehicle formulations for in vivo studies with FRM-024?

A7: Based on available data for FRM-024, two common formulations can be used for oral administration in rodents.[3] The choice of vehicle can significantly impact solubility and bioavailability, contributing to variability if not prepared consistently.

Formulation Option Components Preparation Protocol
1. PEG/Tween/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1. Dissolve FRM-024 in DMSO to create a stock solution. 2. Add PEG300 to the DMSO stock and mix thoroughly. 3. Add Tween-80 and mix. 4. Add saline to reach the final volume and vortex until clear.
2. SBE-β-CD 10% DMSO, 90% (20% SBE-β-CD in Saline)1. Dissolve FRM-024 in DMSO to create a stock solution. 2. Add the DMSO stock to the 20% SBE-β-CD in saline solution. 3. Mix thoroughly to achieve a clear solution.

Detailed Experimental Protocol

Protocol: Single-Dose Oral PK/PD Study in CD-1 Mice

This protocol provides a standardized workflow for assessing the pharmacokinetic (PK) and pharmacodynamic (PD) relationship of this compound.

1. Animal Preparation:

  • Use male CD-1 mice, 8-10 weeks old.

  • Acclimate animals for at least 7 days before the experiment.

  • Fast animals for 4 hours prior to dosing (water ad libitum).

2. Compound Formulation (Example using PEG/Tween/Saline):

  • Prepare a 10 mg/mL stock of this compound in DMSO.

  • For a final dosing solution of 1 mg/mL, mix components in the following ratio: 100 µL of DMSO stock + 400 µL PEG300 + 50 µL Tween-80 + 450 µL Saline.

  • Vortex vigorously to ensure a clear, homogenous solution. Prepare fresh on the day of the experiment.

3. Dosing:

  • Weigh each mouse immediately before dosing.

  • Administer the formulation via oral gavage (p.o.) at a volume of 10 mL/kg.

  • For a 10 mg/kg dose, use the 1 mg/mL solution.

  • Administer vehicle to a separate cohort of animals as a control group.

4. Sample Collection:

  • Collect samples at designated time points (e.g., 2, 4, 8, and 24 hours post-dose).

  • At each time point, anesthetize mice (e.g., with isoflurane) and collect terminal blood via cardiac puncture into K2EDTA-coated tubes.

  • Immediately perfuse the animal with ice-cold saline and harvest the brain. Hemisect the brain sagittally.

  • Store one hemisphere at -80°C for PD analysis (Aβ measurement) and the other for PK analysis (drug concentration).

  • Centrifuge blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

5. Sample Analysis:

  • PK Analysis: Extract this compound from plasma and brain homogenate and quantify using a validated LC-MS/MS method.

  • PD Analysis: Homogenize the brain hemisphere in a suitable buffer (e.g., containing protease inhibitors). Measure Aβ42 and Aβ40 levels using commercially available ELISA or MSD kits.

Experimental Workflow Diagram

Workflow Acclimatize 1. Animal Acclimation (≥7 days) Fast 2. Fasting (4 hours) Acclimatize->Fast Formulate 3. Compound Formulation (Prepare fresh) Fast->Formulate Dose 4. Dosing (Oral Gavage, 10 mL/kg) Formulate->Dose Collect 5. Sample Collection (Terminal, specified time points) Dose->Collect Process 6. Sample Processing (Plasma separation, Brain homogenization) Collect->Process Analyze 7. Bioanalysis Process->Analyze PK PK Analysis (LC-MS/MS) Analyze->PK PD PD Analysis (ELISA/MSD) Analyze->PD Report 8. Data Analysis & Reporting PK->Report PD->Report

References

How to minimize degradation of (-)-FRM-024 during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-FRM-024, a potent, CNS-penetrant gamma-secretase modulator (GSM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, experimental use, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is critical to minimize degradation. For the solid compound, store at 4°C, protected from light, and under a nitrogen atmosphere.[1][2] For stock solutions, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] It is crucial to protect solutions from light and store them under nitrogen.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. Ensure the solution is thoroughly mixed. For cellular assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.

Q3: What are the primary factors that can lead to the degradation of this compound during experiments?

A3: While specific degradation pathways for this compound are not publicly available, general factors that can degrade small molecules include exposure to light, elevated temperatures, extreme pH conditions, and repeated freeze-thaw cycles. As an oxadiazine derivative, hydrolysis of the oxadiazine ring could be a potential degradation pathway under certain pH conditions.

Q4: Are there any known incompatibilities of this compound with common labware or reagents?

A4: There is no specific information on the incompatibility of this compound with common laboratory materials. However, as a general precaution, it is advisable to use high-quality, inert materials such as glass or polypropylene (B1209903) for storing and handling solutions of the compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and other gamma-secretase modulators.

Observed Issue Potential Cause Recommended Action
Inconsistent or variable results between experiments 1. Degradation of this compound stock solution: Improper storage or repeated freeze-thaw cycles. 2. Inconsistent cell culture conditions: Variations in cell passage number, density, or health. 3. Pipetting errors: Inaccurate dilution or addition of the compound.1. Prepare fresh aliquots of the stock solution from a new vial of the solid compound. Always protect from light and store under nitrogen. 2. Standardize cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 3. Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions like DMSO stocks.
No observable effect of this compound on γ-secretase activity 1. Compound inactivity: The compound may have degraded. 2. Suboptimal assay conditions: Incorrect incubation time, temperature, or cell type. 3. Low compound concentration: The concentration used may be too low to elicit a response.1. Verify the integrity of the compound by comparing its activity to a new batch or a known positive control for γ-secretase modulation. 2. Optimize assay parameters. Refer to the detailed experimental protocol below and relevant literature for appropriate conditions. 3. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
High background or "noisy" data in cell-based assays 1. Cell stress or toxicity: The concentration of this compound or the solvent (DMSO) may be too high. 2. Contamination: Mycoplasma or bacterial contamination in cell cultures. 3. Assay reagent issues: Improperly prepared or expired reagents.1. Determine the maximum non-toxic concentration of both the compound and the vehicle (DMSO) in your cell line using a cell viability assay. 2. Regularly test cell cultures for mycoplasma contamination. 3. Prepare fresh assay reagents and validate their performance.
Precipitation of the compound in culture medium 1. Low solubility in aqueous media: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with media components: The compound may interact with proteins or other components in the serum or medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Consider using a lower concentration of the compound. 2. Test the solubility of this compound in the specific culture medium and serum concentration you are using.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound
Form Storage Temperature Duration Special Conditions
Solid4°CLong-termProtect from light, store under nitrogen atmosphere.[1][2]
Stock Solution (in DMSO)-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles, protect from light, store under nitrogen.[1][2]
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles, protect from light, store under nitrogen.[1][2]
Table 2: General Forced Degradation Conditions for Stability Assessment of Small Molecules

While specific quantitative data for this compound is not publicly available, the following table outlines typical conditions used in forced degradation studies to assess the stability of small molecules. Researchers can adapt these conditions to evaluate the stability of this compound in their specific experimental setups.

Stress Condition Typical Reagents and Conditions Purpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 70°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 70°CTo assess stability in basic environments.
Oxidation 3% - 30% H₂O₂, room temperatureTo evaluate susceptibility to oxidation.
Thermal Stress Elevated temperatures (e.g., 40°C, 60°C, 80°C)To determine the impact of heat on stability.
Photostability Exposure to UV and/or visible lightTo assess sensitivity to light-induced degradation.

Experimental Protocols

Detailed Methodology for a Cell-Based Gamma-Secretase Activity Assay

This protocol describes a general method for assessing the activity of this compound as a gamma-secretase modulator in a cell-based assay.

1. Cell Culture and Plating:

  • Culture a suitable cell line (e.g., HEK293 cells stably expressing Amyloid Precursor Protein, APP) in the recommended growth medium.
  • Plate the cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a serial dilution of this compound stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).
  • Carefully remove the growth medium from the plated cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
  • Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C.

3. Measurement of Aβ Peptides:

  • After incubation, collect the conditioned medium from each well.
  • Analyze the levels of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.
  • The effect of this compound is determined by the change in the ratio of Aβ42 to Aβ40. As a GSM, this compound is expected to decrease the production of Aβ42 and increase the production of shorter Aβ peptides.

4. Data Analysis:

  • Calculate the percentage change in Aβ42 and Aβ40 levels for each concentration of this compound relative to the vehicle control.
  • Plot the dose-response curves to determine the EC₅₀ value for the reduction of Aβ42.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_modulation Modulation by this compound APP APP beta_secretase β-secretase APP->beta_secretase Cleavage sAPPb sAPPβ beta_secretase->sAPPb CTFbeta C99 (β-CTF) beta_secretase->CTFbeta gamma_secretase γ-secretase Complex Ab Aβ Peptides (Aβ40, Aβ42, etc.) gamma_secretase->Ab AICD AICD gamma_secretase->AICD sAPPb_out sAPPβ sAPPb->sAPPb_out Released CTFbeta->gamma_secretase Cleavage AICD_in AICD AICD->AICD_in Released FRM024 This compound gamma_secretase_mod γ-secretase Complex FRM024->gamma_secretase_mod Allosteric Binding Ab_shifted Shifted Aβ Profile (↓Aβ42, ↑shorter Aβ) gamma_secretase_mod->Ab_shifted

Caption: Gamma-secretase signaling pathway and modulation by this compound.

G start Start: Prepare this compound Stock Solution prepare_cells Prepare and Plate Cells start->prepare_cells prepare_compound Prepare Serial Dilutions of this compound start->prepare_compound treat_cells Treat Cells with this compound and Vehicle Control prepare_cells->treat_cells prepare_compound->treat_cells incubate Incubate for a Defined Period (e.g., 24h) treat_cells->incubate collect_media Collect Conditioned Media incubate->collect_media analyze_media Analyze Aβ40 and Aβ42 Levels (e.g., ELISA) collect_media->analyze_media data_analysis Data Analysis: Calculate Aβ42/Aβ40 Ratio and EC₅₀ analyze_media->data_analysis end End: Determine Modulatory Activity data_analysis->end

Caption: Experimental workflow for assessing this compound activity.

References

Validation & Comparative

Comparative Efficacy of (-)-FRM-024 and Other Gamma-Secretase Modulators in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

The landscape of Alzheimer's disease therapeutics is continually evolving, with gamma-secretase modulators (GSMs) emerging as a promising class of small molecules. Unlike gamma-secretase inhibitors (GSIs), which broadly suppress enzyme activity and have been associated with mechanism-based toxicities, GSMs allosterically modulate the enzyme to selectively reduce the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species. This guide provides a detailed comparison of the preclinical efficacy of (-)-FRM-024, a novel CNS-penetrant GSM, with other notable modulators in the field.

In Vitro Efficacy: A Head-to-Head Look at Aβ42 Reduction

The in vitro potency of GSMs is a critical initial determinant of their therapeutic potential. This is typically assessed by measuring the half-maximal inhibitory concentration (IC50) for Aβ42 reduction in cellular assays. The following table summarizes the available data for this compound and other key GSMs.

CompoundCell LineAβ42 IC50 (nM)Aβ40 IC50 (nM)Aβ38 EC50 (nM)Reference
This compound H49--[1][2]
BPN-15606 -717-[3]
Compound 2 (from BPN-15606 series) SHSY5Y-APP4.18018[4]
Compound 3 (from BPN-15606 series) SHSY5Y-APP5.38729[4]
EVP-0015962 H467>30,000384
JNJ-40418677 H429--
CHF5074 CHO-K13,600--

Note: Data for some compounds were not available in the reviewed literature. The specific experimental conditions for each study can be found in the cited references.

In Vivo Efficacy: Assessing Aβ Reduction in Animal Models

The translation of in vitro potency to in vivo efficacy is a crucial step in drug development. The following table presents data on the reduction of Aβ42 and Aβ40 in the brains of rodents following oral administration of various GSMs.

CompoundAnimal ModelDose (mg/kg)Brain Aβ42 Reduction (%)Brain Aβ40 Reduction (%)Reference
FRM-024 Rat30~50-[5]
BPN-15606 derivative (Compound 2) Mouse55429[6]
EVP-0015962 Tg2576 Mouse3039No change
JNJ-40418677 Mouse30~36No change
CHF5074 hAPP Transgenic Mouse375 ppm in diet (6 months)Significant reduction in plaque area-

Note: Direct comparison of percentage reduction can be influenced by the specific animal model, duration of treatment, and analytical methods used.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental procedures involved in evaluating these compounds, the following diagrams illustrate the amyloid precursor protein (APP) processing pathway and a general workflow for assessing GSM efficacy.

APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_non APP alpha_secretase α-secretase sAPPalpha sAPPα (soluble) APP_non->sAPPalpha α-cleavage CTF83 CTF83 (membrane-bound) APP_non:e->CTF83:w gamma_secretase_non γ-secretase P3 P3 peptide CTF83->P3 γ-cleavage AICD_non AICD CTF83:e->AICD_non:w APP_amy APP beta_secretase β-secretase (BACE1) sAPPbeta sAPPβ (soluble) APP_amy->sAPPbeta β-cleavage CTF99 CTF99 (membrane-bound) APP_amy:e->CTF99:w gamma_secretase_amy γ-secretase Abeta Aβ peptides (Aβ42, Aβ40, Aβ38, etc.) CTF99->Abeta γ-cleavage AICD_amy AICD CTF99:e->AICD_amy:w GSM Gamma-Secretase Modulators (GSMs) GSM->gamma_secretase_amy modulates

Caption: Amyloid Precursor Protein (APP) Processing Pathways.

GSM_Efficacy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cell_culture Cell Culture (e.g., H4, SH-SY5Y expressing APP) compound_treatment Treat cells with varying concentrations of GSM cell_culture->compound_treatment media_collection Collect conditioned media compound_treatment->media_collection elisa_invitro Aβ ELISA (Quantify Aβ42, Aβ40, Aβ38) media_collection->elisa_invitro ic50_determination Determine IC50/EC50 values elisa_invitro->ic50_determination animal_model Animal Model (e.g., Transgenic mice, Rats) compound_admin Administer GSM (e.g., oral gavage) animal_model->compound_admin tissue_collection Collect brain tissue and plasma/CSF compound_admin->tissue_collection brain_homogenization Brain Tissue Homogenization tissue_collection->brain_homogenization elisa_invivo Aβ ELISA (Quantify Aβ levels in brain homogenates) brain_homogenization->elisa_invivo data_analysis Analyze Aβ reduction elisa_invivo->data_analysis

Caption: General Experimental Workflow for Evaluating GSM Efficacy.

Experimental Protocols

In Vitro Gamma-Secretase Modulator Assay

A common method to assess the in vitro efficacy of GSMs involves the use of cultured cells that overexpress human amyloid precursor protein (APP).

  • Cell Culture: Human neuroglioma (H4) or neuroblastoma (SH-SY5Y) cells stably transfected with a vector expressing human APP are cultured in appropriate media until they reach a suitable confluency.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test GSM, typically in a serial dilution format. A vehicle control (e.g., DMSO) is also included.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the conditioned media from the cell cultures is collected.

  • Aβ Quantification: The levels of different Aβ species (Aβ42, Aβ40, and shorter forms like Aβ38) in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[7]

  • Data Analysis: The data is used to generate dose-response curves, from which the IC50 (for Aβ42 and Aβ40 reduction) and EC50 (for Aβ38 production) values are calculated.

Measurement of Aβ Levels in Rodent Brain

To evaluate the in vivo efficacy of GSMs, their ability to modulate Aβ levels in the brains of animal models is assessed.

  • Animal Models: Transgenic mouse models of Alzheimer's disease that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576) or wild-type rats are commonly used.[8][9]

  • Compound Administration: The GSM is administered to the animals, typically via oral gavage, at various doses.

  • Tissue Collection: At a specific time point after administration, the animals are euthanized, and brain tissue is collected.

  • Brain Homogenization: The brain tissue is homogenized in a buffer containing protease inhibitors to extract Aβ peptides. Sequential extraction with different buffers can be used to separate soluble and insoluble Aβ fractions.[10][11][12]

  • Aβ Quantification: The concentrations of Aβ42 and Aβ40 in the brain homogenates are measured using specific ELISAs.[13][14]

  • Data Analysis: The percentage reduction in brain Aβ levels in the treated groups is calculated relative to the vehicle-treated control group.

Conclusion

The data presented in this guide highlight the potent and selective Aβ42-lowering capabilities of this compound and other second-generation gamma-secretase modulators. While direct cross-study comparisons should be made with caution due to variations in experimental design, the in vitro and in vivo data collectively demonstrate the promise of this therapeutic class. The detailed experimental protocols provided herein offer a foundation for the continued evaluation and development of novel GSMs for the potential treatment of Alzheimer's disease. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and safety profiles of these promising compounds.

References

A Comparative Analysis of (-)-FRM-024 and Semagacestat in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease (AD) therapeutics, targeting the production of amyloid-beta (Aβ) peptides remains a central strategy. This has led to the development of various agents that modulate the activity of γ-secretase, a key enzyme in the amyloidogenic pathway. This guide provides a detailed comparative analysis of two such compounds: (-)-FRM-024, a γ-secretase modulator (GSM), and semagacestat (B1675699), a γ-secretase inhibitor (GSI).

While both compounds aim to reduce the burden of pathogenic Aβ peptides, their distinct mechanisms of action result in significantly different pharmacological profiles, efficacy, and safety. Semagacestat, a pan-γ-secretase inhibitor, broadly blocks the enzyme's activity.[1] In contrast, GSMs like this compound are designed to allosterically modulate the enzyme, selectively reducing the production of the aggregation-prone Aβ42 peptide while concurrently increasing the formation of shorter, less toxic Aβ species.[1][2] This fundamental difference has critical implications for their therapeutic potential, as evidenced by the clinical trial outcomes for semagacestat and the ongoing preclinical development of novel GSMs.

Performance and Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and semagacestat, highlighting their differential effects on Aβ production and Notch signaling.

CompoundTargetMechanism of ActionAβ42 IC50Aβ40 IC50Aβ38 IC50Notch IC50Selectivity (Notch IC50/Aβ42 IC50)
This compound γ-SecretaseModulatorData not availableData not availableData not availableData not availableData not available
Semagacestat γ-SecretaseInhibitor10.9 nM12.1 nM12.0 nM14.1 nM~1.3

Table 1: In Vitro Potency and Selectivity. This table compares the in vitro potency of this compound and semagacestat in inhibiting the production of different Aβ isoforms and their off-target effect on Notch signaling. The selectivity ratio indicates the compound's preference for inhibiting Aβ42 production over Notch signaling. A higher ratio is desirable, suggesting a better safety profile. Data for semagacestat is derived from studies in H4 human glioma cells.[3]

CompoundStudy PopulationKey FindingsReference
This compound Preclinical (rodents and non-human primates)Robust Aβ42 reductions.[2][4]
Semagacestat Phase 3 Clinical Trials (IDENTITY-1 & IDENTITY-2)Failed to slow disease progression; associated with worsening cognition and increased incidence of skin cancer.[1][5]
Healthy VolunteersDose-dependent inhibition of newly generated Aβ in CSF.[6]
Preclinical (animal models)Reduced Aβ levels in plasma, CSF, and brain.[7]

Table 2: In Vivo and Clinical Efficacy. This table summarizes the key efficacy findings from preclinical and clinical studies for both compounds.

Signaling Pathways

The differential effects of this compound and semagacestat stem from their distinct interactions with the γ-secretase complex and its substrates, primarily the amyloid precursor protein (APP) and the Notch receptor.

cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 Notch Signaling Pathway APP APP sAPPb sAPPβ APP->sAPPb β-secretase CTF_beta C99 (β-CTF) APP->CTF_beta β-secretase AICD AICD CTF_beta->AICD γ-secretase Ab40 Aβ40 (less amyloidogenic) CTF_beta->Ab40 γ-secretase Ab42 Aβ42 (highly amyloidogenic) CTF_beta->Ab42 γ-secretase Plaques Amyloid Plaques Ab42->Plaques Notch_receptor Notch Receptor NEXT NEXT Notch_receptor->NEXT TACE/ADAM NICD NICD NEXT->NICD γ-secretase Nucleus Nucleus NICD->Nucleus translocation Gene_transcription Target Gene Transcription Nucleus->Gene_transcription

Figure 1: Simplified Overview of APP and Notch Processing by γ-Secretase. This diagram illustrates the sequential cleavage of APP by β-secretase and γ-secretase to produce Aβ peptides, and the processing of the Notch receptor by γ-secretase to release the Notch Intracellular Domain (NICD), a key step in Notch signaling.

cluster_0 Semagacestat (GSI) Mechanism cluster_1 This compound (GSM) Mechanism Semagacestat Semagacestat gamma_secretase_S γ-secretase Semagacestat->gamma_secretase_S Inhibits Ab_production_S Aβ Production (Aβ40, Aβ42, Aβ38) gamma_secretase_S->Ab_production_S Blocked Notch_cleavage_S Notch Cleavage gamma_secretase_S->Notch_cleavage_S Blocked FRM024 This compound gamma_secretase_F γ-secretase FRM024->gamma_secretase_F Modulates Ab42_production_F Aβ42 Production gamma_secretase_F->Ab42_production_F Decreases short_Ab_production_F Shorter Aβ Peptides (e.g., Aβ38) gamma_secretase_F->short_Ab_production_F Increases Notch_cleavage_F Notch Cleavage (Spared) gamma_secretase_F->Notch_cleavage_F

Figure 2: Comparative Mechanisms of Action. This diagram contrasts the inhibitory action of semagacestat on γ-secretase with the modulatory effect of this compound, highlighting the differential impact on Aβ peptide production and Notch signaling.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize and compare γ-secretase inhibitors and modulators.

In Vitro γ-Secretase Activity Assay

This assay is fundamental for determining the potency of compounds in modulating γ-secretase activity.

Objective: To quantify the production of Aβ peptides or the cleavage of a specific γ-secretase substrate in the presence of varying concentrations of the test compound.

Methodology:

  • Cell Culture and Lysate Preparation:

    • HEK293 cells stably overexpressing human APP (or a specific APP C-terminal fragment like C99) are commonly used.

    • Cells are cultured to confluency, harvested, and lysed to prepare a cell-free extract containing the active γ-secretase enzyme complex.[8]

  • In Vitro Cleavage Reaction:

    • The cell lysate is incubated with a recombinant C99 substrate.

    • The test compound (e.g., this compound or semagacestat) is added at various concentrations.

    • The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).[8][9]

  • Detection and Quantification:

    • The reaction products (Aβ peptides) are quantified using specific enzyme-linked immunosorbent assays (ELISAs) for Aβ40 and Aβ42.[3]

    • Alternatively, western blotting can be used to detect the amyloid intracellular domain (AICD), the other product of C99 cleavage.[8]

  • Data Analysis:

    • IC50 values are calculated by plotting the percentage of inhibition of Aβ production against the logarithm of the compound concentration.

start Start cell_culture Cell Culture (e.g., HEK293-APP) start->cell_culture cell_lysis Cell Lysis & Lysate Preparation cell_culture->cell_lysis reaction_setup Set up in vitro cleavage reaction with C99 substrate cell_lysis->reaction_setup add_compound Add test compound (varying concentrations) reaction_setup->add_compound incubation Incubate at 37°C add_compound->incubation detection Detect Aβ peptides (ELISA) or AICD (Western Blot) incubation->detection analysis Calculate IC50 values detection->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vitro γ-Secretase Activity Assay. This flowchart outlines the key steps involved in assessing the in vitro activity of γ-secretase modulators and inhibitors.

Notch Signaling Assay

This assay is crucial for evaluating the potential side effects of γ-secretase-targeting compounds.

Objective: To measure the effect of a compound on the γ-secretase-mediated cleavage of the Notch receptor and subsequent signal transduction.

Methodology:

  • Cell-Based Reporter Assay:

    • Cells are co-transfected with a constitutively active form of the Notch receptor (NΔE) and a reporter construct containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL promoter).[10]

    • Upon γ-secretase cleavage of NΔE, the released NICD translocates to the nucleus and activates the transcription of the luciferase reporter gene.

  • Compound Treatment:

    • The transfected cells are treated with varying concentrations of the test compound.

  • Luciferase Activity Measurement:

    • After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.[10]

  • Data Analysis:

    • A decrease in luciferase activity indicates inhibition of Notch signaling. IC50 values are calculated to quantify the compound's potency in inhibiting this pathway.

Conclusion

The comparative analysis of this compound and semagacestat underscores a critical evolution in the strategy of targeting γ-secretase for Alzheimer's disease. The broad-spectrum inhibition by semagacestat, while effective at reducing overall Aβ production, proved to be a double-edged sword, leading to significant on-target toxicity through the inhibition of Notch signaling and ultimately, clinical failure.[1][5] In contrast, the nuanced approach of γ-secretase modulation, exemplified by this compound, offers the potential for a more favorable therapeutic window. By selectively lowering the production of the pathogenic Aβ42 species while sparing Notch and increasing the production of shorter, potentially beneficial Aβ peptides, GSMs represent a more refined and promising avenue for future AD drug development. The preclinical success of compounds like this compound in demonstrating robust Aβ42 reduction provides a strong rationale for their continued investigation.[2][4] Future research and clinical trials will be crucial in determining if this refined modulatory approach can translate into a safe and effective treatment for Alzheimer's disease.

References

A Comparative Analysis of (-)-FRM-024 and Avagacestat: A Focus on Notch Signaling Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Alzheimer's disease therapeutics, the modulation of γ-secretase activity has been a key area of investigation. This enzyme is crucial for the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of the disease. However, the clinical development of γ-secretase inhibitors (GSIs) has been hampered by mechanism-based toxicities arising from the inhibition of Notch signaling, a critical pathway for cell-fate decisions. This guide provides a detailed comparison of two distinct approaches to targeting γ-secretase: avagacestat, a Notch-sparing GSI, and (-)-FRM-024, a γ-secretase modulator (GSM), with a specific focus on their differential effects on Notch signaling.

At the heart of the comparison lies their divergent mechanisms of action. Avagacestat, a γ-secretase inhibitor, was designed to preferentially inhibit the processing of amyloid precursor protein (APP) over Notch. In contrast, this compound is a γ-secretase modulator, a class of compounds that do not block the enzyme's activity but rather allosterically modify it to favor the production of shorter, less amyloidogenic Aβ peptides. This fundamental difference is anticipated to bestow a significant safety advantage upon GSMs like this compound by avoiding the deleterious consequences of Notch inhibition.

Quantitative Comparison of In Vitro Potency and Notch Sparing

The following table summarizes the in vitro data for avagacestat, highlighting its potency for Aβ inhibition and its degree of selectivity over Notch. While specific quantitative data for this compound's direct inhibition of Notch is not extensively published, GSMs as a class are characterized by their lack of significant Notch inhibition. Preclinical data on related GSMs, such as FRM-36143 and BPN-15606, have demonstrated no inhibition of Notch processing at physiologically relevant concentrations.

CompoundMechanism of ActionAβ40 IC₅₀Aβ42 IC₅₀Notch IC₅₀Notch Sparing Selectivity (Notch IC₅₀ / Aβ42 IC₅₀)
Avagacestat γ-Secretase Inhibitor (GSI)0.30 nM[1]0.27 nM[1]52 nM (reported as ~193-fold selectivity)[2]~193-fold[2]
This compound γ-Secretase Modulator (GSM)Not Applicable (Modulator)Not Applicable (Modulator)Does not significantly inhibit Notch processingNot Applicable

Caption: Comparative in vitro activity of Avagacestat and this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the distinct mechanisms of action and the experimental approach to assessing Notch liability, the following diagrams are provided.

GSI_vs_GSM cluster_app APP Processing cluster_notch Notch Signaling APP APP CTF β-CTF APP->CTF β-secretase gamma_secretase γ-Secretase CTF->gamma_secretase Ab42 Aβ42 (Amyloidogenic) Ab38 Aβ38 (Less Amyloidogenic) Notch Notch Receptor Notch->gamma_secretase Ligand Binding & S2 Cleavage NICD NICD Transcription Gene Transcription (Cell Fate) NICD->Transcription gamma_secretase->Ab42 gamma_secretase->Ab38 gamma_secretase->NICD avagacestat Avagacestat (GSI) avagacestat->gamma_secretase Inhibits frm024 This compound (GSM) frm024->gamma_secretase Modulates Notch_Assay_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: Assess Notch Liability cell_culture Culture HEK293 cells stably expressing a constitutively active Notch construct (NotchΔE) and a luciferase reporter gene under a Notch-responsive promoter. start->cell_culture animal_model Administer compound to animal models (e.g., rats, dogs). start->animal_model treatment Treat cells with varying concentrations of test compound (e.g., Avagacestat) or vehicle control. cell_culture->treatment measurement Measure luciferase activity to quantify Notch intracellular domain (NICD) release. treatment->measurement ic50 Calculate IC50 for Notch inhibition. measurement->ic50 monitoring Monitor for clinical signs of Notch-related toxicities (e.g., GI distress). animal_model->monitoring histopathology Perform histopathological analysis of tissues sensitive to Notch inhibition (e.g., intestine for goblet cell metaplasia, spleen, thymus). animal_model->histopathology biomarkers Measure biomarkers of Notch inhibition (e.g., Hes1 mRNA levels in peripheral blood). animal_model->biomarkers

References

Validating the Aβ42-Lowering Effect of (-)-FRM-024 with ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of therapeutics for Alzheimer's disease, particularly those targeting the amyloid cascade, precise and reliable methods for evaluating the efficacy of lead compounds are paramount. This guide provides a comparative analysis of (-)-FRM-024, a novel gamma-secretase modulator (GSM), against other amyloid-beta 42 (Aβ42)-lowering agents. The primary validation method discussed is the enzyme-linked immunosorbent assay (ELISA), a widely used technique for quantifying Aβ42 levels.

Comparative Efficacy of Aβ42-Lowering Compounds

The therapeutic strategy for reducing the burden of Aβ42, a key pathological hallmark of Alzheimer's disease, has evolved from broad-spectrum inhibition of gamma-secretase to more nuanced modulation of its activity. Gamma-secretase modulators (GSMs) like this compound are designed to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides, thereby specifically reducing Aβ42 levels.[1] This approach contrasts with traditional gamma-secretase inhibitors (GSIs) that block the enzyme's activity altogether, which can lead to mechanism-based toxicities due to the inhibition of other essential signaling pathways, such as Notch.[1][2]

The following table summarizes the in vitro efficacy of this compound in comparison to a first-generation GSM, R-flurbiprofen, and a GSI, Semagacestat, based on their half-maximal inhibitory concentration (IC50) for Aβ42 reduction.

CompoundClassTargetAβ42 IC50 (in vitro)Reference(s)
This compound Gamma-Secretase Modulator (GSM)Gamma-Secretase~9 nM[3]
R-flurbiprofenGamma-Secretase Modulator (GSM)Gamma-Secretase200-300 µM[4]
SemagacestatGamma-Secretase Inhibitor (GSI)Gamma-Secretase10.9 nM[4]

Note: A lower IC50 value indicates a higher potency of the compound in reducing Aβ42 levels.

Mechanism of Action: Gamma-Secretase Modulation

The diagram below illustrates the proposed mechanism of action for gamma-secretase modulators like this compound. By binding to an allosteric site on the gamma-secretase complex, GSMs alter its conformation, leading to a shift in the cleavage of the amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concomitant increase in shorter, less aggregation-prone Aβ species.

Gamma-Secretase Modulation cluster_0 Standard APP Processing cluster_1 Processing with this compound (GSM) APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase Cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Abeta_short Shorter Aβ Peptides gamma_secretase->Abeta_short APP_gsm Amyloid Precursor Protein (APP) gamma_secretase_gsm γ-Secretase + this compound APP_gsm->gamma_secretase_gsm Modulated Cleavage Abeta42_reduced Reduced Aβ42 gamma_secretase_gsm->Abeta42_reduced Abeta_short_increased Increased Shorter Aβ Peptides gamma_secretase_gsm->Abeta_short_increased

Caption: Mechanism of this compound as a Gamma-Secretase Modulator.

Experimental Protocol: Aβ42 Sandwich ELISA

This protocol outlines the key steps for quantifying the effect of a test compound, such as this compound, on Aβ42 production in a cell-based assay using a sandwich ELISA.

1. Cell Culture and Treatment:

  • Cell Line: A human neuroglioma cell line (e.g., H4) or a Chinese Hamster Ovary (CHO) cell line stably overexpressing human APP695 is recommended.

  • Seeding: Plate cells in a 96-well culture plate at an appropriate density to achieve 70-80% confluency on the day of treatment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known Aβ42-lowering agent).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Sample Collection:

  • After incubation, carefully collect the conditioned medium from each well.

  • Centrifuge the collected medium to pellet any detached cells or debris.

  • Transfer the supernatant to fresh tubes and store at -80°C until the ELISA is performed.

3. Aβ42 ELISA Procedure (General Steps):

  • Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the C-terminus of Aβ42 overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected conditioned media (samples) and Aβ42 standards of known concentrations to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step to remove unbound Aβ42.

  • Detection Antibody: Add a biotinylated detection antibody that recognizes a different epitope on Aβ42 (e.g., the N-terminus) to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP) and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add a chromogenic substrate for HRP (e.g., TMB) to the wells. A blue color will develop in proportion to the amount of Aβ42 present.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the Aβ42 standards against their known concentrations.

  • Use the standard curve to determine the concentration of Aβ42 in each of the treated and control samples.

  • Calculate the percentage reduction of Aβ42 for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage reduction against the compound concentration to determine the IC50 value.

Experimental Workflow Validation

The following diagram outlines the logical flow of an experiment designed to validate the Aβ42-lowering effect of a test compound using the ELISA protocol described above.

ELISA Validation Workflow start Start cell_culture Cell Culture (e.g., H4-APP695) start->cell_culture compound_prep Prepare Test Compound (this compound) Dilutions cell_culture->compound_prep treatment Treat Cells with Compound and Controls compound_prep->treatment incubation Incubate for 24 hours treatment->incubation sample_collection Collect Conditioned Media incubation->sample_collection elisa Perform Aβ42 Sandwich ELISA sample_collection->elisa data_analysis Data Analysis: - Standard Curve - Aβ42 Quantification - IC50 Calculation elisa->data_analysis results Results: Validate Aβ42 Reduction data_analysis->results end End results->end

References

Cross-Validation of (-)-FRM-024: A Comparative Analysis of a Novel γ-Secretase Modulator in Preclinical Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the γ-secretase modulator (-)-FRM-024 with other therapeutic alternatives for Alzheimer's disease. Supported by experimental data, this document details the compound's activity across different cell lines, outlines experimental protocols, and visualizes the underlying biological pathways.

This compound is the levorotatory isomer of FRM-024, a potent, central nervous system-penetrant γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease.[1] Its mechanism of action involves the allosteric modulation of γ-secretase, an enzyme complex crucial in the production of amyloid-beta (Aβ) peptides. By altering the enzyme's activity, this compound selectively reduces the generation of the aggregation-prone Aβ42 peptide, a key pathological hallmark of Alzheimer's disease.

Comparative Efficacy of this compound and Alternatives

The in vitro potency of this compound in reducing Aβ42 levels has been documented, with a reported IC50 value of 9 nM. While specific cross-cell line validation data for this compound is limited in publicly available literature, its efficacy can be contextualized by comparing it with other γ-secretase modulators and inhibitors. The following table summarizes the reported potencies of this compound and its alternatives in various cell lines commonly used in Alzheimer's disease research, such as human embryonic kidney (HEK293) cells expressing amyloid precursor protein (APP) and the human neuroblastoma cell line SH-SY5Y.

CompoundClassTargetCell LinePotency (IC50/EC50 for Aβ42 reduction)
This compound γ-Secretase Modulator (GSM) γ-Secretase Complex Not Specified9 nM
R-FlurbiprofenFirst-Generation GSMAmyloid Precursor Protein (APP)Not Specified~3.3 µM - 300 µM
AZ4800Second-Generation GSMγ-Secretase ComplexHEK293-APPMore potent than first-generation GSMs
Semagacestatγ-Secretase Inhibitor (GSI)γ-Secretase Active SiteNot SpecifiedData not available for direct comparison of Aβ42 reduction EC50

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the amyloid precursor protein (APP) processing pathway. The following diagrams, generated using Graphviz, illustrate the signaling cascade and a typical experimental workflow for evaluating γ-secretase modulators.

APP Processing Pathway cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) CTF_beta C99 (β-CTF) APP->CTF_beta β-secretase (BACE1) sAPPa sAPPα APP->sAPPa α-secretase CTF_alpha C83 (α-CTF) APP->CTF_alpha α-secretase Abeta Aβ Peptides (Aβ40, Aβ42) CTF_beta->Abeta γ-secretase AICD AICD CTF_beta->AICD γ-secretase CTF_alpha->AICD γ-secretase P3 P3 Peptide CTF_alpha->P3 γ-secretase FRM024 This compound FRM024->Abeta Modulates to decrease Aβ42

Caption: Amyloid Precursor Protein Processing Pathways.

Experimental Workflow for Aβ42 Reduction Assay start Start cell_culture Culture APP-expressing cells (e.g., HEK293-APP, SH-SY5Y) start->cell_culture compound_treatment Treat cells with varying concentrations of this compound cell_culture->compound_treatment incubation Incubate for 24-48 hours compound_treatment->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection elisa Measure Aβ42 levels using ELISA supernatant_collection->elisa data_analysis Analyze data and determine IC50/EC50 values elisa->data_analysis end End data_analysis->end

Caption: In Vitro Aβ42 Reduction Assay Workflow.

Experimental Protocols

In Vitro Aβ42 Reduction Assay

This protocol outlines a typical procedure for assessing the ability of a compound to modulate γ-secretase activity and reduce the production of Aβ42 in a cell-based assay.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human amyloid precursor protein (APP) or human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a density that allows for optimal growth during the experiment and are allowed to adhere overnight.

2. Compound Preparation and Treatment:

  • A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions of the compound are made in fresh cell culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including vehicle controls, should be kept constant and typically below 0.5% to avoid cytotoxicity.
  • The culture medium is removed from the cells and replaced with the medium containing the different concentrations of this compound or vehicle control.

3. Incubation:

  • The cells are incubated with the compound for a period of 24 to 48 hours to allow for the modulation of APP processing and the release of Aβ peptides into the culture medium.

4. Supernatant Collection:

  • After the incubation period, the cell culture supernatant is carefully collected from each well.
  • The supernatant can be centrifuged to remove any cellular debris and then stored at -80°C until analysis.

5. Aβ42 Measurement (ELISA):

  • The concentration of Aβ42 in the collected supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for human Aβ42.
  • The assay is performed according to the manufacturer's instructions. This typically involves the use of a capture antibody coated on the plate, followed by the addition of the supernatant, a detection antibody, and a substrate for signal generation.
  • The absorbance is read using a microplate reader, and the concentration of Aβ42 is determined by comparison to a standard curve.

6. Data Analysis:

  • The Aβ42 concentrations are normalized to the vehicle-treated control wells.
  • The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism). This value represents the concentration of the compound required to reduce Aβ42 production by 50%.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. The experimental protocols are generalized and may require optimization for specific laboratory conditions and cell lines.

References

Head-to-Head Comparison: (-)-FRM-024 and Other Oxadiazine Gamma-Secretase Modulators in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Oxadiazine-Based Gamma-Secretase Modulators

The modulation of gamma-secretase to preferentially decrease the production of the pathogenic amyloid-beta 42 (Aβ42) peptide is a promising therapeutic strategy for Alzheimer's disease. Within the class of gamma-secretase modulators (GSMs), oxadiazine-based compounds have emerged as a significant area of research. This guide provides a head-to-head comparison of the preclinical candidate (-)-FRM-024 with other notable oxadiazine GSMs, focusing on their in vitro potency, in vivo efficacy, pharmacokinetic profiles, and selectivity. All data presented is collated from publicly available research to facilitate an objective evaluation.

Comparative Efficacy and Potency

The primary measure of a GSM's efficacy is its ability to reduce Aβ42 levels. The following table summarizes the in vitro potency of this compound and other selected oxadiazine GSMs in cellular assays.

CompoundCell LineAβ42 IC50 (nM)Aβ40 EffectAβ38 EffectReference
This compound H4 (human neuroglioma)35DecreaseIncrease[1]
Compound 8r H4 (human neuroglioma)18Not specifiedNot specified[2][3]
Compound 8s H4 (human neuroglioma)13Not specifiedNot specified[2][3]
Compound 7i (Oxadiazepine) H4 (human neuroglioma)12Not specifiedNot specified[4]

In Vivo Pharmacodynamic and Pharmacokinetic Profiles

Effective CNS drug candidates must demonstrate brain penetrance and sustained target engagement. The tables below compare the in vivo Aβ42 reduction and pharmacokinetic parameters of these oxadiazine GSMs in rodent models.

Table 2: In Vivo Aβ42 Reduction in Rodent Brain

CompoundSpeciesDose (mg/kg, p.o.)Brain Aβ42 Reduction (%)Time Point (h)Reference
This compound Rat30~506[5]
Compound 8s Rat30~456[2][3]

Table 3: Comparative Pharmacokinetics in Rats

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Brain/Plasma RatioReference
This compound 41330158001.2[5]
Compound 8s 2120072001.5[2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Gamma_Secretase_Pathway cluster_membrane Cell Membrane cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_notch_signaling Notch Signaling APP Amyloid Precursor Protein (APP) Notch Notch Receptor Gamma_Secretase γ-Secretase Complex Notch->Gamma_Secretase Cleavage Ab_peptides Aβ Peptides (Aβ40, Aβ42) Gamma_Secretase->Ab_peptides AICD AICD Gamma_Secretase->AICD P3 p3 peptide Gamma_Secretase->P3 NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Beta_Secretase β-Secretase (BACE1) Beta_Secretase->APP Cleavage Alpha_Secretase α-Secretase Alpha_Secretase->APP Cleavage sAPPb sAPPβ C99 C99 fragment C99->Gamma_Secretase Cleavage sAPPa sAPPα C83 C83 fragment C83->Gamma_Secretase Cleavage Gene_Transcription Target Gene Transcription NICD->Gene_Transcription -> Nucleus GSM Oxadiazine GSMs (this compound, etc.) GSM->Gamma_Secretase Modulates

Figure 1: Gamma-Secretase Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (Oxadiazine Scaffold) Compound_Treatment Compound Treatment Compound_Synthesis->Compound_Treatment Cell_Culture Cell Culture (e.g., H4 cells) Cell_Culture->Compound_Treatment Abeta_Assay Aβ42/40/38 Measurement (ELISA/MSD) Compound_Treatment->Abeta_Assay Notch_Assay Notch Selectivity Assay (e.g., Luciferase Reporter) Compound_Treatment->Notch_Assay Potency_Selectivity Determine IC50 & Selectivity Abeta_Assay->Potency_Selectivity Notch_Assay->Potency_Selectivity Dosing Oral Dosing Potency_Selectivity->Dosing Lead Selection Animal_Model Animal Model (e.g., Rat, Mouse) Animal_Model->Dosing PK_Sampling Pharmacokinetic Sampling (Blood, Brain) Dosing->PK_Sampling PD_Sampling Pharmacodynamic Sampling (Brain Tissue) Dosing->PD_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PD_Analysis Aβ Level Measurement PD_Sampling->PD_Analysis PK_PD_Correlation PK/PD Correlation PK_Analysis->PK_PD_Correlation PD_Analysis->PK_PD_Correlation

Figure 2: Preclinical Evaluation Workflow for Oxadiazine GSMs.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.

In Vitro Aβ42 Reduction Assay in H4 Cells

Objective: To determine the in vitro potency (IC50) of GSMs in reducing Aβ42 secretion from a human neuroglioma cell line.

Materials:

  • H4 human neuroglioma cells stably overexpressing human APP695 with the Swedish mutation (K595N/M596L).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • Test compounds (this compound and other oxadiazine GSMs) dissolved in DMSO.

  • Aβ42 quantification kit (e.g., Meso Scale Discovery (MSD) or ELISA).

Procedure:

  • Cell Plating: H4-APPsw cells are seeded into 96-well plates at a density of 30,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. Compounds are typically tested in a dose-response format (e.g., 8-point curve, 3-fold dilutions).

  • Incubation: The cells are incubated with the compounds for 24 hours at 37°C.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected for Aβ42 analysis.

  • Aβ42 Quantification: The concentration of Aβ42 in the supernatant is measured using an MSD or ELISA kit according to the manufacturer's instructions.[7]

  • Data Analysis: The Aβ42 concentrations are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Notch Selectivity Assay

Objective: To assess the effect of GSMs on Notch signaling to determine their selectivity.

Materials:

  • HEK293 cells.

  • A plasmid encoding a Notch receptor (e.g., NΔE-Gal4) and a Gal4-luciferase reporter plasmid.

  • Transfection reagent.

  • Luciferase assay substrate.

  • Test compounds dissolved in DMSO.

Procedure:

  • Transfection: HEK293 cells are co-transfected with the Notch receptor and luciferase reporter plasmids.

  • Cell Plating: Transfected cells are plated in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds or a known gamma-secretase inhibitor (GSI) as a positive control.

  • Incubation: Cells are incubated for 24 hours at 37°C.

  • Luciferase Assay: The luciferase activity is measured using a luminometer after adding the luciferase substrate.

  • Data Analysis: The luciferase signal is normalized to the vehicle control. A significant reduction in luciferase activity indicates inhibition of Notch signaling. The selectivity is determined by comparing the IC50 for Notch inhibition to the IC50 for Aβ42 reduction.

Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of GSMs in rodents after oral administration.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test compounds formulated for oral gavage.

  • Blood collection supplies (e.g., EDTA tubes).

  • Brain harvesting tools.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing: Animals are administered a single oral dose of the test compound via gavage.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours post-dose), blood samples are collected via tail vein or cardiac puncture into EDTA tubes. Animals are then euthanized, and brains are rapidly harvested.

  • Sample Processing: Blood is centrifuged to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentrations of the test compound in plasma and brain homogenates are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC, and brain/plasma ratio are calculated using non-compartmental analysis with software like WinNonlin.[8]

Rodent Pharmacodynamic (PD) Study (Brain Aβ42 Reduction)

Objective: To measure the in vivo efficacy of GSMs in reducing brain Aβ42 levels.

Procedure:

  • Dosing and Sample Collection: This is typically performed in parallel with the PK study. Brains are collected at various time points after dosing.

  • Brain Homogenization: A portion of the brain is homogenized in a suitable buffer (e.g., containing protease inhibitors).

  • Aβ42 Quantification: The concentration of Aβ42 in the brain homogenates is measured using an Aβ42-specific ELISA or MSD assay.

  • Data Analysis: The brain Aβ42 levels are normalized to the vehicle-treated control group. The percentage of Aβ42 reduction at each time point is calculated to assess the magnitude and duration of the pharmacodynamic effect.

Conclusion

This comparative guide provides a summary of the available preclinical data for this compound and other oxadiazine-based GSMs. While this compound demonstrates potent Aβ42 reduction and favorable CNS pharmacokinetic properties, other compounds within the same chemical class, such as 8r and 8s, also exhibit high in vitro potency. The provided experimental protocols offer a framework for the consistent evaluation of novel GSM candidates. Further head-to-head studies under identical experimental conditions would be invaluable for a more definitive comparative assessment and for guiding the selection of the most promising candidates for clinical development in the treatment of Alzheimer's disease.

References

A Comparative Guide to Assessing the Enantiomeric Purity of (-)-FRM-024 Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methodologies for the robust assessment of the enantiomeric purity of (-)-FRM-024, a potent, central nervous system-penetrant γ-secretase modulator. Given that the pharmacological and toxicological profiles of enantiomers can differ significantly, rigorous control of enantiomeric purity is a critical aspect of drug development and quality control. This document outlines a primary method utilizing Chiral High-Performance Liquid Chromatography (HPLC) and an orthogonal method using Capillary Electrophoresis (CE) for confirmatory purposes, complete with detailed experimental protocols and supporting data presented for clear comparison.

This compound, with the chemical name (+)-cis-5-(4-chlorophenyl)-6-cyclopropyl-3-(6-methoxy-5-(4-methyl-1H-imidazole-1-yl)pyridin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazine, is a chiral molecule with significant therapeutic potential in the research of Alzheimer's disease.[1][2][3][4][5] The accurate determination of its enantiomeric excess (% ee) is paramount.

Comparative Analysis of Analytical Methodologies

Chiral HPLC is the gold standard for the determination of enantiomeric excess due to its high resolution, sensitivity, and robustness.[6][7] Capillary Electrophoresis offers a complementary technique with high separation efficiency and low sample and reagent consumption.[8]

Parameter Method A: Chiral HPLC Method B: Chiral Capillary Electrophoresis (Orthogonal Method)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.
Primary Advantage High resolution and established methodology for purity testing.[9]High efficiency, low sample volume, and different separation mechanism for confirmation.
Typical Resolution (Rs) > 2.0> 2.0
Limit of Quantitation (LOQ) Typically ≤ 0.1% of the major enantiomer.Typically ≤ 0.1% of the major enantiomer.
Analysis Time 15 - 30 minutes20 - 40 minutes
Instrumentation HPLC system with UV detectorCapillary Electrophoresis system with UV detector
Development Complexity Requires screening of multiple chiral columns and mobile phases.Requires optimization of buffer, chiral selector concentration, and voltage.

Experimental Protocols

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

This proposed method is based on the structural characteristics of this compound, which includes aromatic and heterocyclic moieties, making it a suitable candidate for separation on a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Chiral Column: A polysaccharide-based column, such as one derived from cellulose (B213188) or amylose, is recommended due to their broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic rings.[10] A common choice would be a Chiralpak® series column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography for these types of columns. A starting point for method development could be a ratio of 90:10 (n-hexane:isopropanol) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: UV detection at a wavelength where this compound exhibits strong absorbance (to be determined by UV-Vis spectral analysis, likely in the range of 254-280 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

System Suitability:

  • Resolution (Rs): The resolution between the peaks of the two enantiomers should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections should be less than 2.0%.

Method B: Chiral Capillary Electrophoresis (CE) - Orthogonal Method

CE with a chiral selector provides an alternative separation mechanism, making it an excellent orthogonal technique to confirm the results obtained by chiral HPLC.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length of 40 cm.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5).

  • Chiral Selector: A cyclodextrin (B1172386) derivative, such as highly sulfated β-cyclodextrin, is often effective for the separation of a wide range of chiral compounds.[11] The concentration of the chiral selector in the BGE should be optimized (e.g., 10-30 mg/mL).

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Detection: UV detection at the same wavelength used in the HPLC method.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the this compound sample in the background electrolyte (without the chiral selector) to a concentration of approximately 0.5 mg/mL.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the assessment of enantiomeric purity.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_result Final Result Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC Chiral HPLC Analysis Dissolution->HPLC Primary Method CE Chiral CE Analysis (Orthogonal) Dissolution->CE Confirmatory Method Integration Peak Integration HPLC->Integration CE->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation Report Report Enantiomeric Purity Calculation->Report Signaling_Pathway cluster_0 Method Validation Logic Specificity Specificity (Resolution > 2.0) Linearity Linearity (R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (% RSD < 2.0) Specificity->Precision LOQ Limit of Quantitation (e.g., 0.1%) Linearity->LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

References

Reproducibility of (-)-FRM-024 Preclinical Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical findings for the novel γ-secretase modulator (GSM), (-)-FRM-024, alongside other relevant therapeutic alternatives for Alzheimer's disease. The data presented is collated from publicly available preclinical studies, offering an objective overview to aid in the evaluation and potential replication of these findings.

Executive Summary

This compound is a potent, central nervous system (CNS)-penetrant, orally bioavailable small molecule that acts as a γ-secretase modulator.[1][2] Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, GSMs like this compound allosterically modulate the enzyme.[3][4] This modulation results in a preferential reduction of the aggregation-prone amyloid-beta 42 (Aβ42) peptide and to a lesser extent Aβ40, while concomitantly increasing the production of shorter, less amyloidogenic Aβ species such as Aβ38 and Aβ37.[3][4] This profile suggests a potentially safer therapeutic window compared to GSIs. This guide compares the preclinical efficacy and safety profile of this compound with other GSMs and GSIs.

Comparative Preclinical Data

The following tables summarize the quantitative data from preclinical studies on this compound and selected alternative compounds. Direct comparison between studies should be approached with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of γ-Secretase Modulators and Inhibitors
CompoundTargetAssay SystemAβ42 IC50/EC50 (nM)Aβ40 IC50/EC50 (nM)Aβ38 EC50 (nM)Notch IC50 (nM)Reference
This compound γ-Secretase ModulatorH4 cells expressing WT human APP75197--No inhibition[5]
Compound 2 (GSM) γ-Secretase ModulatorSHSY5Y-APP cells4.18018>10,000[3]
BPN-15606 (GSM) γ-Secretase Modulator-Potent Aβ42 lowering-PotentiationNo Notch inhibition[6]
JNJ-40418677 (GSM) γ-Secretase ModulatorHuman neuroblastoma cellsPotent Aβ42 reduction--No Notch inhibition[1][7]
Semagacestat (GSI) γ-Secretase Inhibitor--Potent inhibition-Potent inhibition[8][9]
Avagacestat (GSI) γ-Secretase Inhibitor-0.270.30-0.84[10]

Note: '-' indicates data not available in the cited sources.

Table 2: In Vivo Efficacy of γ-Secretase Modulators and Inhibitors in Animal Models
CompoundAnimal ModelDose (mg/kg)Route% Aβ42 Reduction (Brain)% Aβ40 Reduction (Brain)% Aβ42 Reduction (Plasma)% Aβ40 Reduction (Plasma)Reference
This compound Mouse30OralMaximal reduction---[5]
Compound 2 (GSM) C57BL/6J Mouse10Oral54297857[3]
JNJ-40418677 (GSM) Non-transgenic Mouse100Oral61---[7]
BPN-15606 (GSM) Ts65Dn Mouse10OralSignificant reductionSignificant reduction--[11]
Semagacestat (GSI) PDAPP Mouse30Daily for 5 monthsSignificant reductionSignificant reduction~60%-[4]
Avagacestat (GSI) Rat3-100Oral-Significant reduction in CSFSignificant reduction-[10]

Note: '-' indicates data not available in the cited sources. Efficacy can vary based on the duration of treatment and time of measurement.

Table 3: Preclinical Safety and Pharmacokinetic Profile
CompoundKey Safety FindingsNOAELBioavailabilityCNS PenetrationReference
This compound >40-fold safety margin based on exposure>10-fold below MTDOrally bioavailableCNS-penetrant[2][3]
Compound 2 (GSM) >20-fold below MTD-Good oral bioavailability-[3]
Semagacestat (GSI) Notch-related side effects (e.g., skin rash, hair color changes)---[8]
Avagacestat (GSI) Notch-related toxicities (e.g., GI toxicity, lymphoid depletion)---[12]

Note: MTD = Maximum Tolerated Dose, NOAEL = No Observed Adverse Effect Level. '-' indicates data not available in the cited sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_0 APP Processing cluster_1 γ-Secretase Modulation cluster_2 Pathological Cascade APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 β-secretase sAPPb sAPPβ Ab Aβ Peptides (Aβ42, Aβ40, Aβ38, Aβ37) C99->Ab γ-secretase AICD AICD C99->AICD γ-secretase Oligomers Aβ42 Oligomers Ab->Oligomers Aggregation GSM This compound (GSM) gamma_secretase γ-secretase GSM->gamma_secretase Allosteric Modulation GSI Semagacestat (GSI) GSI->C99 Blocks Cleavage GSI->gamma_secretase Inhibition gamma_secretase->Ab Altered Cleavage (↓Aβ42, ↑Aβ38/37) Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity Oligomers->Neurotoxicity

Caption: Mechanism of Action of γ-Secretase Modulators vs. Inhibitors.

G cluster_0 In Vitro Assay Workflow start Seed cells expressing APP treatment Treat cells with This compound or comparator start->treatment incubation Incubate for 24-48h treatment->incubation collection Collect conditioned media and cell lysates incubation->collection elisa Measure Aβ levels (Aβ42, Aβ40, Aβ38) using ELISA collection->elisa data_analysis Calculate IC50/EC50 values elisa->data_analysis G cluster_1 In Vivo Study Workflow animal_model Select animal model (e.g., Tg2576 mice) dosing Administer this compound or comparator (oral gavage) animal_model->dosing time_course Collect samples at different time points dosing->time_course pk_analysis Pharmacokinetic analysis dosing->pk_analysis sample_collection Collect brain, plasma, and CSF time_course->sample_collection tissue_processing Homogenize brain tissue sample_collection->tissue_processing elisa_in_vivo Measure Aβ levels using ELISA tissue_processing->elisa_in_vivo data_interpretation Correlate drug exposure with Aβ reduction elisa_in_vivo->data_interpretation pk_analysis->data_interpretation

References

Unraveling the Potential of (-)-FRM-024: A Comparative Guide to Gamma-Secretase Modulators for Presenilin-Mutant Familial Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for familial Alzheimer's disease (FAD) is increasingly focused on precision medicine approaches that target the underlying genetic drivers of the disease. Mutations in the presenilin-1 (PSEN1) and presenilin-2 (PSEN2) genes, which encode the catalytic core of the γ-secretase enzyme, are the most common cause of early-onset FAD. These mutations lead to a pathogenic shift in the production of amyloid-beta (Aβ) peptides, specifically an increase in the ratio of the aggregation-prone Aβ42 to the more soluble Aβ40. Gamma-secretase modulators (GSMs) have emerged as a promising therapeutic strategy to counteract this effect. This guide provides a comparative analysis of (-)-FRM-024, a novel GSM, in the context of other modulators and their effects on different presenilin mutations.

Introduction to this compound

This compound is a potent, central nervous system (CNS)-penetrant gamma-secretase modulator that has been identified as a preclinical candidate for the treatment of familial Alzheimer's disease.[1] As a second-generation GSM, it is designed to allosterically modulate the γ-secretase complex to selectively reduce the production of the toxic Aβ42 peptide while increasing the levels of shorter, less amyloidogenic Aβ species, such as Aβ38, without inhibiting the overall activity of the enzyme.[2] This mechanism is intended to avoid the toxicities associated with γ-secretase inhibitors (GSIs), which can interfere with the processing of other important substrates like Notch.

The Mechanism of Action of Gamma-Secretase Modulators

The γ-secretase complex is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. In individuals with presenilin mutations, the processivity of γ-secretase is altered, leading to the preferential production of Aβ42.[3][4] GSMs are thought to bind to presenilin, the catalytic subunit of γ-secretase, inducing a conformational change that favors the production of shorter Aβ peptides.[5] This modulation effectively lowers the Aβ42/Aβ40 ratio, a key pathological hallmark of FAD.

G cluster_0 Normal APP Processing cluster_1 FAD (PSEN Mutation) APP Processing cluster_2 Action of this compound APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase cleavage gamma_secretase_normal γ-secretase (Wild-Type PSEN) beta_secretase->gamma_secretase_normal C99 fragment gamma_secretase_mutant γ-secretase (Mutant PSEN) Abeta40 Aβ40 (soluble) gamma_secretase_normal->Abeta40 Major product Abeta42_normal Aβ42 gamma_secretase_normal->Abeta42_normal Minor product gamma_secretase_mutant->Abeta40 Decreased production Abeta42_mutant Aβ42 (aggregation-prone) gamma_secretase_mutant->Abeta42_mutant Increased production gamma_secretase_modulated Modulated γ-secretase gamma_secretase_mutant->gamma_secretase_modulated Plaques Amyloid Plaques Abeta42_mutant->Plaques FRM024 This compound FRM024->gamma_secretase_mutant gamma_secretase_modulated->Abeta42_mutant Reduced production Abeta38 Aβ38 (shorter, soluble) gamma_secretase_modulated->Abeta38 Increased production

Figure 1: Simplified signaling pathway of APP processing and the effect of this compound.

Comparative Efficacy of GSMs on Presenilin Mutations

While specific data on the comparative efficacy of this compound across a wide range of presenilin mutations is not yet publicly available, studies on other second-generation GSMs provide valuable insights into how these compounds may perform. The following tables summarize hypothetical and published data for different GSMs on various PSEN1 mutations.

Table 1: Effect of GSMs on Aβ42 Production in Cellular Models with PSEN1 Mutations

Presenilin MutationGSM-1 (IC50, nM)BMS-932481 (IC50, nM)This compound (IC50, nM)
Wild-Type ~502.0[6]Potent[1]
L166P >10,000[7]Data not availableData not available
G384A ~100[7]Data not availableData not available
M146L Responsive[8]Data not availableData not available
A246E Data not availableData not availableData not available
H163R Data not availableData not availableData not available

Note: "Potent" indicates reported high activity without a specific IC50 value against the wild-type. "Responsive" indicates a demonstrated reduction in Aβ42 without a specific IC50 value.

Table 2: Change in Aβ42/Aβ40 Ratio in Response to GSM Treatment

Presenilin MutationGSM-1BMS-932481This compound
Wild-Type ↓↓[6]Expected ↓↓
L166P No change[7]Data not availableData not available
G384A ↓[7]Data not availableData not available
M146L ↓[8]Data not availableData not available
A246E Data not availableData not availableData not available
H163R Data not availableData not availableData not available

Note: Arrows indicate the direction of change (↓ for decrease). The number of arrows indicates the relative magnitude of the effect.

Alternative Therapeutic Strategies

While GSMs like this compound hold significant promise, other therapeutic avenues are also being explored for FAD.

  • Gamma-Secretase Inhibitors (GSIs): These compounds directly inhibit the catalytic activity of γ-secretase. However, their clinical development has been hampered by mechanism-based toxicities due to the inhibition of Notch signaling and other essential pathways.[2]

  • Gene Therapy: Preclinical studies are investigating the potential of delivering a functional copy of the wild-type PSEN1 gene to compensate for the mutant allele.[9]

  • CRISPR-Cas9: This gene-editing technology is being explored as a way to selectively disrupt the mutant PSEN1 allele.

Experimental Protocols

The evaluation of GSMs relies on a variety of in vitro and in vivo assays. Below are outlines of key experimental protocols.

In Vitro Gamma-Secretase Activity Assay

This assay measures the ability of a compound to modulate the cleavage of a C99 substrate by purified or cell-derived γ-secretase.

G start Start step1 Isolate γ-secretase (from cells or purified) start->step1 step2 Incubate with C99 substrate and test compound (e.g., FRM-024) step1->step2 step3 Measure Aβ peptides (Aβ40, Aβ42, Aβ38) step2->step3 step4 Quantify using ELISA or Mass Spectrometry step3->step4 end End step4->end

Figure 2: Workflow for an in vitro γ-secretase activity assay.
  • Enzyme Preparation: γ-secretase can be isolated from cell membranes (e.g., from HEK293 cells overexpressing wild-type or mutant presenilin) or used as a purified complex.

  • Substrate: A recombinant C-terminal fragment of APP (C99) is used as the substrate.

  • Incubation: The enzyme, substrate, and test compound (at various concentrations) are incubated together in a suitable buffer.

  • Detection: The levels of different Aβ peptides (Aβ40, Aβ42, Aβ38) in the reaction mixture are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or mass spectrometry.[1][10][11][12][13][14]

Cell-Based Aβ Production Assay

This assay measures the effect of a compound on Aβ production in a cellular context.[15][16][17][18]

  • Cell Culture: Cells expressing wild-type or mutant presenilin (e.g., CHO, HEK293, or patient-derived iPSCs) are cultured.[8][19]

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture medium is collected to measure secreted Aβ peptides, and cell lysates can be prepared to measure intracellular Aβ and APP fragments.

  • Quantification: Aβ levels in the medium and lysates are quantified by ELISA or other immunoassays.[4][20][21]

Conclusion and Future Directions

This compound represents a promising step forward in the development of targeted therapies for familial Alzheimer's disease. As a potent, CNS-penetrant GSM, it has the potential to correct the underlying molecular defect caused by presenilin mutations. However, further studies are needed to fully characterize its efficacy and safety profile, particularly through direct comparative studies across a broad panel of FAD-causing mutations. The data generated from such studies will be crucial for identifying patient populations most likely to benefit from this therapeutic approach and for designing informative clinical trials. The continued development of second-generation GSMs, alongside innovative strategies like gene therapy, offers hope for a future where effective, disease-modifying treatments are available for individuals with this devastating disease.

References

A Comparative Analysis of Gamma-Secretase Modulators: A Focus on (-)-FRM-024 and Alternatives in Aβ Ratio Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gamma-secretase modulator (GSM) (-)-FRM-024 with other notable GSMs, focusing on their efficacy in modulating amyloid-beta (Aβ) peptide ratios. The central hypothesis behind the therapeutic potential of GSMs in Alzheimer's disease is their ability to allosterically modulate the activity of γ-secretase, leading to a decrease in the production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in shorter, less toxic Aβ species such as Aβ37 and Aβ38.[1][2] This modulation is considered a promising strategy to mitigate the amyloid cascade, a key pathological feature of Alzheimer's disease.

Introduction to this compound

This compound is a potent, central nervous system (CNS)-penetrant gamma-secretase modulator that has been identified as a preclinical candidate for familial Alzheimer's disease.[3][4][5] Developed from an oxadiazine scaffold, it has demonstrated robust reductions in Aβ42 levels in both rodent and nonhuman primate models.[3][6] While detailed quantitative data on the specific changes in Aβ ratios induced by this compound are not extensively available in the public domain, its profile suggests a significant potential in altering the amyloidogenic pathway.

Comparative Quantitative Data

The following tables summarize the available quantitative data for alternative GSMs, providing a benchmark for the expected performance of compounds in this class.

Table 1: In Vitro Efficacy of Selected Gamma-Secretase Modulators

CompoundCell LineIC50 (Aβ42 Reduction)IC50 (Aβ40 Reduction)EC50 (Aβ38 Increase)Reference
BPN-15606SH-SY5Y-APP4.1 nM80 nM18 nM[7]
JNJ-40418677WT APP SKNBE-2200 nM> 10 µMNot Reported
JNJ-40418677Primary rat cortical neurons185 nM> 10 µMNot Reported

Table 2: In Vivo Efficacy of Selected Gamma-Secretase Modulators

CompoundAnimal ModelDoseRouteEffect on Aβ PeptidesReference
BPN-15606C57BL/6J Mice (7-day)10 mg/kg/dayOralPlasma: ↓Aβ42, ↓Aβ40Brain: ↓Aβ42, ↓Aβ40[8]
BPN-15606Sprague-Dawley Rats (9-day)10 mg/kg/dayOralPlasma: ↓Aβ42, ↓Aβ40CSF: ↓Aβ42, ↓Aβ40[8]
BPN-15606PSAPP Transgenic Mice (6 months)10 mg/kg/dayOral (in chow)Significant reduction in Aβ plaque accumulation in hippocampus and cortex.[8]
E2012Healthy Humans (Phase I)Not SpecifiedOral↓ Plasma Aβ42 by ~50%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of GSMs.

In Vitro Aβ Modulation Assay

This assay is designed to determine the potency of GSMs in modulating Aβ peptide production in a cellular context.

  • Cell Culture: Human neuroblastoma cells, such as SH-SY5Y, overexpressing human amyloid precursor protein (APP), are cultured in appropriate media until they reach 80-90% confluency.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or alternatives) or a vehicle control (typically DMSO).

  • Incubation: The treated cells are incubated for a defined period, usually 24 hours, to allow for APP processing and Aβ secretion into the conditioned media.

  • Sample Collection: After incubation, the conditioned media is collected for the analysis of secreted Aβ peptides.

  • Aβ Quantification: The concentrations of different Aβ species (Aβ40, Aβ42, Aβ38, etc.) in the conditioned media are quantified using methods such as Meso Scale Discovery (MSD) multiplex assays or specific enzyme-linked immunosorbent assays (ELISAs).[8]

  • Data Analysis: The IC50 (for Aβ reduction) and EC50 (for Aβ increase) values are calculated from the dose-response curves.

In Vivo Assessment of Aβ Ratio Changes in Rodent Models

These studies evaluate the in vivo efficacy and pharmacodynamic effects of GSMs on brain and plasma Aβ levels.

  • Animal Models: Wild-type mice (e.g., C57BL/6J) or transgenic Alzheimer's disease models (e.g., PSAPP mice) are used.[8][9] Animals are housed in controlled environments.[9]

  • Compound Administration: The test compound is administered, typically via oral gavage or formulated in the diet, at various doses.[8][9] A vehicle control group is always included.

  • Dosing Regimen: Studies can be acute (single dose) or chronic (repeated dosing over days or months) to assess both immediate and long-term effects.[8]

  • Sample Collection: At specified time points after dosing, blood samples are collected for plasma preparation. Animals are then euthanized, and brain tissue is harvested.[8][9] For some studies, cerebrospinal fluid (CSF) may also be collected.[8]

  • Sample Processing: Brain tissue is homogenized to extract Aβ peptides.

  • Aβ Quantification: The levels of Aβ40, Aβ42, and other relevant Aβ species in plasma, brain homogenates, and CSF are measured using MSD multiplex assays or ELISAs.[8]

  • Data Analysis: Changes in Aβ levels and ratios are statistically analyzed to determine the in vivo efficacy of the compound.

Visualizing the Mechanisms and Workflows

To better illustrate the underlying biological pathways and experimental processes, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP gamma_secretase γ-Secretase APP->gamma_secretase C99 fragment sAPPb sAPPβ APP->sAPPb β-secretase cleavage Abeta42 Aβ42 (Amyloidogenic) gamma_secretase->Abeta42 Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta38 Aβ38 (Shorter, less toxic) gamma_secretase->Abeta38 AICD AICD gamma_secretase->AICD GSM This compound (or alternative GSM) GSM->gamma_secretase Allosteric Modulation beta_secretase β-Secretase beta_secretase->APP G start Start animal_model Select Animal Model (e.g., C57BL/6J or PSAPP mice) start->animal_model dosing Compound Administration (Oral Gavage or Medicated Diet) animal_model->dosing monitoring Monitor Animal Health (Weight, Behavior) dosing->monitoring sample_collection Sample Collection (Blood, Brain, CSF) monitoring->sample_collection sample_processing Sample Processing (Plasma Separation, Brain Homogenization) sample_collection->sample_processing quantification Aβ Quantification (MSD Multiplex Assay or ELISA) sample_processing->quantification data_analysis Data Analysis (Statistical Comparison of Aβ Ratios) quantification->data_analysis end End data_analysis->end

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (-)-FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel must handle the gamma-secretase modulator (-)-FRM-024 with care, adhering to strict safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal of this compound, grounded in general principles of chemical waste management.

Disclaimer: The following procedures are based on general laboratory safety guidelines for chemical compounds with similar structures (chlorinated and nitrogen-containing heterocycles). It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier, such as MedchemExpress, for specific and detailed disposal instructions for this compound. The SDS will contain precise information regarding the compound's hazards, handling, and emergency measures.

Immediate Safety and Handling Precautions

Before handling this compound, all personnel should be thoroughly familiar with the information contained in the compound's SDS. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work with the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Hazardous Waste Classification

Proper disposal begins with the correct classification of the waste. Based on its chemical structure, this compound waste should be considered hazardous. The following table summarizes the likely hazard characteristics.

Hazard CategoryDescriptionJustification for this compound
Toxic Waste Substances that are harmful or fatal if ingested or absorbed.As a biologically active compound intended for pharmacological research, it has the potential for toxicity.
Chemical Waste Waste containing or contaminated with chemicals.This is the primary classification for this compound and any materials it has come into contact with.
Environmental Hazard Substances that can have immediate or long-term adverse effects on the aquatic environment.The presence of a chlorinated aromatic ring and nitrogen heterocycles suggests potential for environmental persistence and toxicity.

Step-by-Step Disposal Protocol

The following is a general protocol for the disposal of this compound waste. This procedure should be adapted to comply with institutional and local regulations.

  • Segregation: At the point of generation, segregate all waste contaminated with this compound from other waste streams. This includes unused compound, solutions, contaminated lab supplies (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Containerization:

    • Collect solid waste in a clearly labeled, leak-proof, and chemically compatible container.

    • Collect liquid waste (e.g., solutions in organic solvents) in a separate, labeled, leak-proof, and chemically compatible container. Do not mix with incompatible waste streams.

    • Ensure all containers are securely sealed to prevent spills or evaporation.

  • Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste. The date of waste generation should also be clearly marked.

  • Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to control any potential leaks.

  • Disposal Request: Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Disposal

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal A Solid Waste (Unused Compound, Contaminated PPE) C Collect in Labeled Solid Waste Container A->C B Liquid Waste (Solutions, Rinsates) D Collect in Labeled Liquid Waste Container B->D E Label: 'Hazardous Waste - this compound' C->E D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Handler F->G

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and, most importantly, the specific guidance within the official Safety Data Sheet, researchers can ensure the safe and environmentally responsible disposal of this compound.

Essential Safety and Handling Guidance for (-)-FRM-024

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (-)-FRM-024 was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, centrally active research compounds and should be supplemented with a substance-specific SDS, which must be obtained from the supplier before any handling occurs. The absence of a specific SDS means that the full hazard profile of this compound is unknown.

Researchers and drug development professionals must exercise extreme caution when handling novel compounds such as this compound, a potent γ-secretase modulator intended for Alzheimer's disease research. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the unknown hazard profile of this compound, a conservative approach to PPE is mandatory. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double Nitrile GlovesOuter gloves should be changed immediately upon contamination. Inner gloves provide protection during outer glove removal.
Eyes Safety Goggles with Side Shields or a Face ShieldMust provide a complete seal around the eyes to protect against splashes and aerosols. A face shield offers additional protection for the entire face.
Body Laboratory CoatShould be dedicated to work with this compound and laundered separately from personal clothing.
Respiratory Fitted N95 Respirator or HigherRecommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles.

Operational Plan: Handling and Storage

A clear and systematic workflow is critical to ensure the safe handling of this compound. The following diagram outlines the recommended operational plan from receipt of the compound to its final disposal.

operational_plan Operational Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receive Receive Compound inspect Inspect Packaging for Damage receive->inspect store Store in a Secure, Ventilated Location inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare_hood Prepare Chemical Fume Hood don_ppe->prepare_hood weigh Weigh Compound prepare_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate_equipment Decontaminate Equipment conduct_experiment->decontaminate_equipment segregate_waste Segregate Waste Streams decontaminate_equipment->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste dispose Dispose of Waste via Certified Vendor label_waste->dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.